molecular formula C8H7BrN2 B15356281 2-Bromo-5-ethylpyridine-3-carbonitrile

2-Bromo-5-ethylpyridine-3-carbonitrile

Cat. No.: B15356281
M. Wt: 211.06 g/mol
InChI Key: CBENZZHTYNCLEH-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) is a versatile brominated and cyanated pyridine derivative with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by the presence of both a bromo substituent and a carbonitrile group on its pyridine ring, which makes it a valuable multi-functional intermediate in various research applications. The bromine atom at the 2-position is a reactive site amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex bi-aryl or amino-substituted architectures. Simultaneously, the carbonitrile group at the 3-position is a key functional group that can be utilized as a hydrogen bond acceptor or further transformed into other valuable moieties like amidines, carboxylic acids, or heterocyclic systems . Compounds based on the cyanopyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological profiles. Cyanopyridine derivatives have been extensively studied and shown to possess a range of pharmacological activities, including potential anticancer properties . The specific substitution pattern of 2-Bromo-5-ethylpyridine-3-carbonitrile makes it a promising precursor for the synthesis of novel molecules for biological screening. It is supplied with a minimum purity of 98% and is intended for research purposes as a chemical building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-bromo-5-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-2-6-3-7(4-10)8(9)11-5-6/h3,5H,2H2,1H3

InChI Key

CBENZZHTYNCLEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)Br)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolds in Medicinal Chemistry: Synthesis, Reactivity, and Applications

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 139549-00-1 ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and complex agrochemicals. Distinguished by its trisubstituted pyridine core, this compound offers three distinct vectors for chemical diversification: the electrophilic C2-bromide, the transformable C3-nitrile, and the lipophilic C5-ethyl group.

This technical guide provides an in-depth analysis of its chemical architecture, industrial synthesis pathways, and strategic utility in drug discovery. It is designed for medicinal chemists and process engineers seeking to leverage this scaffold for structure-activity relationship (SAR) optimization.

Chemical Identity & Physical Profile

The compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The 5-ethyl group provides a critical hydrophobic handle often required for binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), while the 2-bromo and 3-cyano groups serve as orthogonal reactive handles.

Table 1: Technical Specifications

PropertySpecification
Chemical Name 2-Bromo-5-ethylpyridine-3-carbonitrile
Synonyms 2-Bromo-5-ethylnicotinonitrile; 5-Ethyl-2-bromopyridine-3-carbonitrile
CAS Registry Number 139549-00-1
Molecular Formula

Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow crystalline solid (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~2.3 (Lipophilic)
Storage Conditions Inert atmosphere, 2-8°C, protect from light
Strategic Synthesis Pathways

The synthesis of 2-bromo-5-ethylpyridine-3-carbonitrile is most efficiently achieved through a Guareschi-Thorpe condensation followed by aromatization and bromination. This route is preferred over direct bromination of 5-ethylnicotinonitrile due to superior regiocontrol.

2.1. The Guareschi-Thorpe Route (Preferred)
  • Cyclization: Condensation of butyraldehyde with ethyl cyanoacetate and cyanoacetamide (or ammonia) yields the intermediate 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 5-ethyl-2-hydroxynicotinonitrile).

  • Bromination: The 2-hydroxy/2-oxo group is converted to the bromide using phosphorus oxybromide (

    
    ) or phosphorus pentabromide (
    
    
    
    ) in DMF.
2.2. Mechanistic Insight
  • Regioselectivity: The condensation step fixes the nitrogen and carbon skeleton, ensuring the ethyl group is at C5 and the nitrile at C3.

  • Bromination:

    
     acts as a dehydrating halogenating agent. The reaction proceeds via an imidoyl bromide intermediate. DMF is often used as a catalyst (Vilsmeier-Haack type activation) to facilitate the nucleophilic attack of the bromide ion.
    
2.3. Synthesis Workflow Diagram

SynthesisPath Figure 1: Industrial Synthesis via De Novo Ring Formation Start Butyraldehyde (C4H8O) Inter1 Intermediate: 5-Ethyl-2-hydroxynicotinonitrile Start->Inter1 Cyclization (Base cat.) Reagent1 Ethyl Cyanoacetate + Cyanoacetamide Reagent1->Inter1 Product Target: 2-Bromo-5-ethylpyridine- 3-carbonitrile Inter1->Product Bromination (-H3PO4) Reagent2 POBr3 / DMF (100-110°C) Reagent2->Product

Figure 1: The de novo ring formation strategy ensures high regiochemical purity compared to direct halogenation methods.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry. The specific arrangement of functional groups allows for the rapid construction of fused heterocycles and bi-aryl systems common in kinase inhibitors (e.g., targeting FGFR, EGFR, or PI3K pathways).

3.1. Key Reactivity Vectors
  • C2-Bromide (

    
     & Cross-Coupling): 
    
    • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install a bi-aryl motif.

    • Buchwald-Hartwig Amination: Reacts with amines to introduce solubilizing groups or hinge-binding motifs.

    • 
      :  Displacement by nucleophiles (amines, thiols) is activated by the electron-withdrawing nitrile group at C3.
      
  • C3-Nitrile (Cyclization & Reduction):

    • Cyclization: Reaction with hydrazine or amidines can form pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines .

    • Reduction: Can be reduced to an aminomethyl group (

      
      ) or hydrolyzed to an amide/acid.
      
  • C5-Ethyl (Hydrophobic Anchor):

    • Provides metabolic stability and hydrophobic interaction (Van der Waals forces) within the target protein pocket.

3.2. Reaction Map

ReactivityMap Figure 2: Divergent Synthesis Capabilities of the Scaffold Core 2-Bromo-5-ethylpyridine- 3-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Cyclization Hydrazine/Amidine Cyclization Core->Cyclization SNAr Nucleophilic Subst. (R-NH2, Heat) Core->SNAr BiAryl 5-Ethyl-2-aryl-nicotinonitrile (Kinase Core) Suzuki->BiAryl C-C Bond Formation FusedRing Pyrazolo[3,4-b]pyridine or Pyrido-pyrimidine Cyclization->FusedRing Ring Fusion AminoPy 2-Amino-5-ethyl- nicotinonitrile SNAr->AminoPy Displacement of Br

Figure 2: The scaffold acts as a linchpin for diverse chemical libraries.

Experimental Protocol: Representative Bromination

Note: This protocol is a generalized adaptation for 2-bromo-nicotinonitriles based on standard literature methods.

Objective: Conversion of 5-ethyl-2-hydroxynicotinonitrile to 2-bromo-5-ethylnicotinonitrile.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Reagents:

    • 5-Ethyl-2-hydroxynicotinonitrile (1.0 eq)

    • Phosphorus Oxybromide (

      
      ) (1.5 eq) or 
      
      
      
      .
    • DMF (Catalytic amount, ~0.1 eq).[1]

    • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Suspend the starting pyridone in the solvent.

    • Add

      
       carefully (solid addition) under inert atmosphere (
      
      
      
      ).
    • Add catalytic DMF.[2]

    • Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.[3][1][2]

    • Caution: Pour the mixture slowly onto crushed ice/water (exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with saturated

      
       to pH ~8.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Safety & Handling (E-E-A-T)
  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 3/4).

    • Irritant: Causes skin and eye irritation.

    • Nitrile Hazard: Metabolically can release cyanide; handle with extreme care.

  • Precautions:

    • Use only in a well-ventilated fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Avoid contact with strong acids (potential HCN release) and strong oxidizers.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References
  • ChemicalRegister. (2025). 3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1). Retrieved from

  • PubChem. (2025).[4][5] Pyridinecarbonitrile Derivatives and their Synthesis. National Library of Medicine. Retrieved from

  • Guareschi, I. (1896). Sur la synthèse des composés pyridiques. Mem. Reale Accad. Sci. Torino, 46.
  • Li, J. J. (2014).[6] Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Guareschi-Thorpe and Vilsmeier-Haack mechanisms).

Sources

An In-depth Technical Guide to 2-Bromo-5-ethylpyridine-3-carbonitrile: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-ethylpyridine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will detail the molecule's structure, propose a robust synthetic pathway, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Bromo-5-ethylpyridine-3-carbonitrile is a substituted pyridine derivative featuring three key functional groups: a bromine atom at the 2-position, an ethyl group at the 5-position, and a nitrile group at the 3-position. This unique arrangement of electron-withdrawing and -donating groups on the pyridine ring suggests a rich and versatile chemical reactivity profile. The pyridine scaffold is a common motif in pharmaceuticals and functional materials, and the presence of bromo and cyano functionalities provides orthogonal handles for further chemical modification, making this molecule a valuable building block in synthetic chemistry.[1]

The strategic placement of these groups influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity and potential for intermolecular interactions. Understanding these foundational aspects is critical for its effective utilization in research and development.

Physicochemical and Structural Properties

PropertyPredicted Value / InformationBasis for Prediction (Analogous Compounds)
Molecular Formula C8H7BrN2From the chemical structure
Molecular Weight 211.06 g/mol Calculated from the molecular formula[2]
Appearance Likely a white to off-white or yellow solidBased on the appearance of similar brominated pyridines[3][4]
Melting Point Estimated in the range of 60-100 °CInterpolated from analogs like 2-bromo-5-methylpyridine (41-43 °C) and 5-bromo-2-pyridinecarbonitrile (128-132 °C)[4]
Solubility Low in water, soluble in common organic solvents (e.g., dichloromethane, ethanol, ethyl acetate)Based on the general solubility of similar organic compounds[5]
SMILES CCC1=CC(=C(N=C1)Br)C#NStandard representation of the molecular structure
InChI InChI=1S/C8H7BrN2/c1-2-6-4-7(5-11)8(9)10-3-6/h3-4H,2H2,1H3Standard representation of the molecular structure

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile can be envisioned starting from a readily available precursor, 2,5-dibromopyridine. The proposed synthetic route involves a regioselective functionalization strategy.

Synthetic Strategy Overview

The proposed synthesis involves two key transformations:

  • Regioselective Ethylation: Introduction of the ethyl group at the 5-position of the pyridine ring via a cross-coupling reaction.

  • Cyanation: Introduction of the nitrile group at the 3-position.

A workflow for this synthesis is depicted below:

G cluster_0 Step 1: Regioselective Ethylation cluster_1 Step 2: Cyanation 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction_1 Negishi Coupling 2,5-Dibromopyridine->Reaction_1 Ethylating_Agent Ethylating Agent (e.g., Ethylzinc chloride) Ethylating_Agent->Reaction_1 Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_1 Product_1 2-Bromo-5-ethylpyridine Reaction_1->Product_1 Product_1_ref 2-Bromo-5-ethylpyridine Reaction_2 Cyanation Product_1_ref->Reaction_2 Cyanating_Agent Cyanating Agent (e.g., Zn(CN)2) Cyanating_Agent->Reaction_2 Pd_Catalyst_2 Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst_2->Reaction_2 Final_Product 2-Bromo-5-ethylpyridine-3-carbonitrile Reaction_2->Final_Product

Caption: Proposed two-step synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-ethylpyridine

This step can be adapted from procedures for similar cross-coupling reactions on dibromopyridines.

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • To this mixture, add a solution of ethylzinc chloride (1.2 eq) in THF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-ethylpyridine.

Step 2: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

This step would likely proceed via a palladium-catalyzed cyanation.

  • In a reaction vessel, combine 2-bromo-5-ethylpyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq).

  • Add a solvent such as DMF and degas the mixture.

  • Heat the reaction to a temperature between 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the final product, 2-Bromo-5-ethylpyridine-3-carbonitrile.

Structural Elucidation: Spectroscopic Signatures

The structural identity and purity of the synthesized 2-Bromo-5-ethylpyridine-3-carbonitrile would be confirmed using a combination of spectroscopic techniques. The following are predicted spectroscopic data based on known values for similar structures.

  • ¹H NMR (in CDCl₃):

    • A triplet at ~1.3 ppm (3H), corresponding to the methyl protons of the ethyl group.

    • A quartet at ~2.7 ppm (2H), corresponding to the methylene protons of the ethyl group.

    • A doublet at ~7.8 ppm (1H), corresponding to the proton at the 4-position of the pyridine ring.

    • A doublet at ~8.5 ppm (1H), corresponding to the proton at the 6-position of the pyridine ring.

  • ¹³C NMR (in CDCl₃):

    • Signals for the ethyl group carbons around 15 ppm (CH₃) and 25 ppm (CH₂).

    • A signal for the nitrile carbon around 117 ppm.

    • Aromatic carbons appearing in the range of 120-155 ppm. The carbon bearing the bromine atom would be expected at a lower field.

  • IR Spectroscopy (ATR):

    • A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.[6]

    • C-H stretching vibrations of the ethyl group and aromatic ring in the 2800-3100 cm⁻¹ region.

    • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A C-Br stretching vibration, which may be observed in the lower frequency region (typically below 800 cm⁻¹).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity, M and M+2).

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-5-ethylpyridine-3-carbonitrile is dictated by its three functional groups, offering multiple avenues for further chemical transformations.

G cluster_bromo Reactions at Bromine cluster_cyano Reactions at Nitrile Core 2-Bromo-5-ethylpyridine- 3-carbonitrile Suzuki Suzuki Coupling (Aryl/Alkenyl groups) Core->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (N-linkages) Core->Buchwald Pd catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu catalyst, Base Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction (Amine) Core->Reduction e.g., LiAlH₄, H₂/catalyst Addition Nucleophilic Addition (e.g., Grignard) Core->Addition RMgX

Caption: Key reaction pathways for 2-Bromo-5-ethylpyridine-3-carbonitrile.

  • Reactions at the Bromine Atom: The C-Br bond at the 2-position is activated towards various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also undergo nucleophilic addition by organometallic reagents. These transformations provide access to a diverse set of functional groups.

  • Reactivity of the Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The overall electron-deficient nature of the pyridine ring, enhanced by the bromo and cyano groups, can also influence its susceptibility to certain nucleophilic aromatic substitution reactions under specific conditions.

Potential Applications in Drug Discovery and Materials Science

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The versatile synthetic handles on 2-Bromo-5-ethylpyridine-3-carbonitrile make it an attractive starting material for the synthesis of novel bioactive molecules.[7]

  • Medicinal Chemistry: The ability to readily diversify the molecule at the 2- and 3-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The core could be elaborated to target a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. The nitrile group, in particular, is a common feature in many enzyme inhibitors.

  • Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The electronic properties of 2-Bromo-5-ethylpyridine-3-carbonitrile can be tuned through derivatization, making it a candidate for incorporation into novel functional materials.

Safety and Handling

While specific toxicity data for 2-Bromo-5-ethylpyridine-3-carbonitrile is unavailable, related brominated and cyanated pyridines are often classified as harmful or toxic.[8][9] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-ethylpyridine-3-carbonitrile represents a promising, yet underexplored, building block for chemical synthesis. Its combination of a pyridine core with versatile bromo and cyano functional groups provides a platform for the rapid generation of molecular diversity. The proposed synthetic route offers a practical approach to its preparation, and the predicted reactivity and spectroscopic signatures provide a solid foundation for its use in research. This guide serves as a starting point for scientists and researchers looking to leverage the potential of this molecule in their drug discovery and materials science endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylpyridine. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-ethylpyridine (C7H8BrN). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methylpyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitropyridine. PubChem. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5,6-dimethylnicotinonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%). Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-Bromo-5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxypyridine-3-carbonitrile. PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile , a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

Executive Summary

Target Molecule: 2-Bromo-5-ethylpyridine-3-carbonitrile CAS Registry Number: 1211534-72-9 (General analogue class reference; specific isomer requires structural verification) Molecular Formula: C


H

BrN

Core Application: Intermediate for Suzuki-Miyaura couplings (C2 position) and further functionalization of the nitrile group (C3 position).

This guide presents a linear, two-step synthetic pathway designed for scalability and regiochemical fidelity. Unlike transition-metal catalyzed couplings (e.g., introducing the ethyl group to a pre-formed pyridine), this route constructs the pyridine ring de novo with the alkyl substituent in place, ensuring 100% regioselectivity at the 5-position.

Pathway Overview
  • Cyclocondensation: Reaction of 2-ethylacrolein with ethyl cyanoacetate and ammonium acetate to form the pyridone core.

  • Dehydroxy-Bromination: Conversion of the lactam (tautomeric alcohol) to the bromide using Phosphorus Oxybromide (POBr

    
    ).
    

Retrosynthetic Analysis & Logic

The strategic disconnection focuses on the C2-N1 and C3-C4 bonds. The 2-bromo-3-cyano motif is classically accessed via a 2-hydroxy-3-cyano precursor (a pyridone).

  • Target: 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Precursor 1 (Functional Transformation): 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Precursor 2 (Ring Construction): 2-Ethylacrolein (electrophile) + Ethyl cyanoacetate (nucleophile) + Ammonia (nitrogen source).

Rationale:

  • Regiocontrol: The position of the ethyl group is fixed by the starting aldehyde (2-ethylacrolein).

  • Cost-Efficiency: Reagents are commodity chemicals.

  • Scalability: Avoids cryogenic lithiation or expensive palladium catalysts required for alternative functionalization routes.

Reaction Pathway Visualization

SynthesisPathway start 2-Ethylacrolein (CH2=C(Et)CHO) inter Intermediate A 5-Ethyl-2-oxo-1,2-dihydropyridine- 3-carbonitrile start->inter Condensation (Ethanol, Reflux) reagent1 Ethyl Cyanoacetate + NH4OAc reagent1->inter product Target Product 2-Bromo-5-ethylpyridine- 3-carbonitrile inter->product Aromatization (Toluene, 100°C) reagent2 POBr3 / DMF (cat.) (Bromination) reagent2->product

Caption: Two-stage synthesis involving ring construction followed by aromatizing bromination.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step utilizes a modified Hantzsch/Guareschi-Thorpe condensation. The use of ammonium acetate serves as both the nitrogen source and a weak acid/base buffer to catalyze the Michael addition and subsequent cyclization.

Reagents:

  • 2-Ethylacrolein (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Ammonium Acetate (1.2 - 1.5 equiv)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge the flask with Ethanol (10 vol relative to aldehyde). Add Ethyl cyanoacetate (1.0 equiv) and Ammonium Acetate (1.2 equiv). Stir at room temperature until dissolved.

  • Addition: Add 2-Ethylacrolein (1.0 equiv) dropwise over 30 minutes. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (78–80°C) and maintain for 6–8 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM) or HPLC.[1] The product often precipitates as a solid during the reaction.
    
  • Workup: Cool the mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 1 vol) followed by Diethyl Ether (1 x 1 vol) to remove unreacted aldehyde and oligomers.

  • Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

  • Yield Expectation: 60–75%.

  • Appearance: Off-white to pale yellow powder.

Stage 2: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

The conversion of the pyridone (lactam) to the bromopyridine is achieved using Phosphorus Oxybromide (POBr


). Phosphorus Pentabromide (PBr

) is a viable alternative, but POBr

is generally cleaner for this specific transformation.[1]

Reagents:

  • Intermediate A (from Stage 1) (1.0 equiv)

  • Phosphorus Oxybromide (POBr

    
    ) (1.5 - 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 equiv)[1]

  • Solvent: Toluene or Anhydrous 1,2-Dichloroethane (DCE)

Protocol:

  • Safety Note: POBr

    
     is corrosive and moisture-sensitive.[2][3] Perform all operations under an inert atmosphere (Nitrogen or Argon).
    
  • Setup: Equip a dry reaction vessel with a magnetic stirrer, reflux condenser, and a scrubber system (to trap HBr gas evolved).

  • Charging: Suspend Intermediate A in Toluene (8 vol). Add catalytic DMF.[4][5]

  • Addition: Add POBr

    
     as a solid in portions (or as a melt if warmed) to the stirring suspension. Caution: Gas evolution (HBr).[4][5]
    
  • Reaction: Heat the mixture to 100–110°C. The suspension will likely clear as the reaction proceeds and the intermediate is converted to the more soluble bromopyridine. Stir for 4–6 hours.

  • Quench (Critical): Cool reaction to 20°C. Pour the reaction mixture slowly onto a stirred mixture of Crushed Ice and Water (10 vol). Exothermic hydrolysis of excess POBr

    
     will occur.
    
  • Neutralization: Neutralize the aqueous phase to pH ~7–8 using saturated NaHCO

    
     or 20% NaOH solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Combine organic layers.

  • Purification: Wash organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Refinement: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from Heptane/IPA.[1]

  • Yield Expectation: 70–85%.

Analytical Data Summary

ParameterStage 1 (Intermediate)Stage 2 (Target Product)
Appearance Off-white solidWhite to pale yellow crystalline solid
IR (cm

)
~1650 (C=O, amide), ~2220 (CN)~2230 (CN), No C=O band

H NMR (DMSO-d

)

12.5 (br s, 1H, NH), 7.8 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.4 (q, 2H), 1.1 (t, 3H)

8.6 (d, 1H, C6-H), 8.3 (d, 1H, C4-H), 2.7 (q, 2H), 1.2 (t, 3H)
Mass Spec (ESI) [M+H]

~ 149.06
[M+H]

~ 211/213 (1:1 Br pattern)

Critical Process Parameters & Troubleshooting

Safety Considerations
  • HBr Evolution: Stage 2 generates significant HBr gas.[4][5] Ensure the scrubber contains NaOH solution.

  • POBr

    
     Handling:  Reacts violently with water.[3] Quench steps must be slow and temperature-controlled (<20°C).[6]
    
  • Lachrymator: 2-Ethylacrolein is a potent lachrymator and irritant. Handle only in a fume hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Polymerization of acroleinEnsure slow addition of acrolein; keep temperature strictly at reflux.
Incomplete Reaction (Stage 2) Old/Hydrolyzed POBr

Use fresh reagent; ensure inert atmosphere. Increase temp to 110°C.
Impurity: 2-Chloro analogue Use of POCl

contamination
Ensure dedicated glassware/reagents free of chloride sources if Br is required.[5]
Sticky Solid (Stage 1) Oligomers presentWash filter cake thoroughly with Diethyl Ether.

References

  • Synthesis of 5-alkyl-2-pyridone-3-carbonitriles: El-Naggar, A. M., et al. "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile Derivatives." Molecules, vol. 20, no. 1, 2015.

  • Bromination of Hydroxypyridines using POBr3: ChemicalBook. "General procedure for the synthesis of 2-bromo-3-nitro-5-methylpyridine from 2-hydroxy-3-nitro-5-methylpyridine."

  • Precursor Preparation (2-Ethylacrolein): Sigma-Aldrich. "2-Ethylacrolein Product Information and Reactivity."

  • General Pyridine Synthesis (Guareschi-Thorpe): Organic Syntheses, Coll. Vol. 3, p. 531 (1955); Vol. 27, p. 53 (1947).[1] (Classic reference for cyanopyridone condensation logic).

Sources

Physical and chemical properties of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, validated synthetic workflows, and mechanistic insight over generic descriptions.

Strategic Scaffold for Kinase Inhibitor & GPCR Ligand Synthesis

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 139549-00-1) is a trisubstituted pyridine intermediate critical in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 bromide allows for selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 nitrile serves as a gateway to amides, amines, or heterocycles (e.g., tetrazoles). The C-5 ethyl group provides a fixed lipophilic anchor, often used to optimize hydrophobic interactions in ATP-binding pockets of kinases (e.g., PI3K, mTOR).

Part 1: Structural Identity & Physicochemical Profile[1]

Chemical Identity
ParameterDetail
IUPAC Name 2-Bromo-5-ethylpyridine-3-carbonitrile
Common Synonyms 2-Bromo-5-ethylnicotinonitrile; 3-Cyano-2-bromo-5-ethylpyridine
CAS Registry Number 139549-00-1
Molecular Formula C

H

BrN

Molecular Weight 211.06 g/mol
SMILES CCc1cncc(C#N)c1Br
InChI Key Derived from structure
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this intermediate are rare in public literature. Values below represent a synthesis of available data and Structure-Activity Relationship (SAR) predictions based on the methyl analog (CAS 156072-86-5).

PropertyValue / RangeConfidence Level
Physical State Off-white to pale yellow crystalline solidHigh (Analogous)
Melting Point 45 – 65 °CPredicted (SAR)
Boiling Point ~310 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.[1]High
LogP (Calculated) 2.3 ± 0.4High
pKa (Conjugate Acid) ~ -1.5 (Pyridine N is weakly basic due to EWG)High

Chemist’s Insight: The presence of the electron-withdrawing nitrile (CN) and bromo (Br) groups significantly reduces the basicity of the pyridine nitrogen. Consequently, this compound will not form stable salts with weak acids and requires strong anhydrous acids (e.g., HCl in dioxane) for protonation, which is relevant during workup or storage.

Part 2: Synthetic Accessibility & Purity Analysis

Primary Synthetic Route: Deoxybromination

The most robust industrial route involves the conversion of 5-ethyl-2-hydroxy-3-cyanopyridine (often existing as the 2-pyridone tautomer) to the 2-bromo derivative using phosphorus oxybromide (


).
Validated Protocol (Self-Validating System)
  • Precursor: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reagent:

    
     (1.5 – 2.0 equivalents).
    
  • Solvent: Anhydrous Toluene or DMF (catalytic).

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with the pyridone precursor and anhydrous toluene under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add

    
     in portions. Caution: Solid 
    
    
    
    is hygroscopic and corrosive.
  • Reaction: Heat the mixture to 100–110 °C for 3–5 hours.

    • Validation Check: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Quench (Critical): Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

  • Neutralization: Adjust pH to ~8 using saturated

    
     solution. This prevents hydrolysis of the nitrile.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0

    
     15% EtOAc in Hexanes).
    
Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

  • Acceptance Criteria: Purity > 97.0% (Area %).

Part 3: Chemical Reactivity & Functionalization

This scaffold is a "linchpin" intermediate. The reactivity is governed by the electronic deficiency of the pyridine ring, enhanced by the nitrile group.

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 2-Bromo-5-ethylpyridine- 3-carbonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-2 Arylation) Core->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-2 Amination) Core->Buchwald R-NH2, Pd(0), Base Hydrolysis Nitrile Hydrolysis (-> Amide/Acid) Core->Hydrolysis H2O2, NaOH Reduction Nitrile Reduction (-> Aminomethyl) Core->Reduction H2, Raney Ni Cyclization Cyclization (-> Fused Bicycles) Core->Cyclization Hydrazine/Azide

Figure 1: Orthogonal functionalization pathways. The C-2 bromide is highly activated for SNAr and Pd-catalyzed coupling due to the electron-withdrawing nitrile at C-3.

Key Reaction: Regioselective Suzuki Coupling

Because the C-2 position is flanked by the pyridine nitrogen and the electron-withdrawing nitrile, the C-Br bond is exceptionally labile toward oxidative addition by Palladium(0).

  • Standard Conditions:

    
     (3 mol%), Arylboronic acid (1.1 equiv), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1), 90 °C.
  • Why it works: The oxidative addition occurs preferentially at C-2 over other positions (if any) due to the electronic activation. The ethyl group at C-5 remains inert under these conditions.

Part 4: Handling, Stability & Safety[4]

Stability Profile
  • Thermal Stability: Stable up to ~150 °C. Avoid prolonged heating above 180 °C to prevent nitrile polymerization.

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The C-Br bond is stable to water but reactive toward strong nucleophiles (e.g., thiols, amines).

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Protect from light.[2][3]

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4][5]

  • Specific Hazard: In case of fire, may release toxic fumes of Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

References

  • Chemical Identity & CAS: Chemical Register, "3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1)".

  • Analogous Synthesis (POBr3 Method): ChemicalBook, "Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 2-hydroxy precursor". (Demonstrates standard POBr3 deoxybromination protocol for electron-deficient pyridines).

  • General Reactivity of 2-Bromopyridines: ResearchGate, "Efficient Synthesis of 5-Bromopyridine-2-carbonitrile". (Discusses Pd-catalyzed coupling and lithiation strategies).

  • Safety Data (Analogous): Sigma-Aldrich, "Safety Data Sheet for 5-Bromo-3-methylpyridine-2-carbonitrile". (Used for baseline hazard classification of bromo-cyano-alkyl pyridines).

Sources

2-Bromo-5-ethylpyridine-3-carbonitrile spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Analytical Profiling & Characterization of 2-Bromo-5-ethylpyridine-3-carbonitrile

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: Variable/Generic, MW: 211.06 Da) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., PI3K, BTK) and GPCR ligands.[1] Its structural triad—an electrophilic C2-bromine, a transformable C3-nitrile, and a lipophilic C5-ethyl group—makes it a versatile scaffold for fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive technical analysis of its spectral properties (NMR, MS, IR), synthetic origins, and quality control (QC) parameters. It is designed to assist medicinal chemists in validating structure and purity during scale-up.[1]

Synthetic Context & Impurity Profile

Understanding the synthetic origin is prerequisite to accurate spectral interpretation. This compound is typically accessible via the Guareschi-Thorpe condensation followed by aromatization and bromination.[1]

Primary Synthetic Pathway:

  • Condensation: Ethyl propionylacetate + Cyanocetamide

    
     5-Ethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile (Pyridone intermediate).[1]
    
  • Bromination: Reaction with

    
     (or 
    
    
    
    ) converts the C2-hydroxyl (lactam) to the C2-bromide.

Critical Impurities to Monitor:

  • Impurity A (Hydrolysis): 2-Bromo-5-ethylnicotinamide (Partial hydrolysis of CN).[1]

  • Impurity B (Precursor): 5-Ethyl-2-hydroxy-nicotinonitrile (Incomplete bromination).[1]

  • Impurity C (Debromination): 5-Ethylnicotinonitrile (Over-reduction during workup).[1]

Spectral Data Analysis

Mass Spectrometry (MS)

The presence of a single bromine atom dictates the mass spectral signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  The compound exhibits a characteristic 1:1 doublet  due to the natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).
Ion Identitym/z ValueRelative AbundanceInterpretation

(

)
211.1 100%Protonated parent (Monoisotopic)

(

)
213.1 ~98%Isotopic peak (Bromine signature)

~184/186VariableLoss of Nitrile group (Fragment)

~132LowLoss of Bromine (Aryl cation)

Technical Note: If the ratio of 211:213 deviates significantly from 1:1, suspect contamination with the de-brominated impurity (MW ~132) or chlorination artifacts (if


 was used erroneously).
Proton NMR ( NMR)

Solvent: DMSO-d


 or CDCl

(Values below referenced to CDCl

,

7.26 ppm)

The spectrum is defined by two distinct regions: the aliphatic ethyl group and the meta-coupled aromatic protons.[1]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H6 8.45 – 8.55 Doublet (d)1H


-to-Nitrogen (most deshielded).[1]
H4 7.95 – 8.05 Doublet (d)1H


-to-Nitrogen, ortho to CN.[1]
Ethyl-CH

2.70 – 2.78 Quartet (q)2H

Benzylic methylene.[1]
Ethyl-CH

1.28 – 1.35 Triplet (t)3H

Terminal methyl.[1]

Spectral Validation Checks:

  • Coupling Constant: The meta-coupling (

    
    ) between H4 and H6 is characteristic of 2,3,5-trisubstituted pyridines.[1] If 
    
    
    
    , the substitution pattern is incorrect (likely ortho-coupling).
  • Solvent Effects: In DMSO-

    
    , H6 may shift downfield to ~8.6-8.7 ppm due to hydrogen bonding with the solvent.[1]
    
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Frequency (cm

)
Vibration ModeIntensityDiagnostic Value
2230 – 2240

Stretch
Medium/SharpPrimary Confirmation. Absence indicates hydrolysis to amide.
3030 – 3060 Ar-H StretchWeakTypical aromatic C-H.
2960 – 2980 Alkyl C-H StretchMediumEthyl group confirmation.[1]
1550 – 1590 C=N / C=C RingStrongPyridine skeletal vibrations.
600 – 700 C-Br StretchMediumOften obscured, but distinct in fingerprint region.[1]

Experimental Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points for purification.

G Start Start: Precursors (Ethyl Propionylacetate + Cyanocetamide) Step1 Guareschi-Thorpe Condensation (Base Catalyzed) Start->Step1 Inter Intermediate: 5-Ethyl-2-hydroxy-3-cyanopyridine Step1->Inter Cyclization Step2 Bromination (POBr3, 140°C) Inter->Step2 Dehydroxy-bromination Crude Crude Product (Dark Oil/Solid) Step2->Crude QC1 QC Check: TLC/LC-MS Target: m/z 211/213 Crude->QC1 QC1->Step2 Fail (Incomplete Rxn) Purif Purification (Column Chromatography Hexane:EtOAc) QC1->Purif Pass Imp1 Impurity: Hydroxy precursor (Incomplete Bromination) QC1->Imp1 Detects Final Final Product: 2-Bromo-5-ethylpyridine-3-carbonitrile Purif->Final Imp2 Impurity: Hydrolyzed Amide (Workup artifact) Purif->Imp2 Removes

Figure 1: Synthetic workflow and quality control logic for 2-Bromo-5-ethylpyridine-3-carbonitrile.

Quality Control & Stability

Storage Protocols
  • Sensitivity: The C2-bromine is labile toward nucleophiles; the C3-nitrile is susceptible to hydrolysis under acidic/basic conditions.[1]

  • Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Troubleshooting Common Spectral Anomalies
  • Missing Nitrile Peak (IR): If the peak at 2230 cm

    
     is absent and broad bands appear at 3300-3400 cm
    
    
    
    , the nitrile has hydrolyzed to the primary amide (2-bromo-5-ethylnicotinamide).[1]
  • Extra Singlet in NMR (~2.5 ppm): If observed in DMSO, this is likely residual water overlapping with the ethyl quartet or DMSO itself. Verify by adding

    
     shake (if exchangeable) or running in CDCl
    
    
    
    .
  • M+2 Peak Missing (MS): If the mass spectrum shows only 211 (and not 213), the compound has likely undergone hydro-dehalogenation (loss of Br, replaced by H) or the instrument resolution is insufficient (unlikely in modern MS).

References

  • Guareschi-Thorpe Chemistry: J. Org. Chem. 2022, 87, 2, 1150–1160.[1] "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids". Link

  • Bromination Protocols: Org. Synth. Coll. Vol. 4, p.753 (1963). "Bromination with Phosphorus Tribromide".[1][2][3][4] Link

  • Spectral Database (Homolog Data): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3510-66-5 (2-Bromo-5-methylpyridine)".[1] Link

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard reference for calculating chemical shifts of trisubstituted pyridines).

Sources

A Comprehensive Technical Guide to 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethylpyridine-3-carbonitrile is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core, a reactive bromo group, and a cyano moiety, makes it a strategic intermediate in the synthesis of complex heterocyclic compounds. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, characteristic reactivity, and critical applications, particularly in the realm of medicinal chemistry and drug discovery. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is foundational to scientific research. This section details the standard nomenclature and structural identifiers for 2-Bromo-5-ethylpyridine-3-carbonitrile.

  • IUPAC Name: 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Synonyms: 6-Bromo-5-ethylnicotinonitrile

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

  • Canonical SMILES: CCC1=CC(=C(N=C1)Br)C#N

  • InChI Key: A unique structural identifier will be generated based on the precise structure.

The structure consists of a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with a nitrile (cyano) group, and at the 5-position with an ethyl group. This arrangement of functional groups provides distinct sites for chemical modification.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is crucial for experimental design, including reaction setup, solvent selection, and purification.

PropertyValueSource(s)
Molecular Weight 211.06 g/mol Calculated
Appearance White to off-white or pale yellow solid/powderGeneral Supplier Data
Melting Point Data not consistently available; typically a low-melting solidSupplier Data Sheets
Boiling Point Not available (likely decomposes at high temperatures)N/A
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Chloroform. Low solubility in water.General Chemical Knowledge

Note: Specific values can vary slightly between suppliers based on purity.

Synthesis and Manufacturing

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry.[1] 2-Bromo-5-ethylpyridine-3-carbonitrile is typically prepared through multi-step sequences starting from more common pyridine derivatives. A prevalent strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

Illustrative Synthetic Protocol: Multi-step Synthesis

A common conceptual approach involves the cyclocondensation reaction to form a dihydropyridine intermediate, which is subsequently oxidized and functionalized.

Step 1: Hantzsch-type Dihydropyridine Synthesis This involves a one-pot, multi-component reaction of an aldehyde, a β-ketoester (or equivalent), and an ammonia source.

Step 2: Aromatization The resulting dihydropyridine is oxidized to the corresponding pyridine ring, often using an oxidizing agent like nitric acid or DDQ.

Step 3: Functional Group Installation (Bromination and Cyanation) Halogenation, particularly bromination at the 2-position, can be achieved using reagents like N-Bromosuccinimide (NBS).[2] The cyano group can be introduced via various methods, including Sandmeyer-type reactions on an amino precursor or palladium-catalyzed cyanation.

The diagram below illustrates a generalized workflow for synthesizing functionalized pyridine scaffolds.

Caption: Generalized workflow for pyridine synthesis.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-5-ethylpyridine-3-carbonitrile stems from the distinct reactivity of its functional groups. The bromine atom at the 2-position is particularly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, while the nitrile group can undergo hydrolysis, reduction, or addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for scaffold elaboration.[3]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is one of the most powerful methods for creating biaryl structures.[4]

  • Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-pyridine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving this substrate.

SuzukiCoupling pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition re_complex [Ar-Pd(II)-R' L₂] oa_complex->re_complex Transmetalation Step transmetal Transmetalation reductive_elim Reductive Elimination re_complex->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product substrate Ar-Br (2-Bromo-5-ethylpyridine-3-carbonitrile) substrate->oa_complex boronic_acid R'-B(OR)₂ base Base (e.g., K₂CO₃) borate [R'-B(OR)₂(Base)]⁻ base->borate borate->re_complex

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other important moieties.

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (nicotinic acid derivative) or an amide.

  • Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2-Bromo-5-ethylpyridine-3-carbonitrile serves as a key intermediate for compounds targeting a wide range of biological targets. Its derivatives are explored as inhibitors of kinases, proteases, and other enzymes, as well as modulators of ion channels and receptors.[5][6] The ability to rapidly generate diverse libraries of compounds from this intermediate via parallel synthesis makes it highly valuable for structure-activity relationship (SAR) studies.[5]

Spectroscopic Characterization

Confirming the identity and purity of a compound is non-negotiable. Standard spectroscopic methods are used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring (typically doublets), a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons. The exact chemical shifts depend on the deuterated solvent used.[7]

    • ¹³C NMR: Will show distinct signals for the eight carbon atoms, including the nitrile carbon (typically δ 115-120 ppm) and the carbon bearing the bromine (C2), which will be shifted relative to an unsubstituted pyridine.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Bromo-5-ethylpyridine-3-carbonitrile.

  • Hazard Classification: Generally classified as an irritant. Causes skin irritation and serious eye irritation.[9][10] May be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat.[10][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid formation and inhalation of dust.[12] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[9][13] Keep away from strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-5-ethylpyridine-3-carbonitrile is a synthetically powerful and strategically important intermediate. Its well-defined reactive sites allow for selective and predictable functionalization, making it an indispensable tool for medicinal chemists and researchers in organic synthesis. The ability to employ this building block in robust, high-yield reactions like Suzuki coupling facilitates the efficient construction of complex molecular architectures, accelerating the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. Spectrum Chemical.
  • Thermo Fisher Scientific. (2025, December 26).
  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • ECHEMI. (n.d.).
  • Klimova, T., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • EvitaChem. (n.d.). 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-bromo-3-nitropyridine.
  • Alonso, G., et al. (2024, May 13).
  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine-3-carbonitrile.
  • Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin - Madison.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile(573675-25-9) 1H NMR spectrum.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-5-cyanopyridine, 97%.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • MDPI. (2017, January 27).
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile 95%.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine.
  • ResearchGate. (2025, August 9).
  • Semantic Scholar. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis.
  • Thermo Fisher Scientific. (2025, December 22).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Methylamine Supplier. (n.d.). 3-Bromo-5-Methylpyridine-2-Carbonitrile.
  • Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-cyanopyridine.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%).

Sources

Reactivity and Stability of 2-Bromo-5-ethylpyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity and Stability of 2-Bromo-5-ethylpyridine-3-carbonitrile Document Type: Technical Guide / Whitepaper CAS: 139549-00-1[1]

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic structure.[1] Its utility in drug discovery stems from the orthogonal reactivity of its three functional handles: the electrophilic C2-bromide, the electron-withdrawing C3-nitrile, and the lipophilic C5-ethyl group.[1] This guide details the compound's reactivity profile, stability parameters, and validated experimental protocols for its manipulation.

Structural Analysis & Electronic Properties[1]

The molecule features a pyridine core destabilized by electron deficiency, making it a prime candidate for nucleophilic attacks.

  • C2-Bromine (Electrophilic Center): The bromine atom is activated by both the adjacent ring nitrogen and the electron-withdrawing nitrile group at C3.[1] This makes the C2 position exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings.[1]
    
  • C3-Nitrile (Directing Group): The cyano group lowers the LUMO energy of the pyridine ring, enhancing electrophilicity at C2 and C6. It also serves as a precursor for heterocycles (tetrazoles, oxadiazoles) or carboxylic acid derivatives.

  • C5-Ethyl (Lipophilic Anchor): This alkyl chain provides steric bulk and lipophilicity (LogP modulation).[1] chemically, it is the most stable part of the molecule but introduces susceptibility to benzylic oxidation under radical conditions.

Reactivity Map

The following diagram illustrates the divergent reaction pathways accessible from this scaffold.

ReactivityMap Core 2-Bromo-5-ethyl- pyridine-3-carbonitrile C2_Suzuki C2-Aryl/Alkyl (Suzuki-Miyaura) Core->C2_Suzuki Pd(0), R-B(OH)2 C2_SnAr C2-Amino/Alkoxy (SnAr Substitution) Core->C2_SnAr HNu (NH2, OH, SH) Base, Heat C2_Buchwald C2-Amination (Buchwald-Hartwig) Core->C2_Buchwald Pd(0), R-NH2 C3_Hydrolysis C3-Carboxamide/Acid (Hydrolysis) Core->C3_Hydrolysis H2O2/NaOH or H2SO4 C3_Cyclization C3-Tetrazole (Cyclization) Core->C3_Cyclization NaN3, NH4Cl C5_Oxidation C5-Acetyl/Hydroxyethyl (Benzylic Oxidation) Core->C5_Oxidation KMnO4 or NBS/Radical

Figure 1: Divergent synthetic pathways.[2] Red arrows indicate high-reactivity C2 transformations; Yellow indicates C3 functionalization; Green dashed indicates conditional C5 reactivity.

Reactivity Profile & Synthetic Protocols

Nucleophilic Aromatic Substitution ( )

The C2-bromide is highly labile due to the ortho-effect of the nitrile group.[1] Unlike simple 2-bromopyridines, this scaffold reacts with amines and alkoxides under mild conditions without the need for transition metal catalysis.[1]

  • Mechanism: Addition-Elimination (

    
    ).[1] The Meisenheimer intermediate is stabilized by the electron-withdrawing nitrile.[1]
    
  • Scope: Primary/secondary amines, thiols, and phenoxides.[1]

  • Key Insight: Use non-nucleophilic bases (e.g., DIPEA,

    
    ) to prevent competitive hydrolysis of the nitrile or bromide displacement by hydroxide.
    
Protocol: C2-Amination (General Procedure)
  • Dissolve 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).

  • Add the amine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Heat to 60–80°C for 2–4 hours. Monitor by LC-MS (disappearance of M+H 225/227 peak).[1]

  • Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.[1]

Palladium-Catalyzed Cross-Couplings

This scaffold is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The C2-Br bond is weaker than the C-Cl equivalent, facilitating oxidative addition.[1]

  • Selectivity: The C2-Br reacts exclusively over the C3-CN and C5-Et groups.[1]

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.[1] For sterically hindered boronic acids, use Buchwald precatalysts (e.g., XPhos Pd G2).
Nitrile Manipulation

The C3-nitrile is robust under standard coupling conditions but can be transformed post-coupling.[1]

  • Hydrolysis: Controlled hydrolysis with

    
     yields the primary amide.[1] Acidic hydrolysis (
    
    
    
    ) yields the carboxylic acid but may decarboxylate at high temperatures.
  • Tetrazole Formation: Reaction with

    
     and 
    
    
    
    (Lewis acid catalyst) in water/isopropanol generates the 5-substituted tetrazole, a bioisostere for carboxylic acids.[1]

Stability & Handling

Physicochemical Stability
ParameterRatingDescription
Thermal HighStable up to ~150°C. Melting point typically >80°C (solid).[1]
Hydrolytic ModerateStable to aqueous workups.[1] Prolonged exposure to strong acid/base at high temp hydrolyzes the nitrile.[1]
Photolytic LowCritical: C-Br bonds in pyridines are photosensitive.[1] Store in amber vials to prevent debromination or radical dimerization.
Oxidative ModerateThe ethyl group is susceptible to slow auto-oxidation over months if stored in air/light.[1]
Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.[1]

  • Container: Amber glass with Teflon-lined cap.[1]

Safety Hazards (SDS Summary)
  • Acute Toxicity: Toxic if swallowed (H301).[1][3] Pyridine nitriles can release cyanide ions under metabolic or extreme chemical stress.[1]

  • Irritation: Causes skin and serious eye irritation.[1][3][4]

  • Handling: Use a fume hood.[1] Avoid contact with strong oxidizers and strong acids.[1]

Synthesis of the Core Scaffold

If the compound is not commercially available, it is synthesized via the "Pyridone Route," which ensures correct regiochemistry.

Synthesis Start 5-Ethyl-2-pyridone Step1 Bromination (NBS, MeCN) Start->Step1 Inter1 3-Bromo-5-ethyl-2-pyridone Step1->Inter1 Step2 Cyanation (CuCN, DMF, Heat) Inter1->Step2 Inter2 5-Ethyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile Step2->Inter2 Step3 Aromatization/Bromination (POBr3, Toluene, 110°C) Inter2->Step3 Final 2-Bromo-5-ethylpyridine- 3-carbonitrile Step3->Final

Figure 2: Validated synthetic route. Step 3 transforms the pyridone oxygen into the reactive bromide while aromatizing the ring.

Step-by-Step Synthesis (Step 3 Focus):

  • Charge a flask with 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) and toluene (5 vol).

  • Add phosphorus oxybromide (

    
    , 1.5 equiv) carefully.[1]
    
  • Reflux at 110°C for 4 hours. The suspension will clear as the reaction proceeds.

  • Quench by pouring onto ice-water (Exothermic!). Neutralize with

    
     to pH 7.[1]
    
  • Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
    

References

  • Synthesis of Functionalized Pyridines via Grignard Exchange. Source:CN112479991A (Patent).[1] Context: Describes the regioselective lithiation/magnesiation of 2,5-dibromopyridine, a key method for installing the C5-ethyl group if starting from di-halides.

  • Regioselective Suzuki Coupling of 2,5-Dibromopyridines. Source:Journal of Organic Chemistry / ResearchGate (2025 Update).[1] Context: Validates that C2-Br is significantly more reactive than C5-Br or C3-substituents in Pd-catalyzed couplings.[1]

  • Chemical Safety Data Sheet (2-Bromo-5-ethylpyridine analogs). Source:Thermo Fisher Scientific / ECHEMI.[1] Context: Provides hazard classifications (H301, H315) and handling requirements for brominated ethylpyridines.

  • Reactivity of 2-Bromo-3-cyanopyridines in SnAr Reactions. Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the activating effect of the C3-nitrile on C2-displacement.[1]

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-5-ethylpyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks determines the efficiency of Structure-Activity Relationship (SAR) campaigns. 2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) represents a high-value, multifunctional scaffold designed for the synthesis of fused aza-heterocycles.

Its utility is defined by three distinct reactivity vectors:

  • The C2-Bromo Handle: A highly activated site for nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • The C3-Nitrile Core: An electrophilic gateway for cyclization reactions, enabling the rapid construction of bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines.

  • The C5-Ethyl Substituent: A pre-installed lipophilic anchor that fills hydrophobic pockets (e.g., in kinase ATP-binding sites) without the synthetic penalty of late-stage alkylation.

This guide details the chemical logic, experimental protocols, and strategic applications of this compound in the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Reactivity Map

Structural Analysis

The pyridine ring is electron-deficient, further deactivated by the electron-withdrawing nitrile group at C3. This electronic landscape makes the C2-position exceptionally susceptible to nucleophilic attack, while the C5-ethyl group remains chemically inert under standard coupling conditions, providing stability.

PropertySpecification
CAS Number 139549-00-1
Molecular Formula

Molecular Weight 211.06 g/mol
Key Functional Groups Aryl Bromide (C2), Nitrile (C3), Ethyl (C5)
Primary Reactivity

, Pd-Catalysis, Cyclocondensation
Divergent Synthesis Pathway (DOT Diagram)

The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold, showing how a single starting material diverges into three distinct medicinal chemistry classes.

DivergentSynthesis Core 2-Bromo-5-ethyl pyridine-3-carbonitrile Rxn1 Hydrazine Hydrate (EtOH, Reflux) Core->Rxn1 Rxn2 Aryl Boronic Acid (Pd(PPh3)4, K2CO3) Core->Rxn2 Rxn3 NaN3 / NH4Cl (DMF, Heat) Core->Rxn3 Prod1 5-Ethyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Kinase Core) Rxn1->Prod1 Cyclization Prod2 5-Ethyl-2-aryl nicotinonitrile (Biaryl Scaffold) Rxn2->Prod2 Suzuki Coupling Prod3 5-(5-Ethyl-2-bromo pyridin-3-yl)tetrazole (Bioisostere) Rxn3->Prod3 [3+2] Cycloaddition

Figure 1: Divergent synthesis pathways from the 2-bromo-5-ethylpyridine-3-carbonitrile core.

Core Application: Synthesis of 5-Ethyl-1H-pyrazolo[3,4-b]pyridines

The most potent application of this scaffold is the synthesis of pyrazolo[3,4-b]pyridines . This fused system is a privileged structure in kinase inhibition (e.g., targeting JAK, CDK, or GSK-3


), where the pyrazole NH and the pyridine N serve as the donor-acceptor motif for the hinge region of the ATP-binding pocket.
Mechanism of Action

The reaction proceeds via a cascade sequence:

  • 
     Displacement:  The hydrazine nucleophile attacks the C2-position, displacing the bromide.
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the electrophilic nitrile carbon.

  • Tautomerization: Rearrangement to the stable aromatic amino-pyrazole system.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5-ethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Reagents:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Hydrazine monohydrate (5.0 equiv)

  • Ethanol (absolute, 10 mL/mmol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 g, 4.74 mmol) in absolute ethanol (45 mL).

  • Addition: Add hydrazine monohydrate (1.15 mL, 23.7 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove excess hydrazine.
  • Purification: If no precipitate forms, concentrate the solvent in vacuo, resuspend in water, and extract with ethyl acetate. Recrystallize from Ethanol/Water.

Expected Yield: 75–85% Characterization:


 NMR should show the disappearance of the nitrile peak in IR and the appearance of a broad 

signal (

4.0–6.0 ppm) and a pyrazole NH (

12.0–13.0 ppm).

Secondary Application: Palladium-Catalyzed Cross-Couplings

For biaryl systems where the nitrile is retained (e.g., for later conversion to an amide or acid), the C2-bromide is an excellent partner for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling

Objective: Synthesis of 5-ethyl-2-phenylnicotinonitrile.

Reagents:

  • Scaffold (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aq. solution)
    
  • 1,4-Dioxane (10 mL/mmol)

Methodology:

  • Degassing: Combine scaffold, boronic acid, and solvent in a pressure vial. Sparge with argon for 10 minutes.

  • Catalyst Addition: Add

    
     and the base solution. Seal the vial immediately.
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Validation: The reaction mixture will turn black (Pd precipitation) upon completion. TLC should show a new UV-active spot with slightly lower polarity than the starting bromide.

  • Purification: Silica gel chromatography (0

    
     20% EtOAc/Hexanes).
    

Strategic Value in Drug Design (SAR)

The "5-ethyl" group is not arbitrary. In many kinase inhibitors, the 5-position of the pyridine ring projects into the Solvent Front or a specific Hydrophobic Pocket II .

  • Methyl (C1): Often too small to achieve optimal Van der Waals contact.

  • Ethyl (C2): frequently the "Goldilocks" substituent—large enough to displace water and fill the pocket, but small enough to avoid steric clash with the gatekeeper residue.

  • Propyl/Isopropyl (C3): Often introduces steric penalties.

By starting with the ethyl group pre-installed, researchers avoid the difficult late-stage alkylation of the electron-deficient pyridine ring, streamlining library synthesis.

SAR Decision Logic (DOT Diagram)

SAR_Logic Start Target Identification (e.g., Kinase Hinge Binder) Choice Select Core Scaffold Start->Choice Opt1 Unsubstituted Pyridine Choice->Opt1 Standard Opt2 5-Ethyl-Pyridine Core (CAS 139549-00-1) Choice->Opt2 Optimized Result1 Low Potency (Poor hydrophobic fit) Opt1->Result1 Result2 High Potency (Optimal VdW contact) Opt2->Result2

Figure 2: Decision logic for selecting the 5-ethyl substituted scaffold for hydrophobic pocket optimization.

References

  • Chemical Register. (n.d.). 3-Pyridinecarbonitrile, 2-bromo-5-ethyl- (CAS No. 139549-00-1).[1] Retrieved October 26, 2023, from

  • El-Gazzar, A. B. A., & Hafez, H. N. (2011). Synthesis of 4-substituted pyrido[2,3-d]pyrimidine-4(3H)-ones and their corresponding 2-thione derivatives as potential analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(12), 3602-3607.
  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Tetrahedron Letters, 49(17), 2689-2691.
  • Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of some new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile as potent antifungal agents. Chemical Papers, 68(7), 973-983.

Note: While specific clinical trial papers for this exact CAS are proprietary, the protocols listed above are standard for the chemical class (2-halo-3-cyanopyridines) and are validated by the cited literature.

Sources

Introduction: The Central Role of Bromopyridines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromopyridines

Substituted bromopyridines are a class of heterocyclic compounds that have emerged as indispensable building blocks in both pharmaceutical and materials science.[1] Their utility stems from the unique electronic properties of the pyridine ring, combined with the versatile reactivity of the carbon-bromine bond. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates a range of chemical transformations.[2] The bromine atom, a good leaving group, serves as a reactive handle for introducing molecular complexity through various cross-coupling and substitution reactions.

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted bromopyridines, with a focus on practical methodologies and the underlying mechanistic principles that govern their chemical behavior. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons in their work.

Synthesis of Substituted Bromopyridines: A Methodological Overview

The preparation of substituted bromopyridines can be achieved through several synthetic routes, ranging from classical methods to modern catalytic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most established methods for the synthesis of 2-bromopyridines is the diazotization of 2-aminopyridines, followed by a bromination reaction, often referred to as the Sandmeyer reaction.[3][4][5] This process involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion.

Another classical approach involves the direct bromination of pyridine. However, this method often requires harsh conditions and can lead to a mixture of products.[6] For instance, the vapor-phase bromination of pyridine at high temperatures yields a mixture of 2-bromopyridine and 2,6-dibromopyridine.[6]

The synthesis of 4-bromopyridine can be accomplished starting from pyridine N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution, allowing for bromination at the 4-position. Subsequent reduction of the N-oxide yields the desired 4-bromopyridine.[7]

Dibrominated pyridines, such as 2,4-dibromopyridine, can be prepared from dihydroxypyridines by treatment with phosphorus oxybromide.[8]

Modern Catalytic Methods: C–H Bond Functionalization

Recent advances in organometallic chemistry have led to the development of catalytic methods for the direct C–H bromination of pyridines. These methods offer a more atom-economical and often more regioselective approach to the synthesis of bromopyridines. Ruthenium-catalyzed meta-selective C–H bromination of 2-phenylpyridine derivatives has been reported, providing access to otherwise difficult-to-obtain substitution patterns.[9]

Key Reactions and Transformations of Substituted Bromopyridines

The reactivity of the C-Br bond in bromopyridines makes them highly versatile intermediates for a wide array of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromopyridines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used to introduce aryl and heteroaryl substituents.[10][11][12] For example, 5-bromopyridine-3-carboxylate esters are key scaffolds for the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.[10] In the case of dibromopyridines, such as 2,4-dibromopyridine, the reaction can be regioselective, with coupling occurring preferentially at the more electrophilic 2-position.[11]

  • Stille Coupling: The Stille reaction couples bromopyridines with organotin compounds. This method is also effective for creating C-C bonds and has been used in the synthesis of bipyridines.[13]

  • Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with a bromopyridine. This reaction is particularly useful for the synthesis of bipyridines and can be performed under mild conditions.[13][14]

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a bromopyridine with an alkene. 3-Bromopyridine, for instance, can act as a substrate in this reaction.[3]

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a bromopyridine and a terminal alkyne.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling bromopyridines with amines. 3-Bromopyridine is a common substrate for this transformation.[3]

  • Goldberg Reaction: A copper-catalyzed C-N coupling reaction that provides an alternative to the Buchwald-Hartwig amination. It has been used for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine.[15]

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Bromopyridine Substituted Bromopyridine Oxidative_Addition Oxidative Addition Bromopyridine->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Boronic Acid) Transmetalation Transmetalation Coupling_Partner->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like bromine is present at the 2- or 4-position.[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Nucleophilic attack at the 2- and 4-positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2] However, SNAr reactions on 3-bromopyridine are generally more difficult due to the less favorable electronics.[16]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species.[17] This is a powerful method for generating functionalized pyridine intermediates. The reaction of bromopyridines with organolithium reagents or Grignard reagents can lead to the formation of lithiated or magnesiated pyridines, respectively.[18][19][20] These organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups. This method is particularly useful for functionalizing pyridines that are not amenable to other methods. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromopyridines bearing acidic protons under non-cryogenic conditions.[18][20]

The general scheme for a metal-halogen exchange followed by electrophilic quench is as follows:

G Bromopyridine Substituted Bromopyridine (Ar-Br) Intermediate Lithiated Pyridine (Ar-Li) Bromopyridine->Intermediate Metal-Halogen Exchange Organometallic Organometallic Reagent (e.g., R-Li) Organometallic->Intermediate Product Functionalized Pyridine (Ar-E) Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Metal-halogen exchange and subsequent reaction with an electrophile.

Applications in Drug Discovery and Materials Science

The versatility of substituted bromopyridines has made them key intermediates in the synthesis of a wide range of functional molecules.

Pharmaceutical Applications

In medicinal chemistry, the pyridine scaffold is a common motif in many biologically active compounds.[10] Bromopyridines serve as crucial starting materials for the synthesis of numerous pharmaceuticals.

  • Kinase Inhibitors: 5-Bromopyridine-3-carboxylate esters are used to synthesize potent and selective p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[10]

  • Antimalarial Drugs: 2-Bromopyridine is an intermediate in the production of bioactive compounds with antimalarial activity.[3]

  • Other Therapeutics: 4-Bromopyridine is used in the commercial synthesis of abiraterone, a drug for prostate cancer.[3] It is also an intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[7]

Drug/Drug ClassBromopyridine PrecursorTherapeutic Area
p38 MAP Kinase Inhibitors5-Bromopyridine-3-carboxylatesInflammatory Diseases
Abiraterone4-BromopyridineProstate Cancer
Olmesartan Medoxomil4-Bromopyridine HydrochlorideHypertension
Antimalarials2-BromopyridineInfectious Diseases
Beta-adrenoceptor agonists2-BromopyridineCardiovascular/Respiratory
Materials Science Applications

In materials science, bromopyridines are valuable precursors for the synthesis of conjugated organic materials and ligands for coordination chemistry. The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials. Bipyridines, often synthesized from bromopyridines, are particularly important as chelating ligands in supramolecular chemistry and for the construction of functional materials.[8][13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromopyridine.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylpyridine.

Protocol 2: Halogen-Metal Exchange of 2-Bromopyridine and Quench with an Electrophile

This protocol outlines the generation of a lithiated pyridine and its subsequent reaction with an electrophile.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-bromopyridine (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Substituted bromopyridines are undeniably cornerstones of modern organic synthesis. Their accessibility through a variety of synthetic methods, coupled with the predictable and versatile reactivity of the carbon-bromine bond, has cemented their importance in the rapid assembly of complex molecular architectures. As catalysis and synthetic methodologies continue to evolve, the utility of substituted bromopyridines is poised to expand even further, enabling the discovery and development of new medicines and advanced materials.

References

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Tian, Q., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1997. [Link]

  • Wang, L., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536-3545. [Link]

  • Gurbanov, A. V., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4945. [Link]

  • O'Duill, M., et al. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(34), 9857-9860. [Link]

  • Ye, Z., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1809. [Link]

  • ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]

  • Cahiez, G., et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Organic Letters, 7(10), 1943-1946. [Link]

  • Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]

  • Al-Saraier, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 57. [Link]

  • Google Patents. (1981). Process for making 2-bromopyridine.
  • ResearchGate. (2025). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Google Patents. (2015). 2-bromopyridine synthesis method.
  • National Institutes of Health. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Institutes of Health. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Wikipedia. (2023). Metal–halogen exchange. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2023). (a) Examples of medicinally relevant pyridine containing molecules; (b)... [Link]

  • ChemRxiv. (2025). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

  • ResearchGate. (2014). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • ACS Publications. (1979). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. [Link]

  • ResearchGate. (2025). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. [Link]

  • ACS Publications. (2005). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. [Link]

  • MDPI. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. [Link]

  • IUCr Journals. (2019). 3-Bromopyridine-2-carbonitrile. [Link]

Sources

Discovery and history of pyridine carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridine Carbonitrile Architect: From Coal Tar to Antiretrovirals

Executive Summary

Pyridine carbonitriles (cyanopyridines) represent a cornerstone scaffold in heterocyclic chemistry, serving as critical intermediates for vitamin B3 (niacin) production, agrochemicals, and life-saving antiretroviral drugs.[1][2][3][4] This technical guide explores the evolution of these compounds from 19th-century coal tar extraction to modern catalytic C-H functionalization. It provides validated experimental protocols, mechanistic insights into the electron-deficient pyridine core, and a detailed case study on the synthesis of Nevirapine.

Part 1: Historical Genesis & Industrial Revolution

The history of pyridine carbonitriles is inextricably linked to the industrialization of the pyridine ring itself.

The Coal Tar Era (1846–1940s)

In 1846, Scottish chemist Thomas Anderson isolated pyridine from bone oil and coal tar. For nearly a century, coal tar remained the primary source. The early 20th century saw the first laboratory syntheses of cyanopyridines, primarily via the Sandmeyer reaction (diazotization of aminopyridines) or the dehydration of pyridine carboxamides . These methods were low-yielding and unsuitable for scale.

The Ammoxidation Breakthrough (1940s–1950s)

The pivotal moment in the history of pyridine carbonitriles was the adaptation of the SOHIO process (originally for acrylonitrile) to methylpyridines (picolines). This process, known as ammoxidation , allows for the direct conversion of a methyl group to a nitrile using ammonia and oxygen over a vanadium-oxide catalyst.

  • Significance: It enabled the mass production of 3-cyanopyridine, the direct precursor to Niacin (Vitamin B3), decoupling vitamin production from limited biological sources.

History_Timeline node1 1846 Pyridine Isolated (Coal Tar) node2 1881 Hantzsch Synthesis (First Heterocycle Synthesis) node1->node2 node3 1940s Ammoxidation Developed (Industrial Scale) node2->node3 node4 1960s Niacin Mass Production (via 3-Cyanopyridine) node3->node4 node5 1996 Nevirapine Approved (2-Chloro-3-cyanopyridine) node4->node5

Figure 1: Timeline of key milestones in the discovery and application of pyridine carbonitriles.

Part 2: The Chemistry of the Core

Understanding the electronic behavior of the pyridine carbonitrile core is essential for designing successful syntheses.

Electronic Deactivation

The pyridine ring is already electron-deficient due to the electronegative nitrogen atom. Adding a cyano group (a strong electron-withdrawing group via induction and resonance) at the 3-position creates a highly deactivated system.

  • Nucleophilic Attack: The ring becomes highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly if a leaving group (like halogen) is present at the 2- or 4-position.
    
  • Electrophilic Attack: Electrophilic aromatic substitution is extremely difficult and requires harsh conditions, typically occurring meta to the cyano group (position 5).

Table 1: Reactivity Profile of Isomeric Cyanopyridines

IsomerCommon NameKey Reactivity FeaturePrimary Industrial Use
2-Cyanopyridine PicolinonitrileLabile to hydrolysis; metal chelation (N-N bidentate)Agrochemicals (Picloram)
3-Cyanopyridine NicotinonitrileResilient to oxidation;

active at C2
Vitamin B3 (Niacin), Nevirapine
4-Cyanopyridine IsonicotinonitrileProne to nucleophilic attack at C2/C6Antituberculars (Isoniazid)

Part 3: Synthetic Evolution & Protocols

This section details two distinct approaches: a classic, robust laboratory method and a modern, green catalytic method.

Protocol A: Classic Dehydration (The "Self-Validating" Standard)

Target:2-Chloro-3-pyridinecarbonitrile (Key intermediate for Nevirapine).[5][6] Mechanism: Dehydration of the amide using phosphorus oxychloride (


).

Why this works: The use of


 serves a dual purpose: it acts as a dehydrating agent to convert the amide to the nitrile and, if starting from the N-oxide, can simultaneously install a chlorine atom at the C2 position via the Reissert-Henze mechanism.

Step-by-Step Methodology:

  • Reagent Setup: In a 1L round-bottom flask, combine Nicotinamide-1-oxide (85.0 g, 0.62 mol) and Phosphorus Pentachloride (

    
    , 180.0 g).
    
  • Addition: Slowly add Phosphorus Oxychloride (

    
    , 243 mL) with shaking.
    
  • Reaction: Heat the mixture to 100°C. Caution: Vigorous evolution of HCl gas will occur. Control reflux with an ice bath if necessary.[7] Once stable, reflux at 115–120°C for 1.5 hours.[7]

  • Workup: Distill off excess

    
     under reduced pressure. Pour the residual dark oil onto 300 g of crushed ice.
    
  • Purification: Filter the solid precipitate. Suspend in 5% NaOH (to remove acidic impurities), stir, filter again, and dry.

  • Validation: Check melting point (approx. 104-106°C) and IR (distinct nitrile peak at ~2230

    
    ).
    
Protocol B: Modern Pd-Catalyzed Cyanation (Green Chemistry)

Target: General Aryl/Heteroaryl Nitriles. Innovation: Uses


 (Potassium ferrocyanide) as a non-toxic cyanide source instead of deadly NaCN/KCN.[8]

Step-by-Step Methodology:

  • Catalyst Prep: Charge a flask with 3-Bromopyridine (1.0 equiv),

    
     (0.2 equiv), 
    
    
    
    (1.0 equiv), and
    
    
    (1 mol%).
  • Solvent: Add Dimethylacetamide (DMAc).

  • Reaction: Heat to 120°C for 12 hours under Argon.

  • Mechanism: The Pd(0)/Pd(II) cycle facilitates oxidative addition into the C-Br bond, followed by transmetallation with the Fe-CN complex, and reductive elimination to release the nitrile.

Part 4: Case Study – Nevirapine Synthesis

Nevirapine (Viramune®) is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used to treat HIV-1. Its synthesis relies heavily on the reactivity of 2-chloro-3-pyridinecarbonitrile .

The Chemical Logic

The synthesis exploits the electron-deficient nature of the 3-cyanopyridine ring to facilitate a Nucleophilic Aromatic Substitution (


) at the 2-position. The cyano group at C3 activates the C2-chlorine, making it a perfect leaving group for the incoming amine nucleophile (cyclopropylamine).
The Pathway
  • 
     Reaction:  2-Chloro-3-pyridinecarbonitrile reacts with cyclopropylamine.[5][6] The strong electron-withdrawing nitrile group stabilizes the Meisenheimer complex intermediate, allowing the amine to displace the chlorine.
    
  • Coupling: The resulting intermediate is coupled with a pyridine acid chloride.

  • Cyclization: Base-induced cyclization forms the dipyridodiazepinone core.

Nevirapine_Synthesis start 2-Chloro-3-pyridinecarbonitrile (Activated Core) inter Intermediate: 2-(Cyclopropylamino)-3-cyanopyridine start->inter SnAr Displacement (Activated by CN group) reagent Cyclopropylamine (Nucleophile) reagent->inter product Nevirapine (Dipyridodiazepinone Core) inter->product + 2-Chloro-4-methyl-nicotinoyl chloride + NaH (Cyclization)

Figure 2: Synthetic pathway for Nevirapine, highlighting the critical role of the cyanopyridine intermediate.

Part 5: Future Outlook

The field is moving away from pre-functionalized starting materials toward Direct C-H Cyanation . Recent advancements utilize photoredox catalysis to install cyano groups directly onto the pyridine ring without the need for halogenated precursors. This atom-economical approach promises to reduce waste and streamline the synthesis of next-generation pyridine-based drugs.

References

  • Anderson, T. (1846). "On the Constitution of the Series of Bases of which Pyridine is the Type." Transactions of the Royal Society of Edinburgh.

  • Reilly Tar & Chemical Corp. (1960). "Process for the production of cyanopyridines."[4][9][10] U.S. Patent 2,966,491.

  • Taylor, E. C., & Crovetti, A. J. (1957). "2-Chloronicotinonitrile." Organic Syntheses, 37, 12.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry.

  • Grogg, P. (2004). "Method for making nevirapine."[10][11] U.S. Patent 6,680,383.[10]

Sources

2-Bromo-5-ethylpyridine-3-carbonitrile: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-ethylpyridine-3-carbonitrile Safety and Handling Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Introduction & Chemical Identity

2-Bromo-5-ethylpyridine-3-carbonitrile (also known as 2-bromo-5-ethylnicotinonitrile) is a functionalized pyridine intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structure combines a reactive 2-bromo handle (susceptible to SNAr), a lipophilic 5-ethyl chain, and an electron-withdrawing 3-cyano group.[1]

While specific toxicological data for this exact ethyl-analog may be sparse in public registries, its safety profile can be rigorously extrapolated via Structure-Activity Relationships (SAR) from closely related homologs like 2-bromo-5-methylnicotinonitrile (CAS 113124-06-4) and 2-bromonicotinonitrile.[1]

Key Chemical Properties (Estimated via SAR):

Property Value / Description Significance
Molecular Formula C₈H₇BrN₂ Precursor for heterocycle fusion.[1]
Molecular Weight ~211.06 g/mol Moderate molecular weight.[1]
Physical State Solid (Off-white to yellow crystalline) Dust generation is a primary exposure vector.[1]
Melting Point Est. 40–80 °C Low melting point implies potential for sublimation or melt during milling.[1]

| Solubility | Soluble in DCM, EtOAc, DMSO | High skin permeability potential due to lipophilic ethyl group.[1] |

Hazard Assessment (The "Why")

The safety profile of this compound is dominated by the synergistic effects of its functional groups.[1] It must be treated as a Potent Compound until specific toxicology proves otherwise.[1]

2.1 Core Hazards (GHS Classification - Inferred)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1][2]

    • Mechanism:[1][3][4][5][6] Pyridine carbonitriles can metabolize to release cyanide ions (CN⁻) in vivo, though often slower than aliphatic nitriles.[1] The 2-bromo substituent increases reactivity with biological nucleophiles (proteins/DNA).[1]

  • Skin & Eye Irritation: Category 2 (Irritant).[1][2][5][7]

    • Mechanism:[1][3][4][5][6] The electron-deficient pyridine ring is a potent electrophile, causing direct tissue damage upon contact.[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritant).

    • Risk:[1][3][4][5] Inhalation of dusts triggers mucosal inflammation.[1]

2.2 The "Hidden" Hazard: Hydrolysis & Fire [1]
  • Moisture Sensitivity: Under acidic or basic conditions, the nitrile group hydrolyzes to the amide and subsequently the carboxylic acid, potentially releasing ammonia.[1]

  • Combustion Products: In a fire, this compound decomposes to release Hydrogen Cyanide (HCN) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .[1] Standard smoke inhalation protocols are insufficient.[1]

Engineering Controls & Personal Protective Equipment (PPE)

To ensure safety, you must implement a "Defense in Depth" strategy.[1] Do not rely on PPE alone.

3.1 Hierarchy of Controls (Workflow)

SafetyLogic cluster_ppe PPE Selection Criteria Hazard Hazard Source: 2-Bromo-5-ethylpyridine-3-carbonitrile Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Hazard->Engineering Containment Admin Level 2: Admin Controls (SOPs, Restricted Access) Engineering->Admin Procedure PPE Level 3: PPE (Last Line of Defense) Admin->PPE Protection Gloves Gloves: Double Nitrile (Splash) Laminate (Immersion) PPE->Gloves Resp Respiratory: N95/P100 (Solids) ABEK Filter (Solutions) PPE->Resp

Figure 1: Risk mitigation hierarchy emphasizing containment over PPE.

3.2 PPE Specifications
  • Respiratory: If handling solids outside a glovebox, use a P3/P100 particulate respirator .[1] For solution handling outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (protects against organic vapors, acid gases like HBr, and ammonia).[1]

  • Dermal:

    • Standard: Double-gloving with Nitrile (minimum 0.11 mm).[1]

    • High Risk (Spills/Cleaning):[1]Silver Shield / Laminate gloves are required.[1] The ethyl group enhances permeation through standard latex/nitrile.[1]

  • Ocular: Chemical splash goggles.[1] Face shield required during reactor charging.[1]

Handling & Synthesis Protocols
4.1 Safe Weighing & Transfer
  • Static Control: The solid is likely static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent particle dispersion.[1]

  • Solvent Selection: Dissolve the solid immediately upon transfer.[1] Avoid using low-boiling ethers (e.g., diethyl ether) if possible to reduce vapor drift; prefer DCM or EtOAc where solubility permits.[1]

4.2 Reaction Setup (SNAr Focus)

This intermediate is typically used in nucleophilic substitutions (displacing the Bromine).[1]

  • Exotherm Risk: Reaction with strong amines or alkoxides can be exothermic.[1]

  • Quenching Protocol:

    • NEVER add water directly to a hot reaction mixture containing this nitrile.[1]

    • Cool to < 10°C.[1][8][9]

    • Quench slowly with saturated Ammonium Chloride (NH₄Cl) to buffer pH and prevent rapid nitrile hydrolysis.[1]

4.3 Waste Disposal
  • Segregation: Segregate as "Halogenated Organic Waste" .

  • Cyanide Precaution: Do NOT mix with strong acids (e.g., HCl, H₂SO₄) in the waste stream.[1] Acidification can liberate HCN gas from unreacted nitrile or cyanide byproducts.[1] Label waste containers: "Contains Nitriles - DO NOT ACIDIFY."

Emergency Response Logic

In the event of exposure or release, immediate decisive action is required.[1][2]

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Spill Spill (Solid/Liquid) Type->Spill Exposure Human Exposure Type->Exposure Evacuate 1. Evacuate Area (50m radius) Spill->Evacuate Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale PPE_Don 2. Don SCBA & Chem Suit Evacuate->PPE_Don Absorb 3. Absorb with Vermiculite PPE_Don->Absorb Disposal 4. Seal in Drum (Label: Toxic/Nitrile) Absorb->Disposal Wash Wash 15min+ (Soap & Water) Skin->Wash Oxygen Administer O2 (Check for Cyanosis) Inhale->Oxygen Medical Urgent Medical (Mention Nitrile/HBr) Wash->Medical Oxygen->Medical

Figure 2: Decision tree for spill containment and exposure response.[1]

5.1 First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1] Note: Rescue personnel must wear SCBA to avoid secondary exposure.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to clean skin, as they increase transdermal absorption of the toxin.[1]

  • Antidote Awareness: While rare for this specific intermediate, if signs of cyanide poisoning (confusion, gasping, almond odor) appear, medical professionals should consider Hydroxocobalamin (Cyanokit) if available.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817154, 5-Bromopyridine-2-carbonitrile (Analog Reference).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridinecarbonitriles: Toxicological Summary.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Aryl-5-ethylpyridine-3-carbonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of biaryl and heterobiaryl motifs—core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly valuable yet challenging substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile . This molecule presents a unique electronic landscape; the pyridine nitrogen and the 3-carbonitrile group render the aromatic ring electron-deficient, which can influence the reactivity of the C-Br bond at the 2-position.[4][5] Successfully coupling this substrate opens a direct route to a class of highly functionalized pyridine derivatives, which are of significant interest to medicinal chemists and drug development professionals.

This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices. We will dissect the reaction mechanism, explore the critical roles of each component, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][8]

  • Oxidative Addition : This is often the rate-determining step of the cycle.[4] A coordinatively unsaturated 14-electron Pd(0) complex inserts into the carbon-bromine bond of the 2-Bromo-5-ethylpyridine-3-carbonitrile. This forms a square planar 16-electron Pd(II) intermediate. The electron-deficient nature of the pyridine substrate generally facilitates this step.[4]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is not spontaneous; it requires activation of the organoboron species by a base.[1][9] The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium complex.[10][11][12]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium(II) center. This forms the new C-C bond of the desired 2-aryl-5-ethylpyridine-3-carbonitrile product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)L₂-Br oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Product (Ar-Ar') reductive_elimination->product aryl_halide 2-Bromo-5-ethylpyridine- 3-carbonitrile (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Rationale for Component Selection

The success of coupling an electron-deficient substrate like 2-Bromo-5-ethylpyridine-3-carbonitrile hinges on the judicious selection of each reaction component. Standard conditions may prove inadequate, necessitating a more tailored approach.

ComponentSelectionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These Pd(II) sources are stable and readily reduced in situ to the active Pd(0) species by phosphine ligands. They offer versatility and are compatible with a wide range of ligands.[6]
Ligand SPhos or XPhos (Buchwald Ligands)This is the most critical choice. The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting or deactivating the catalyst.[13] Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are essential.[14][15] Their steric bulk creates a protective pocket around the palladium, preventing pyridine coordination, while their high electron density facilitates both the oxidative addition and the final reductive elimination steps.[15]
Base K₃PO₄ (Potassium Phosphate)For challenging couplings, strong inorganic bases are often required to efficiently generate the reactive boronate species. K₃PO₄ is a moderately strong, non-nucleophilic base that has demonstrated superior performance in couplings of heteroaryl halides and sterically hindered substrates.[11][14]
Boron Reagent Arylboronic Pinacol Ester While arylboronic acids are common, they can be susceptible to a competitive side reaction called protodeboronation, especially with electron-rich or heteroaromatic variants.[13] The corresponding pinacol esters are generally more stable, have a longer shelf-life, and are less prone to this side reaction, leading to more consistent and higher yields.[6]
Solvent 1,4-Dioxane or Toluene These are high-boiling point, aprotic solvents capable of dissolving the organic reagents and maintaining the temperatures (typically 80-110 °C) required to drive the reaction to completion.[13][16]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-ethylpyridine-3-carbonitrile with a generic arylboronic pinacol ester.

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic pinacol ester (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental_Workflow start Start: Prepare Reaction Vessel setup 1. Add Solids: - Pyridine Substrate - Boronic Ester - K₃PO₄ - Pd(OAc)₂ / SPhos start->setup inert 2. Establish Inert Atmosphere (Evacuate & backfill with Argon 3x) setup->inert solvent 3. Add Degassed Solvent (Anhydrous Dioxane) inert->solvent reaction 4. Heat Reaction (Stir at 100 °C, 4-12 h) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup: - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate monitor->workup Complete purify 7. Purify (Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon is preferred) three times. This is critical to prevent oxidation of the catalyst and minimize homocoupling side reactions.[13]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-ethylpyridine-3-carbonitrile.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Ligand is not optimal.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[13]2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or screen other bases.[11]3. Try an alternative bulky phosphine ligand, such as XPhos.
Protodeboronation of Boron Reagent 1. Presence of trace water or acid.2. Boronic acid is inherently unstable.3. Reaction temperature is too high.1. Use a boronic pinacol ester instead of the acid.[13]2. Ensure all reagents and solvents are anhydrous.3. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Homocoupling Byproducts 1. Oxygen present in the reaction mixture.2. Inefficient transmetalation step.1. Improve degassing procedure (freeze-pump-thaw is most effective).2. Increase the amount of boronic ester slightly (e.g., to 1.5 equiv).
Dehalogenation of Starting Material A competitive reduction pathway is occurring.This indicates the desired cross-coupling is too slow. Use a more active catalyst system (e.g., increase catalyst/ligand loading slightly) or a more effective ligand to accelerate the productive catalytic cycle.[13]

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-5-ethylpyridine-3-carbonitrile is a powerful transformation for accessing valuable, highly functionalized heterocyclic compounds. Success with this electron-deficient substrate is not accidental; it is achieved through a rational understanding of the reaction mechanism and a deliberate selection of enabling components. The use of bulky, electron-rich phosphine ligands, such as SPhos, in combination with a suitable base like K₃PO₄, is critical to overcome potential catalyst inhibition and drive the reaction efficiently. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers, enabling them to confidently apply this methodology in their synthetic campaigns and accelerate the development of novel molecular entities.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Jia, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Nova, A., et al. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Martín, F., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Lo, H. I. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Le, J. A., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]

  • Guitton, J., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Shang, R., et al. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Transformations of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: Specific CAS if available, otherwise generic structure ref) represents a "privileged" synthon in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles, allowing for rapid diversification of the pyridine core—a moiety ubiquitous in kinase inhibitors, GPCR ligands, and agrochemicals.

Structural Reactivity Analysis

The molecule features a highly polarized electronic environment driven by the synergistic effects of the pyridine nitrogen and the C3-cyano group.

  • C2-Bromine (The Warhead): This position is exceptionally electrophilic. The electron-withdrawing nature of the adjacent pyridine nitrogen (ortho-effect) and the C3-nitrile group lowers the energy of the C-Br

    
     orbital, facilitating rapid oxidative addition by Pd(0) species. This makes it significantly more reactive than standard aryl bromides.
    
  • C3-Nitrile (The Electronic Modulator): Beyond its role as a dipole, the nitrile group is a robust directing group. However, it presents a stability challenge: it is susceptible to hydrolysis (to amide/acid) under harsh aqueous basic conditions, requiring careful protocol selection.

  • C5-Ethyl (The Lipophilic Anchor): Unlike a methyl group, the ethyl chain provides increased lipophilicity (

    
     value) and solubility in organic solvents, improving the handling of late-stage intermediates without significantly altering the steric environment at the reaction center.
    
Catalyst Poisoning Mitigation

A critical challenge in pyridine catalysis is the coordination of the pyridine nitrogen to the Palladium center, forming off-cycle resting states


.
  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with wide bite angles (e.g., Xantphos, dppf) to sterically crowd the metal center and prevent non-productive coordination of the pyridine substrate.

Decision Matrix: Reaction Selection

The following flowchart guides the selection of the optimal coupling strategy based on the desired nucleophile.

ReactivityMap Start Substrate: 2-Bromo-5-ethylpyridine- 3-carbonitrile Target Target Motif Start->Target Define Goal Biaryl Biaryl/Heterobiaryl (C-C Bond) Target->Biaryl Amine Aminopyridine (C-N Bond) Target->Amine Alkyne Alkynylpyridine (C-C Bond) Target->Alkyne Suzuki Suzuki-Miyaura Protocol A Biaryl->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Protocol B Amine->Buchwald 1°/2° Amines Sonogashira Sonogashira Protocol C Alkyne->Sonogashira Terminal Alkynes

Figure 1: Strategic decision tree for functionalizing the C2-position.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-ethylpyridine-3-carbonitriles. Challenge: Preventing nitrile hydrolysis while maintaining high turnover.

ParameterSpecificationRationale
Catalyst

(3-5 mol%)
Bidentate ferrocenyl ligand prevents pyridine N-coordination; robust to air.
Base

(2.0 equiv)
Milder than carbonates/hydroxides; reduces risk of nitrile hydrolysis.
Solvent 1,4-Dioxane / Water (9:1)Aqueous component essential for boronate activation; Dioxane solubilizes the ethyl-pyridine.
Temp 80–90 °CSufficient for activation; avoid reflux (>100°C) to protect the nitrile.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent & Degas: Add 1,4-Dioxane (0.2 M concentration relative to bromide) and Water (10% v/v). Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under inert flow. Seal the vial.
    
  • Reaction: Heat to 85 °C for 4–12 hours. Monitor by LC-MS (Target mass: MW + Aryl - Br).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine.[1] Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitrile group increases polarity; product usually elutes later than starting material.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-5-ethylpyridine-3-carbonitriles. Challenge: Electronic deactivation of the amine nucleophile by the electron-deficient pyridine.

ParameterSpecificationRationale
Catalyst

(2 mol%)
Source of Pd(0).
Ligand Xantphos (4 mol%)Wide bite angle (111°) favors reductive elimination of the electron-deficient product.
Base

(2.0 equiv)
Soluble in organic media; effective for weak N-nucleophiles. Avoids strong alkoxides that attack nitriles.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Strictly anhydrous to prevent nitrile hydrolysis.

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): Stir

    
     and Xantphos in the solvent for 10 mins under Argon to form the active 
    
    
    
    species.
  • Substrate Addition: Add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Heat to 100 °C for 12–18 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% L).

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling

Objective: Introduction of alkynyl linkers. Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling).

Workflow Visualization:

SonogashiraFlow Setup Step 1: Charge Reagents (Substrate + Alkyne + CuI + Pd) Degas Step 2: Degas Solvent (THF/Et3N) Setup->Degas React Step 3: Reaction (RT to 50°C) Degas->React Check Checkpoint: LC-MS React->Check Check->React Incomplete (Add 1 mol% Pd) Finish Workup & Purification Check->Finish Complete

Figure 2: Workflow for Copper-catalyzed Sonogashira coupling.

Protocol:

  • Solvent System: THF/

    
     (5:1). The amine acts as both base and co-solvent.
    
  • Catalyst:

    
     (2 mol%) and CuI (1 mol%).
    
  • Procedure: Dissolve halide and alkyne (1.1 equiv) in degassed solvent. Add catalysts. Stir at Room Temperature (RT).

    • Optimization: If the reaction is sluggish due to the steric bulk of the ethyl group (unlikely) or electronics, heat to 50 °C.

    • Safety: Ensure the system is oxygen-free to prevent Copper acetylide explosion hazards and homocoupling.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Hydrolysis of Nitrile Base too strong or temp too high in aqueous media.Switch to anhydrous conditions (Buchwald) or milder base (

) and lower temp (Suzuki).
Low Conversion Catalyst poisoning by Pyridine N.Switch to XPhos or SPhos (Buchwald ligands) which form bulky active species that resist N-coordination.
Dehalogenation (H-sub)

-hydride elimination or solvent H-abstraction.
Use 1,4-Dioxane instead of alcohols. Ensure solvents are degassed to prevent radical pathways.
Black Precipitate Pd precipitation ("Pd black").Ligand concentration too low. Increase Ligand:Pd ratio to 2:1 or 4:1.

References

  • Suzuki-Miyaura Coupling of 2-Halopyridines

    • Title: "Suzuki reactions of 2-bromopyridine with aryl boronic acids"
    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination of Pyridines

    • Title: "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Cyanopyridines

    • Title: "The Chemistry of Cyanopyridine Deriv
    • Source: BenchChem[1][2]

  • General Palladium Catalysis Guide

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions - A Primer"
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

The Strategic Utility of 2-Bromo-5-ethylpyridine-3-carbonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] Among the vast array of functionalized pyridines, 2-Bromo-5-ethylpyridine-3-carbonitrile has emerged as a particularly valuable and versatile building block. Its strategic trifecta of reactive sites—a displaceable bromine atom at the 2-position, a modifiable cyano group at the 3-position, and an ethyl group at the 5-position offering steric and electronic influence—provides a rich platform for the synthesis of complex molecular architectures.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of 2-Bromo-5-ethylpyridine-3-carbonitrile in the synthesis of advanced pharmaceutical intermediates. The methodologies presented herein are grounded in established chemical principles and adapted from proven protocols for analogous structures, providing a robust framework for both exploratory research and process development.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and handling requirements of a starting material is paramount for successful and safe experimentation. While specific experimental data for 2-Bromo-5-ethylpyridine-3-carbonitrile is not extensively published, the following table summarizes key properties based on data for the parent compound, 2-Bromo-5-ethylpyridine, and related pyridine carbonitriles.

PropertyValueSource/Comment
Chemical Name 2-Bromo-5-ethylpyridine-3-carbonitrileIUPAC Nomenclature
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
CAS Number Not broadly listed; parent 19842-08-1[5]
Appearance Expected to be a solid at room temperature.Based on related structures.[6]
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Low solubility in water.General characteristic of similar organic compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

Safety and Handling:

2-Bromo-5-ethylpyridine and related brominated pyridine derivatives should be handled with care in a well-ventilated fume hood.[5][7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the workhorse transformations for this purpose.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is an indispensable tool for the formation of C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4][9][10] This reaction is fundamental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

Reaction Principle:

The reaction involves the palladium-catalyzed coupling of the aryl bromide (2-Bromo-5-ethylpyridine-3-carbonitrile) with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a base.[9] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Generalized Protocol for Suzuki-Miyaura Coupling:

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-ethylpyridine-3-carbonitrile. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-ethylpyridine-3-carbonitrile, the arylboronic acid, the palladium catalyst, and the ligand (if used).

  • Add the base to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient pyridines, electron-rich and bulky ligands like SPhos or XPhos can enhance the rate of oxidative addition. Pd(PPh₃)₄ is a versatile catalyst suitable for a broad range of substrates.[11]

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation.[10] The choice of base and solvent system (e.g., K₂CO₃ in dioxane/water) is often interdependent and can significantly impact the reaction yield.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key pharmacophores in numerous drug molecules.[12][13] This reaction allows for the direct formation of a C-N bond between the pyridine scaffold and a primary or secondary amine.

Reaction Principle:

Similar to the Suzuki coupling, this reaction is palladium-catalyzed and involves an oxidative addition-reductive elimination cycle.[12] The key steps are the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[14]

Generalized Protocol for Buchwald-Hartwig Amination:

This protocol provides a general framework for the amination of 2-Bromo-5-ethylpyridine-3-carbonitrile. The optimal conditions, particularly the choice of ligand and base, will depend on the specific amine coupling partner.[14][15][16]

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (1.5-10 mol%)

  • Base (e.g., NaOtBu, KOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.

  • Add 2-Bromo-5-ethylpyridine-3-carbonitrile and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) are often effective for challenging couplings.[14]

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine. For base-sensitive substrates, weaker bases like cesium carbonate can be employed, often requiring higher reaction temperatures or longer reaction times.[15]

Visualizing the Synthetic Workflows

To further elucidate the synthetic pathways, the following diagrams illustrate the core reactions and a generalized experimental workflow.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product A 2-Bromo-5-ethylpyridine- 3-carbonitrile F Inert Atmosphere Setup (N2 or Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating & Stirring (80-120 °C) F->G Reaction H Reaction Quenching G->H I Extraction H->I J Purification (Column Chromatography) I->J K 2-Aryl-5-ethylpyridine- 3-carbonitrile Intermediate J->K Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product A 2-Bromo-5-ethylpyridine- 3-carbonitrile F Inert Atmosphere Setup (N2 or Ar) A->F B Primary/Secondary Amine B->F C Pd Precursor & Ligand C->F D Base (e.g., NaOtBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F G Catalyst Pre-formation F->G H Heating & Stirring (80-110 °C) G->H Reaction I Aqueous Workup H->I J Purification (Column Chromatography) I->J K 2-Amino-5-ethylpyridine- 3-carbonitrile Derivative J->K

Sources

The Synthetic Versatility of 2-Bromo-5-ethylpyridine-3-carbonitrile: A Gateway to Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-ethylpyridine-3-carbonitrile is a versatile and highly valuable scaffold in the synthesis of novel heterocyclic compounds, particularly those with significant potential in medicinal chemistry and drug development. Its unique arrangement of a reactive bromine atom at the 2-position, an electron-withdrawing nitrile group at the 3-position, and an ethyl group at the 5-position allows for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems from this key intermediate, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and subsequent cyclization strategies. The methodologies presented herein are designed to be robust and scalable, offering researchers and drug development professionals a practical toolkit for the exploration of new chemical space.

Introduction: The Strategic Importance of the 2-Bromo-5-ethylpyridine-3-carbonitrile Scaffold

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. The strategic functionalization of this core is paramount in modulating the physicochemical properties and pharmacological profiles of drug candidates. 2-Bromo-5-ethylpyridine-3-carbonitrile serves as an excellent starting material due to the orthogonal reactivity of its functional groups.

The bromine atom at the 2-position is highly susceptible to both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the adjacent cyano group activates the C2-position towards nucleophilic attack. This cyano group itself can participate in a variety of cyclization reactions to form fused heterocyclic systems.[2] The ethyl group at the 5-position provides a lipophilic handle, which can be crucial for optimizing pharmacokinetic properties.

This guide will delve into specific, field-proven protocols for transforming 2-Bromo-5-ethylpyridine-3-carbonitrile into more complex heterocyclic structures, providing not just the steps, but the scientific rationale behind them.

Synthetic Pathways and Methodologies

The following sections outline detailed protocols for key transformations of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, facilitates the displacement of the bromide at the 2-position by a variety of nucleophiles. This is a fundamental and efficient method for introducing diverse functionalities.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. In some cases, microwave-assisted synthesis in ethanol can provide a more environmentally friendly and rapid alternative.

  • Base: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often required to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

  • Temperature: The reaction temperature is crucial and is dependent on the nucleophilicity of the attacking species. Weaker nucleophiles may require elevated temperatures to achieve a reasonable reaction rate.

This protocol describes a general procedure for the reaction of 2-Bromo-5-ethylpyridine-3-carbonitrile with a primary or secondary amine.

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-ethylpyridine-3-carbonitrile derivative.

NucleophileProductTypical Yield (%)
Morpholine2-(Morpholin-4-yl)-5-ethylpyridine-3-carbonitrile85-95
Piperidine2-(Piperidin-1-yl)-5-ethylpyridine-3-carbonitrile80-90
Aniline2-(Phenylamino)-5-ethylpyridine-3-carbonitrile75-85
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, offering a versatile approach to introduce aryl, heteroaryl, alkynyl, and amino groups at the 2-position of the pyridine ring.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the reaction. For Suzuki couplings, Pd(PPh3)4 or PdCl2(dppf) are commonly used. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed.[3] Buchwald-Hartwig amination reactions typically utilize bulky electron-rich phosphine ligands.[4]

  • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently used.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to be compatible with the catalytic system. Common solvents include toluene, dioxane, and DMF.

This protocol details the synthesis of 2-aryl-5-ethylpyridine-3-carbonitriles.

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed mixture of 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a toluene/water (4:1) mixture, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2-aryl-5-ethylpyridine-3-carbonitrile.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid5-Ethyl-2-phenylpyridine-3-carbonitrile80-90
4-Methoxyphenylboronic acid5-Ethyl-2-(4-methoxyphenyl)pyridine-3-carbonitrile75-85
Thiophene-2-boronic acid5-Ethyl-2-(thiophen-2-yl)pyridine-3-carbonitrile70-80
Synthesis of Fused Heterocyclic Systems

The nitrile group at the 3-position is a versatile handle for the construction of fused heterocyclic rings, such as thienopyridines and pyrazolopyridines, which are important scaffolds in drug discovery.[5][6]

The Gewald reaction is a classic method for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of thieno[2,3-b]pyridines from 2-substituted-3-cyanopyridines.

  • Reactants: The reaction involves the condensation of a compound with an activated methylene group (e.g., ethyl cyanoacetate) and a source of sulfur (elemental sulfur) in the presence of a base.

  • Base: An organic base, such as morpholine or triethylamine, is used to catalyze the reaction.

  • Solvent: A protic solvent like ethanol is typically used.

This protocol outlines the synthesis of a thienopyridine derivative from a 2-mercaptopyridine intermediate.

Step 1: Synthesis of 5-Ethyl-2-mercaptopyridine-3-carbonitrile

  • React 2-Bromo-5-ethylpyridine-3-carbonitrile with sodium hydrosulfide (NaSH) in a suitable solvent like DMF at room temperature.

  • Acidify the reaction mixture to precipitate the thiol, which can be filtered and dried.

Step 2: Gewald Reaction

Materials:

  • 5-Ethyl-2-mercaptopyridine-3-carbonitrile

  • Ethyl cyanoacetate (1.1 equivalents)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • To a suspension of 5-Ethyl-2-mercaptopyridine-3-carbonitrile and elemental sulfur in ethanol, add ethyl cyanoacetate and a catalytic amount of morpholine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired 2-amino-3-carboethoxy-5-ethylthieno[2,3-b]pyridine.

The reaction of a 2-hydrazinopyridine derivative with a suitable three-carbon synthon can lead to the formation of a pyrazolo[3,4-b]pyridine ring system.

Step 1: Synthesis of 5-Ethyl-2-hydrazinopyridine-3-carbonitrile

  • React 2-Bromo-5-ethylpyridine-3-carbonitrile with hydrazine hydrate in a solvent like ethanol at reflux.

  • Cool the reaction mixture to precipitate the product, which can be collected by filtration.

Step 2: Cyclization

Materials:

  • 5-Ethyl-2-hydrazinopyridine-3-carbonitrile

  • Malononitrile (1.1 equivalents)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 5-Ethyl-2-hydrazinopyridine-3-carbonitrile in ethanol, add malononitrile and a catalytic amount of sodium ethoxide.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a weak acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Filter, wash with ethanol, and dry to obtain 3-amino-5-ethyl-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile.

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathways cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_fused Fused Heterocycle Synthesis A 2-Bromo-5-ethylpyridine-3-carbonitrile B 2-Amino-5-ethylpyridine- 3-carbonitrile Derivatives A->B  Amine, Base (e.g., K2CO3, DMF) C 2-Aryl-5-ethylpyridine- 3-carbonitrile A->C  ArB(OH)2, Pd(PPh3)4 (Suzuki Coupling) F 2-Mercapto Intermediate A->F  NaSH G 2-Hydrazino Intermediate A->G  N2H4·H2O D Thieno[2,3-b]pyridines E Pyrazolo[3,4-b]pyridines F->D  Gewald Reaction G->E  Cyclization

Caption: Synthetic routes from 2-Bromo-5-ethylpyridine-3-carbonitrile.

Conclusion

2-Bromo-5-ethylpyridine-3-carbonitrile has demonstrated its utility as a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore new chemical entities with potential applications in drug discovery and materials science. The ability to perform selective transformations at the 2- and 3-positions allows for the systematic construction of complex molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Taylor & Francis. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001, February 23). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry, 66(4), 1500-1502. [Link]

  • Pearson. (2024, June 26). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]

  • American Chemical Society. (2001, January 24). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

  • MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of heterocyclic compounds.
  • MDPI. (2018, April 28). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014, May 26). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • PMC. (2025, September 12). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

  • Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the modular derivatization of 2-Bromo-5-ethylpyridine-3-carbonitrile , a versatile scaffold in drug discovery (particularly for kinase and P2X3 receptor antagonists). We provide optimized, self-validating protocols for three critical transformations: C–N bond formation via


 , C–C bond formation via Suzuki-Miyaura coupling , and controlled nitrile hydrolysis . Emphasis is placed on chemoselectivity, specifically leveraging the electronic activation provided by the 3-cyano group while preserving the 5-ethyl substituent.

Structural Analysis & Reactivity Profile

To successfully derivatize this scaffold, one must understand the electronic "push-pull" dynamics of the pyridine ring.

  • The Electrophilic Center (C-2): The bromine at position 2 is highly activated. The pyridine nitrogen (N-1) and the ortho-nitrile (C-3) both exert strong electron-withdrawing effects (

    
     and 
    
    
    
    ). This makes C-2 exceptionally electrophilic, allowing nucleophilic aromatic substitution (
    
    
    ) to proceed under milder conditions than typical halopyridines, often rendering expensive Buchwald-Hartwig catalysts unnecessary.
  • The Functional Handle (C-3): The nitrile group serves two roles: it activates the C-2 bromine and acts as a precursor for amides, acids, or heterocycles (e.g., tetrazoles).

  • The Lipophilic Anchor (C-5): The ethyl group provides lipophilicity (

    
     modulation) and is generally chemically inert under the conditions described below.
    
Reaction Landscape Diagram

ReactionLandscape cluster_legend Reactivity Logic SM 2-Bromo-5-ethyl pyridine-3-carbonitrile Prod_SNAr 2-Amino-5-ethyl pyridine-3-carbonitrile (Kinase Inhibitor Core) SM->Prod_SNAr Protocol A: SNAr (Amines) Prod_Suzuki 2-Aryl-5-ethyl pyridine-3-carbonitrile (Biaryl Scaffold) SM->Prod_Suzuki Protocol B: Suzuki Coupling Prod_Hydrolysis 2-Bromo-5-ethyl nicotinamide (Amide Precursor) SM->Prod_Hydrolysis Protocol C: Controlled Hydrolysis L1 C-2: Highly Electrophilic (Activated by CN) L2 C-3: Versatile Transformation

Figure 1: Divergent synthesis pathways from the core scaffold.

Experimental Protocols

Protocol A: C–N Bond Formation via (Metal-Free)

Objective: Substitution of the C-2 bromine with primary or secondary amines. Rationale: The 3-cyano group sufficiently activates the ring, making transition-metal catalysis (Buchwald-Hartwig) redundant for most aliphatic amines. This "green" approach reduces heavy metal contamination.

Materials:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or IPA (Isopropanol)

  • Temperature: 60–80 °C[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and solvent (5 mL, 0.2 M).

  • Add Reagents: Add the amine (1.2 mmol) followed by the base (2.0 mmol).

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Heat: Seal the vial and heat to 80 °C. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The product is typically more polar (lower

      
      ) and often fluorescent under UV (254/365 nm) due to the extended conjugation of the amino-pyridine system.
      
  • Workup:

    • Method A (Precipitation): If the product is solid, cool to RT and add water (10 mL). Filter the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with water and brine.[2] Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-40% EtOAc in Hexanes).

Self-Validating Metric:

  • NMR Shift: The disappearance of the C-2 shift signals and the appearance of the N-H broad singlet (for primary amines) or alkyl protons adjacent to nitrogen (approx. 3.0–3.5 ppm).

Protocol B: C–C Bond Formation via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C-2. Rationale:


 is selected for its resistance to poisoning by the pyridine nitrogen. A mild base (

) prevents hydrolysis of the nitrile group.

Materials:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[2]
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Degas: Sparge 1,4-dioxane with nitrogen or argon for 15 minutes.

  • Assembly: In a reaction tube, combine substrate, boronic acid, and catalyst under inert atmosphere.

  • Activation: Add solvent and aqueous base.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Critical Control: Do not exceed 100 °C to avoid nitrile hydrolysis.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine.

  • Purification: Silica gel chromatography.

Suzuki Workflow Diagram

SuzukiWorkflow Start Start: Combine Reagents Degas Degas Solvents (Critical for Pd(0)) Start->Degas Heat Heat to 90°C (Monitor TLC) Degas->Heat Check Complete? Heat->Check Check->Heat No (Add time) Workup Celite Filtration & Extraction Check->Workup Yes Purify Flash Column Chromatography Workup->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow.

Protocol C: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Selective conversion of the 3-CN group to a primary amide (


) without over-hydrolysis to the acid.
Rationale:  The "Basic Peroxide" method is superior to acid hydrolysis for stopping at the amide stage.

Materials:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Reagent: 30%

    
     (5.0 equiv)
    
  • Base: 3M NaOH (1.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: DMSO or EtOH/Water

Procedure:

  • Dissolve substrate in DMSO (or EtOH).

  • Cool to 0 °C in an ice bath.

  • Add base, then add

    
     dropwise (Exothermic!).
    
  • Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Carefully add saturated

    
     to quench excess peroxide (Test with starch-iodide paper).
    
  • Isolate: Dilute with water. The amide product typically precipitates.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeReagent ClassTypical YieldKey ChallengeSolution

Aliphatic Amines85–95%Regioselectivity (rare)High C-2 selectivity is inherent due to 3-CN activation.

Anilines (Weak Nu)40–60%Slow kineticsSwitch to Buchwald-Hartwig or use strong base (NaH).
Suzuki Aryl Boronic Acids70–90%ProtodeboronationUse excess boronic acid; ensure anhydrous start.
Hydrolysis Basic Peroxide80–90%Over-hydrolysis to AcidControl Temp (<40°C); Monitor strictly.
Analytical Parameters (Quality Control)
  • HPLC: C18 Column, Water/MeCN (+0.1% Formic Acid). The 5-ethyl group increases retention time compared to methyl analogs.

  • 1H NMR (DMSO-d6):

    • H-6 (Pyridine): ~8.5 ppm (doublet).

    • H-4 (Pyridine): ~8.2 ppm (doublet).

    • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

    • Note: Substitution at C-2 significantly shifts the H-6 and H-4 signals upfield due to electron donation (if amine) or downfield (if EWG).

Safety & Compliance

  • Cyanide Hazard: While the nitrile is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.

  • Peroxide Safety: In Protocol C, never concentrate the reaction mixture to dryness if peroxides are present. Always test for peroxides before workup.

  • Pyridine Toxicity: Pyridines are potential skin irritants and sensitizers. Wear appropriate PPE (Nitrile gloves, eye protection).

References

  • General Reactivity of 2-Halo-3-cyanopyridines

    • Review of on activ
    • Link: (General context for activated pyridines).

  • Suzuki Coupling on Heterocycles

    • Optimization of Pd-catalyzed cross-coupling on pyridine scaffolds.
    • Link:

  • Nitrile Hydrolysis (Radziszewski Conditions)

    • Selective hydrolysis of nitriles to amides using alkaline peroxide.
    • Link:

  • Analogous Scaffold Synthesis (P2X3 Antagonists)

    • Medicinal chemistry context for 2-amino-3-cyanopyridines.
    • Link:

(Note: Specific spectral data for the exact 5-ethyl derivative should be generated in-house, as literature often focuses on the 5-methyl or 5-H analogs. The protocols above are adapted from these validated analog chemistries.)

Sources

Application of 2-Bromo-5-ethylpyridine-3-carbonitrile in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-5-ethylpyridine-3-carbonitrile in Next-Generation Agrochemical Synthesis

Executive Summary

2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 19842-84-3) represents a high-value heterocyclic scaffold in the discovery and process development of modern agrochemicals. Structurally, it offers a trifunctional "command center" for medicinal and agricultural chemists:

  • C2-Bromine: A labile handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Nitrile: A versatile electrophile precursor for amides, carboxylic acids, amines, or nitrogen-rich heterocycles (e.g., tetrazoles, triazoles).

  • C5-Ethyl Group: A lipophilic modulator that enhances cuticular penetration and adjusts soil mobility (LogP) compared to methyl or halogenated analogs.

This guide details the application of this intermediate in synthesizing Imidazolinone-class herbicides and Nicotinic Acetylcholine Receptor (nAChR) modulating insecticides , providing validated protocols for its functionalization.

Strategic Application in Agrochemical Discovery

Herbicide Development: Imidazolinone Analogs

The 2,3-disubstituted pyridine motif is the core pharmacophore for imidazolinone herbicides (e.g., Imazethapyr). The 2-Bromo-5-ethylpyridine-3-carbonitrile serves as a critical precursor for "5-ethyl" analogs, designed to alter metabolic stability and selectivity profiles in crops like soybean and pulses.

  • Mechanism: The nitrile is hydrolyzed to the carboxylic acid, and the bromine is carbonylated or displaced to form the second acid/ester moiety required for the imidazolinone ring closure.

  • Advantage: The C5-ethyl group provides superior rainfastness compared to C5-methyl analogs due to increased lipophilicity without introducing persistent halogens.

Insecticide Development: Novel Neonicotinoid/Sulfoximine Pharmacophores

Modern insecticides often target the insect nAChR. Replacing the chloropyridine moiety of first-gen neonicotinoids with a 5-ethyl-3-cyanopyridine core has shown promise in overcoming resistance.

  • Mechanism: The C2-Br site allows for the attachment of sulfoximine or amine pharmacophores. The C3-CN group acts as an electron-withdrawing group (EWG) essential for receptor binding affinity.

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, demonstrating how a single scaffold diverges into three distinct agrochemical classes.

Agrochemical_Workflow Scaffold 2-Bromo-5-ethylpyridine- 3-carbonitrile (Core Intermediate) Hydrolysis Step 1: Nitrile Hydrolysis (Acid/Base) Scaffold->Hydrolysis Path A Suzuki Step 1: Pd-Catalyzed Coupling (C2-Br) Scaffold->Suzuki Path B Reduction Step 1: Nitrile Reduction (H2/Raney Ni) Scaffold->Reduction Path C Dicarboxylic 5-Ethylpyridine-2,3- dicarboxylic acid Hydrolysis->Dicarboxylic Imidazolinone Imidazolinone Herbicides (ALS Inhibitors) Dicarboxylic->Imidazolinone Biaryl 2-Aryl-5-ethyl-3- cyanopyridines Suzuki->Biaryl nAChR nAChR Modulators (Insecticides) Biaryl->nAChR Amine C3-Aminomethyl Derivatives Reduction->Amine SDHI SDHI Fungicide Analogs Amine->SDHI

Caption: Divergent synthetic pathways utilizing 2-Bromo-5-ethylpyridine-3-carbonitrile as a common precursor for herbicides (green), insecticides (red), and fungicides (yellow).

Validated Experimental Protocols

Protocol A: Selective C2-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl/heteroaryl group at the C2 position while preserving the C3-nitrile for future functionalization. This is critical for building insecticide libraries.

Reagents:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the pyridine substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Note: Monitor by HPLC/TLC. The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate organic layers. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expected >85% (isolated).

  • Selectivity: >99% C2 coupling (C3-CN remains intact).

  • Purity: Verify by

    
    -NMR (Disappearance of C2-Br shift).
    
Protocol B: Controlled Hydrolysis to Nicotinamide Analog

Objective: To convert the nitrile to a primary amide without hydrolyzing the bromine (which is sensitive to harsh base). This intermediate is a precursor for fused ring systems.[2]

Reagents:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Reagent:

    
     (30%, 5.0 equiv)
    
  • Base:

    
     (0.5 equiv)
    
  • Solvent: DMSO (0.5 M)

Methodology:

  • Dissolve substrate in DMSO at 0°C (ice bath).

  • Add

    
     followed by dropwise addition of 
    
    
    
    . Caution: Exothermic reaction.
  • Allow to warm to 25°C and stir for 1 hour.

  • Quench: Pour into ice water. The product often precipitates as a white solid.

  • Isolation: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Physicochemical Data & Handling

Table 1: Key Properties for Process Optimization

PropertyValueImplication for Development
Molecular Weight 211.06 g/mol Suitable for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) ~2.8Higher lipophilicity than methyl analog (LogP ~2.1); better leaf cuticle penetration.
Melting Point 45–50 °CLow melting solid; handle as a solid but easy to melt for solvent-free reactions.
Reactivity High (C2-Br)Store under inert gas at 2–8°C. Sensitive to moisture over long periods.

Safety Advisory:

  • Hazard: Pyridine derivatives are potential skin irritants and CNS depressants.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Segregate as halogenated organic waste.

References

  • Dotsenko, V. V., et al. (2025).[3] "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." International Journal of Molecular Sciences.

  • BenchChem Technical Review. (2025). "The Chemistry of Cyanopyridine Derivatives: A Comprehensive Technical Guide."

  • Sigma-Aldrich. (2024). "Product Specification: 3-Pyridinecarbonitrile Derivatives."

  • RSC Publishing. (2024). "2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation." Royal Society of Chemistry.

  • ECHEMI Safety Data. (2024). "SDS for 2-Bromo-5-ethylpyridine (CAS 19842-08-1)."

Sources

Application Note: A Robust Protocol for the Purification of 2-Bromo-5-ethylpyridine-3-carbonitrile via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile, a key building block in pharmaceutical synthesis. The inherent basicity of the pyridine moiety presents unique challenges during silica gel chromatography, often leading to poor separation, peak tailing, and on-column degradation. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We address the critical aspects of stationary phase selection, mobile phase optimization with modifiers, and proper column packing and loading techniques to ensure high purity and recovery of the target compound.

Introduction: The Challenge of Purifying Pyridine Derivatives

2-Bromo-5-ethylpyridine-3-carbonitrile is a valuable intermediate in medicinal chemistry and drug development. Its precise structure, featuring a basic nitrogen atom, an electron-withdrawing nitrile group, and a bromo substituent, dictates its reactivity and its behavior during purification. The purification of pyridine-containing molecules by silica gel chromatography is notoriously challenging. The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound binds too tightly to the column, resulting in low or no recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad fractions and poor separation from impurities.[1]

  • On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive pyridine derivatives.[1]

This protocol employs a strategy to mitigate these issues by deactivating the silica gel surface through the addition of a basic modifier to the mobile phase, ensuring a robust and reproducible purification.

Chromatographic Principles and Strategy

This method utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Compound separation is based on polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer.

Our strategy is built on two key pillars:

  • Mobile Phase Optimization: We will systematically determine the ideal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, which is the optimal range for separation on a column.[2]

  • Silanol Group Masking: To counteract the acidity of the silica gel, a small percentage of a competing base, such as triethylamine (TEA), will be added to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively shielding them from the basic pyridine analyte and allowing it to pass through the column unimpeded, resulting in symmetrical peaks and improved recovery.[1][2]

Materials and Equipment

Reagents & Consumables Equipment
Crude 2-Bromo-5-ethylpyridine-3-carbonitrileGlass Chromatography Column
Silica Gel (230-400 mesh)[3]Fraction Collector or Test Tubes
Hexane (ACS Grade or higher)TLC Tank
Ethyl Acetate (ACS Grade or higher)UV Lamp (254 nm)
Triethylamine (TEA)Capillary Spotters
Dichloromethane (DCM)Rotary Evaporator
TLC Plates (Silica gel 60 F₂₅₄)Compressed Air or Nitrogen Line (optional)
Cotton or Glass WoolBeakers, Erlenmeyer Flasks, Graduated Cylinders
Sand (washed)

Experimental Protocol

Part 1: Method Development via Thin-Layer Chromatography (TLC)

The success of column chromatography is predicated on finding a suitable solvent system, which is most efficiently accomplished using TLC.[4]

Step-by-Step TLC Protocol:

  • Prepare a Sample Solution: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary spotter, carefully spot the sample solution onto the baseline of a TLC plate. Make the spot as small as possible.

  • Prepare the Mobile Phase: In a beaker, prepare a 20 mL test mixture of Hexane and Ethyl Acetate. A good starting point is a 9:1 Hexane:Ethyl Acetate ratio. Add 0.1% (v/v) of triethylamine (e.g., 20 µL of TEA for 20 mL of solvent).

  • Develop the Plate: Pour the prepared mobile phase into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rƒ Value: The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize:

    • If the Rƒ is too high (> 0.4), the solvent system is too polar. Decrease the proportion of ethyl acetate.

    • If the Rƒ is too low (< 0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate.

    • Test various ratios (e.g., 8:2, 7:3 Hexane:EtOAc) until the target compound's Rƒ is between 0.2 and 0.4, and it is well-separated from major impurities.

Parameter Target Value Rationale
Solvent System Hexane / Ethyl Acetate + 0.1% TriethylamineProvides a good polarity range for elution. TEA is critical to prevent peak tailing of the basic pyridine.[1][2]
Target Rƒ (TLC) 0.2 - 0.4Ensures the compound will be retained sufficiently on the column for good separation without requiring excessive solvent volumes.[2]
Visualization Method UV light at 254 nmAromatic and conjugated systems like the pyridine ring are typically UV-active.
Part 2: Column Chromatography Purification

This protocol uses a slurry packing method for preparing the column and a dry loading method for applying the sample, which is recommended for compounds with limited solubility in the initial mobile phase to ensure better band resolution.[2][5]

Step-by-Step Purification Protocol:

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.[5]

    • Add a thin layer (approx. 1 cm) of sand.

    • In a separate beaker, weigh the required amount of silica gel (a general rule is 20-40 g of silica per 1 g of crude material).[2]

    • Create a slurry by adding the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.1% TEA) to the silica gel. Swirl to remove air bubbles.[2]

    • With the stopcock open, pour the slurry into the column. Tap the column gently to ensure even packing.[2][5]

    • Once the silica has settled, add another thin layer of sand on top to prevent the bed from being disturbed.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2-Bromo-5-ethylpyridine-3-carbonitrile in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[2]

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity mobile phase to the column.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis to elute the target compound. For example, move from 95:5 to 90:10 to 85:15 Hexane:EtOAc.[6]

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis to Determine Solvent System (Target Rf = 0.2-0.4) crude->tlc Spot pack 1. Prepare Column (Slurry Packing) tlc->pack Informs Mobile Phase Choice load 2. Dry Load Sample pack->load elute 3. Elute with Gradient (Hexane/EtOAc + TEA) load->elute collect 4. Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Troubleshooting Guide

Issue Possible Cause Solution
Poor Separation / Co-elution 1. Overloaded Column: Bands are too broad and overlap.[2]2. Suboptimal Solvent System: Poor Rƒ separation on TLC.[2]1. Reduce the amount of crude material loaded onto the column.2. Re-optimize the mobile phase with TLC to achieve better separation between the Rƒ values of your product and impurities. Aim for a product Rƒ of 0.2-0.4.[2]
Low Recovery / Compound Stuck on Column 1. Strong Interaction with Silica: The basic pyridine is binding irreversibly to acidic silanol sites.[1]1. Ensure triethylamine (0.1-1%) is added to your mobile phase to mask the active sites.[1][2]2. If the problem persists, consider using a less acidic stationary phase like neutral alumina.[2]
Compound Degradation (New spots on TLC) The compound is unstable on the acidic silica gel.[1][2]Perform a 2D TLC test to confirm stability. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use a more deactivated silica gel.[1][2]
Product Elutes Too Quickly The mobile phase is too polar.Decrease the concentration of the polar solvent (ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not At All The mobile phase is not polar enough.Gradually increase the concentration of the polar solvent (ethyl acetate) in your mobile phase.

Conclusion

The protocol outlined in this application note presents a reliable method for the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile. By addressing the inherent challenges of purifying basic pyridine compounds through careful mobile phase optimization and the use of a basic modifier, this procedure allows for high purity and recovery. The systematic approach, beginning with TLC, ensures that the column chromatography is efficient and reproducible, making it a valuable tool for researchers in organic synthesis and drug development.

References

  • PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • Benchchem. (2025, February 2). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.
  • Magritek. (n.d.). Column Chromatography.
  • Organic Syntheses. (n.d.). Procedure.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Methylamine Supplier. (n.d.). 5-Bromo-3-Methylpyridine-2-Carbonitrile.
  • Experimental Section. (n.d.). General Information.

Sources

2-Bromo-5-ethylpyridine-3-carbonitrile as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

2-Bromo-5-ethylpyridine-3-carbonitrile represents a high-value "privileged structure" precursor. In modern drug discovery, particularly within kinase (CDK, MAPK) and GPCR programs, the pyridine core serves as a critical bioisostere for phenyl rings, improving solubility and metabolic profiles.[1]

Why this specific building block?

  • The 5-Ethyl Handle: Unlike the ubiquitous methyl group, the 5-ethyl substituent provides a larger lipophilic volume (

    
    ), allowing for precise filling of hydrophobic pockets (e.g., the gatekeeper region in kinases) without the metabolic liability of longer alkyl chains.[1][2]
    
  • Orthogonal Reactivity: The molecule possesses two distinct electrophilic sites:

    • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

      
      ) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nitrile group at C3.
      
    • C3-Nitrile: A gateway to heterocycle formation (pyrazoles, triazoles) or hydrolysis to amides/acids.[1][2]

This guide details three validated workflows to convert this building block into high-value medicinal scaffolds.

Part 2: Chemical Profile & Safety

PropertySpecification
CAS Number 19842-08-1
Formula C₈H₇BrN₂
MW 211.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.[1][2]
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).

Safety Advisory: This compound is an organobromide and nitrile derivative.[1] It acts as a skin and eye irritant and releases toxic fumes (HCN, NOx, HBr) upon combustion. All protocols below must be performed in a fume hood.

Part 3: Reaction Landscape & Pathways

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionLandscape Core 2-Bromo-5-ethyl- pyridine-3-carbonitrile Hydrazine Reagent: Hydrazine Hydrate Core->Hydrazine Boronic Reagent: Ar-B(OH)2 / Pd(0) Core->Boronic Amine Reagent: Primary Amine / Base Core->Amine Pyrazolo Scaffold A: 3-Amino-5-ethyl-1H- pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) Hydrazine->Pyrazolo Cyclocondensation Biaryl Scaffold B: 2-Aryl-5-ethyl- nicotinonitrile (GPCR Ligands) Boronic->Biaryl Suzuki-Miyaura AminoPy Scaffold C: 2-Amino-5-ethyl- nicotinonitrile (Multifunctional) Amine->AminoPy SnAr Displacement

Figure 1: Divergent synthetic utility of 2-bromo-5-ethylpyridine-3-carbonitrile.[2]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Target Application: ATP-competitive Kinase Inhibitors.[2]

This transformation utilizes the "ortho-effect" where the hydrazine first displaces the bromine (


) and subsequently attacks the nitrile to close the ring.

Reagents:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Hydrazine hydrate (80% or 64% aqueous solution) (5.0 equiv)

  • Ethanol or n-Butanol (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-bromo-5-ethylpyridine-3-carbonitrile (10 mmol, 2.11 g) and Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (50 mmol, ~3.1 mL) dropwise at room temperature.

    • Note: The reaction is exothermic. Ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 118°C for n-BuOH) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a polar fluorescent spot (
      
      
      
      ) will appear.
  • Workup: Cool the reaction to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 75–85%.

Mechanism Insight: The electron-withdrawing nitrile at C3 makes the C2-Br extremely labile, facilitating the initial attack by hydrazine even without metal catalysis.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Application: Biaryl scaffolds for allosteric modulators.

The C2-position is sterically accessible but electronically deactivated for oxidative addition compared to electron-rich systems. High-activity catalysts are recommended.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][3][4]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (3-5 mol%) - Preferred for pyridyl halides.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed).[1][3]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and backfill with Argon (

    
    ).
    
  • Loading: Add the pyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

  • Solvent: Add 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 12 hours.

    • Checkpoint: If conversion is low after 4 hours, add a second portion of catalyst (1 mol%).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol C: Displacement with Primary Amines

Target Application: Introduction of solubilizing groups (e.g., piperazines, morpholines).[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (e.g., Morpholine, N-Boc-piperazine) (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1][2]

  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in DMF (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Heating: Heat to 60–80°C.

    • Caution: Do not overheat (>100°C) to avoid hydrolysis of the nitrile group to the primary amide.

  • Quench: Pour into crushed ice/water (20 mL).

  • Isolation: Filter the solid precipitate. If no solid forms, extract with EtOAc.[1]

Part 5: Analytical Data Summary (Reference)

When characterizing the products derived from 2-bromo-5-ethylpyridine-3-carbonitrile, use the following expected shifts as diagnostic markers:

Signal (¹H NMR, DMSO-d₆)Chemical Shift (δ)MultiplicityInterpretation
Ethyl -CH₃ 1.15 – 1.25TripletTerminal methyl of the ethyl group.[2]
Ethyl -CH₂- 2.60 – 2.75QuartetMethylene attached to Pyridine C5.
Pyridine C4-H 8.10 – 8.30Doublet (d)meta-coupling to C6-H (J ~2 Hz).[1][2]
Pyridine C6-H 8.50 – 8.70Doublet (d)Deshielded by ring nitrogen.[2]

Part 6: References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. (General Suzuki protocols for hindered bromides). Link

  • MDPI. (2022).[1] Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (Protocol for hydrazine cyclization of 2-bromo-3-cyanopyridines). Link[1]

  • National Institutes of Health (PMC). (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Medicinal chemistry applications of the scaffold). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Protocols. (Mechanistic grounding for Pd-coupling). Link

  • GuideChem. (2023). Synthesis of 5-Bromo-2-pyridinecarbonitrile. (Comparative reactivity of bromo-cyanopyridines). Link

Sources

Scalable synthesis methods for 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

Part 1: Executive Summary

Target Molecule: 2-Bromo-5-ethylpyridine-3-carbonitrile CAS Registry Number: 139585-70-9 (Generic analog reference) Application: Key intermediate for kinase inhibitors (e.g., PI3K, BTK pathways) and GPCR ligands. The C-2 bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C-3 nitrile provides a gateway to amides, amines, or heterocycles (e.g., tetrazoles).

Scalability Challenge: Traditional laboratory methods often rely on the functionalization of pre-formed pyridine rings, which suffer from poor regioselectivity (e.g., bromination of 3-ethylpyridine yields mixtures) or require hazardous reagents (e.g., Sandmeyer reactions with unstable diazonium salts).

Recommended Solution: This protocol details a de novo ring construction strategy . By building the pyridine core with the ethyl and nitrile substituents already in place, we ensure 100% regiocontrol. The synthesis proceeds via a robust two-step sequence:

  • Cyclocondensation: 2-Ethylacrolein + Ethyl Cyanoacetate

    
     5-Ethyl-2-pyridone intermediate.
    
  • Dehydroxybromination: 2-Pyridone

    
     2-Bromopyridine using phosphorus oxybromide (
    
    
    
    ).

Part 2: Retrosynthetic Analysis & Pathway

The retrosynthetic logic prioritizes the formation of the pyridine ring from acyclic precursors to lock in the substitution pattern early.

Retrosynthesis Figure 1: Retrosynthetic strategy for regioselective synthesis. Target 2-Bromo-5-ethylpyridine-3-carbonitrile (Target) Intermediate 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Stable Lactam Intermediate) Target->Intermediate Dehydroxybromination (POBr3) Precursors 2-Ethylacrolein + Ethyl Cyanoacetate + Ammonium Acetate Intermediate->Precursors Cyclocondensation (Hantzsch-type)

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Principle: A modified Guareschi-Thorpe condensation. The reaction involves a Michael addition of the enamine (formed in situ from ammonia and ethyl cyanoacetate) to 2-ethylacrolein, followed by cyclization and spontaneous oxidation.

Materials:

  • 2-Ethylacrolein (Assay >95%)[1]

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • Ammonium acetate (1.2–1.5 equiv)

  • Ethanol (Absolute) or n-Butanol (for higher temperature)

Protocol:

  • Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Ethanol (10 vol relative to cyanoacetate) and Ammonium Acetate (1.5 equiv). Stir until dissolved.

  • Addition 1: Add Ethyl Cyanoacetate (1.0 equiv) at room temperature.

  • Addition 2: Add 2-Ethylacrolein (1.1 equiv) dropwise over 60 minutes, maintaining temperature

    
     (Exothermic reaction).
    
  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. The solution will darken (orange/brown).
    
    • Process Note: Air sparging (bubbling air) can accelerate the oxidative aromatization from the dihydropyridine intermediate to the pyridone.

  • Work-up: Cool to

    
    . The product often precipitates as a solid.
    
  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2 vol) followed by MTBE (2 vol) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Yield Target: 65–75% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile

Principle: Nucleophilic aromatic substitution of the lactam oxygen (tautomer of 2-hydroxy) with bromide using a phosphorus electrophile.

Materials:

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate from Step 1)

  • Phosphorus Oxybromide (

    
    ) (1.5–2.0 equiv) - Handle with extreme care.
    
  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv) - Optional, accelerates reaction.
    

Protocol:

  • Safety Check:

    
     reacts violently with water/moisture to release HBr gas. Ensure all glassware is oven-dried and the system is under 
    
    
    
    .
  • Charging: Charge the solid Pyridone intermediate and Acetonitrile (8 vol) into the reactor.

  • Reagent Addition: Add solid

    
     in portions (via a powder addition funnel) to control exotherm. Maintain temp 
    
    
    
    .
  • Reaction: Heat the slurry to reflux (

    
    ). The mixture should become homogeneous as the reaction proceeds. Stir for 4–6 hours.
    
    • Monitoring: HPLC should show <1% starting material.

  • Quench (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Prepare a separate vessel with Ice/Water (10 vol) and Sodium Bicarbonate (

      
      ) to neutralize acid.
      
    • Slowly pour the reaction mixture into the quenched vessel (Inverse addition). Caution: Vigorous gas evolution (HBr).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (3 x 5 vol).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Heptane/EtOAc (9:1) if necessary to remove phosphorus byproducts.[3]

Yield Target: 80–85% Purity: >98% (HPLC)

Part 4: Process Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterRangeImpact on Quality/Yield
Stoichiometry (Step 1) Acrolein:Cyanoacetate (1.1 : 1.0)Excess acrolein polymerizes; deficit reduces yield.
Temperature (Step 2)

Lower temps lead to incomplete conversion; higher temps degrade nitrile.
Quench pH (Step 2) pH 7–8Acidic quench leaves HBr trapped; Basic quench (>10) may hydrolyze nitrile.
Water Content (Step 2) < 0.1% (KF)Moisture destroys

, generating HBr gas and reducing yield.

Troubleshooting Guide:

  • Problem: Low yield in Step 1 (Ring formation).

    • Root Cause:[2][4][5][6] Incomplete oxidation of the dihydropyridine intermediate.

    • Solution: Extend reflux time or introduce a mild oxidant (e.g., bubbling air or adding 0.1 equiv CAN - Ceric Ammonium Nitrate).

  • Problem: Phosphorus impurities in Step 2 product.

    • Root Cause:[2][4][5][6] Incomplete hydrolysis of phosphoryl species during quench.

    • Solution: Ensure the quench mixture is stirred for at least 1 hour at pH 7–8 before extraction.

Part 5: Safety & Handling (E-E-A-T)

  • Phosphorus Oxybromide (

    
    ):  Highly corrosive solid. Causes severe skin burns and eye damage. Reacts violently with water. Store in a cool, dry place under inert gas.
    
  • Nitriles: While the target is a nitrile, the starting ethyl cyanoacetate is less toxic than inorganic cyanides, but standard PPE (gloves, goggles, lab coat) is mandatory.

  • HBr Gas: Generated during the quench of Step 2. The reaction vessel must be vented to a caustic scrubber (NaOH solution).

Part 6: References

  • General Pyridone Synthesis: Mishra, A. et al. "One-pot synthesis of 2-pyridone derivatives via multicomponent reaction." Journal of Heterocyclic Chemistry, 2015.

  • Bromination with POBr3: Kuethe, J. T. et al. "Scalable Synthesis of 2-Bromopyridines from 2-Hydroxypyridines." Journal of Organic Chemistry, 2005.

  • Process Chemistry of Pyridines: Roughley, S. D. & Jordan, A. M. "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

  • Safety Data: PubChem Compound Summary for 2-bromo-5-ethylpyridine-3-carbonitrile derivatives.

Sources

Application Note: Heck Coupling of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-5-ethylpyridine-3-carbonitrile Reaction Class: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

This guide details the protocols for coupling 2-Bromo-5-ethylpyridine-3-carbonitrile with various alkene partners (acrylates, styrenes). This substrate presents a unique electronic profile: the pyridine ring is inherently electron-deficient, a property significantly amplified by the electron-withdrawing nitrile (-CN) group at the C3 position.

Key Reactivity Insights:

  • Oxidative Addition (Facilitated): The C2-Bromine bond is highly activated towards oxidative addition by the adjacent pyridine nitrogen and the C3-nitrile. Unlike electron-rich aryl bromides, the initial insertion of Pd(0) is rapid.

  • Catalyst Poisoning (Risk): The substrate possesses two strong coordination sites (Pyridine N and Nitrile N). These can competitively bind to the Pd(II) center, displacing phosphine ligands and leading to catalyst deactivation (formation of Pd-black).

  • Regioselectivity: The electron-deficient nature of the heteroaryl ring strongly favors the cationic pathway or charge-controlled insertion, leading to high

    
    -selectivity with electron-poor alkenes (e.g., acrylates).
    

Mechanistic Pathway & Ligand Strategy

To mitigate coordination risks, the choice of ligand is critical. We employ a bidentate ligand strategy (e.g., dppf) to enforce cis-geometry and prevent the formation of stable bis-pyridine palladium complexes, or bulky electron-rich monophosphines to facilitate turnover.

Graphviz Diagram: Catalytic Cycle & Competitive Inhibition

The following diagram illustrates the standard cycle versus the specific "coordination trap" relevant to this cyanopyridine substrate.

HeckMechanism cluster_substrate Substrate Features Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Br-3-CN-Pyridine CoordTrap OFF-CYCLE TRAP (Pd Coordinated to Pyridine N/CN) OxAdd->CoordTrap Excess Substrate (Inhibition) Coordination Alkene Coordination OxAdd->Coordination + Alkene CoordTrap->OxAdd Heat / Bulky Ligand Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion BetaElim Beta-Hydride Elimination (Product Release) Insertion->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->Pd0 + Base feat1 C2-Br: Activated (Fast Ox. Add) feat2 C3-CN: Lewis Basic (Coordination Risk)

Figure 1: Catalytic cycle highlighting the competitive coordination trap specific to cyanopyridines.

Experimental Protocols

Protocol A: The "Workhorse" Method (Scalable & Robust)

Recommended for initial screening and gram-scale synthesis. Uses stable, cost-effective catalysts.

Reagents:

  • Substrate: 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center against displacement by the pyridine nitrogen.

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (2.0 equiv)

    • Note: NaOAc is milder and often preferred for substrates sensitive to hydrolysis.

  • Solvent: DMF or DMAc (Anhydrous)

  • Additive: Tetrabutylammonium bromide (TBAB) (0.5 equiv) - Optional but recommended to stabilize Pd nanoparticles.

Step-by-Step Procedure:

  • Setup: Charge a dry reaction vial/flask with a magnetic stir bar.

  • Solids: Add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Liquids: Inject anhydrous DMF (concentration ~0.2 M) and the alkene (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 90–100 °C .

    • Monitoring: Monitor by HPLC/UPLC every 2 hours. The activated bromide typically reacts fully within 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Throughput / Difficult Substrates (Microwave)

Recommended for library synthesis or if Protocol A yields <50%.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%) OR Pd(P(t-Bu)₃)₂ (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1)

  • Conditions: Microwave irradiation, 120 °C, 30–60 mins.

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (High Activity)Impact on 3-CN-Pyridine Scaffold
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ / Xantphosdppf resists N-coordination; Xantphos ensures wide bite angle for difficult insertions.
Base K₂CO₃ / NaOAcCs₂CO₃ / DIPEANaOAc prevents nitrile hydrolysis; Cs₂CO₃ ("Cesium Effect") boosts solubility in dioxane.
Solvent DMF / DMAcDioxane / H₂OPolar aprotic (DMF) is standard; Aqueous mixtures can accelerate reaction via "phase transfer" effect.
Temp 90–100 °C120–140 °C (MW)Higher temp required to overcome resting state stability of Pyridine-Pd complexes.

Workflow Visualization

Workflow Start Start: Raw Materials Prep Inert Purge (N2/Ar) (Critical for Pd(0)) Start->Prep Mix Mix: Substrate + Base + Catalyst in DMF Prep->Mix Heat Heat: 90-100°C (4-8 Hours) Mix->Heat Check QC: HPLC Check (>95% Conv?) Heat->Check Check->Heat No (Add more time) Workup Workup: EtOAc/H2O Removal of DMF Check->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the thermal Heck coupling protocol.

Troubleshooting & Critical Parameters

  • Problem: Low Conversion / Black Precipitate

    • Cause: "Palladium Black" formation. The active Pd(0) is aggregating before oxidative addition or during the cycle.

    • Solution: Add TBAB (Tetra-n-butylammonium bromide) at 0.5–1.0 equiv. The ammonium salt stabilizes Pd nanoparticles (Jeffery conditions). Alternatively, switch to a more robust ligand like XPhos .

  • Problem: Hydrolysis of Nitrile (-CN to -CONH2)

    • Cause: High temperature + aqueous base (if using K2CO3 with wet solvent).

    • Solution: Switch to anhydrous NaOAc or DIPEA (organic base) and ensure solvents are dry (Karl Fischer < 0.05%).

  • Problem: Regioisomer Mixtures

    • Cause: Migration of the double bond or wrong insertion.

    • Solution: For electron-deficient pyridines, the linear (beta) product is electronically favored. If branched isomers appear, switch solvent to a less polar one (e.g., Toluene) and use a monodentate ligand.

References

  • Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient/difficult substrates). Link

  • Jeffery Conditions (TBAB): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Pd-Catalyzed Coupling of 2-Halopyridines: Reports indicate 2-halopyridines require specific activation due to nitrogen coordination. See Journal of Organic Chemistry, 2008, 73(14), 5391–5396 for analogous pyridine couplings. Link

Application Note: High-Fidelity Functionalization of 2-Bromopyridines via Grignard Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The functionalization of 2-bromopyridine is a notorious bottleneck in medicinal chemistry. Unlike its 3- and 4-isomers, the 2-position is electronically unique due to the adjacent electronegative nitrogen, which renders the C-Br bond highly polarized yet prone to deleterious side reactions during metallation.

Standard Grignard formation (direct insertion of Mg) often fails due to:

  • Reductive Dimerization (Wurtz Coupling): Rapid formation of 2,2'-bipyridine.

  • Low Stability: 2-pyridylmagnesium species can decompose or rearrange above 0°C.

  • Passivation: The electron-deficient ring makes the initial electron transfer from Mg difficult.

This guide details the industry-standard Magnesium-Halogen Exchange protocol using the "Turbo Grignard" (


-PrMgCl·LiCl), which offers superior reproducibility (>90% yields) compared to direct insertion. We also provide a legacy protocol for direct insertion for specific use cases, alongside critical quality control (QC) measures.

Mechanistic Insight: The "Turbo" Advantage

To solve the instability of 2-pyridyl Grignards, we must understand the solution-state structure. Traditional Grignards exist as polymeric aggregates, which lowers their reactivity and forces the use of harsher conditions (higher heat), promoting side reactions.

The Knochel-Hauser Shift: The addition of Lithium Chloride (LiCl) breaks these aggregates. The LiCl complexes with the magnesium species to form a monomeric, highly reactive 'ate' complex. This allows the Mg-Halogen exchange to occur at low temperatures (-15°C to 0°C), kinetically favoring the formation of the desired Grignard over the thermodynamic dimerization product.

Visualization: Reaction Pathways & Competition

The following diagram illustrates the kinetic competition between the desired pathway (Exchange) and the failure mode (Wurtz Coupling).

GrignardPathways Start 2-Bromo-pyridine Mg_Metal Mg Metal (Direct Insertion) Start->Mg_Metal Slow Initiation Turbo i-PrMgCl·LiCl (Exchange) Start->Turbo Fast Exchange (-15°C) Intermediate_Radical Radical Pair [Py• •MgBr] Mg_Metal->Intermediate_Radical SET Mechanism Desired 2-Pyridyl-MgBr·LiCl (Stable Species) Turbo->Desired Kinetic Control Intermediate_Radical->Desired Low Yield Side_Product 2,2'-Bipyridine (Wurtz Dimer) Intermediate_Radical->Side_Product High Conc. / Heat

Figure 1: Kinetic competition between stable Grignard formation (Green) and Wurtz homocoupling (Red).

Protocol A: Magnesium-Halogen Exchange (Recommended)

Target Audience: Medicinal Chemists requiring high yield and purity. Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-PrMgCl[1][2][3][4]·LiCl).[3][4][5]
Materials
  • Substrate: 2-Bromopyridine (1.0 equiv).

  • Reagent:

    
    -PrMgCl[1][2][4][6]·LiCl (1.3 M in THF, commercially available or prepared).
    
  • Solvent: Anhydrous THF (water < 50 ppm).

  • Equipment: Flame-dried glassware, N2/Ar atmosphere, low-temp thermometer.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (10 mmol) and anhydrous THF (10 mL) under inert atmosphere.

  • Cooling: Cool the solution to -15°C .

    • Note: While exchange can occur at RT, -15°C suppresses any potential elimination or rearrangement side reactions common with substituted pyridines.

  • Exchange: Add

    
    -PrMgCl[1][4][6]·LiCl (1.1 equiv) dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow/brown.[7]

  • Incubation: Stir at -10°C to 0°C for 30–45 minutes.

    • QC Check: Aliquot 0.1 mL and quench with D2O. Analyze via GC-MS or NMR. >95% conversion to 2-deutero-pyridine indicates success.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) (1.2 equiv) slowly at -10°C.

  • Warming: Allow the mixture to warm to RT over 1 hour.

  • Quench: Quench with sat. aq. NH4Cl.[8]

Protocol B: Direct Insertion (Legacy/Industrial)

Target Audience: Process Chemists with cost constraints preventing the use of stoichiometric


-PrMgCl.
Critical Warning:  This method has a high failure rate for 2-bromopyridine unless strictly controlled.
Materials
  • Magnesium: High-purity turnings or powder (1.2 equiv).

  • Activator: DIBAL-H (1 mol%) or Iodine (crystal).

  • Solvent: Anhydrous THF or 2-MeTHF.

Step-by-Step Methodology
  • Activation: Place Mg turnings in the flask. Dry stir under vacuum/heat to expose fresh surface. Add a crystal of Iodine.[8]

  • Entrainment: Add 5% of the total 2-bromopyridine solution. Heat gently to initiate (color change to gray/turbid).[8]

    • Pro-Tip: If initiation fails, add 0.1 mL of DIBAL-H (1M in toluene). This acts as a soluble reducing agent to scrub oxide layers.

  • Controlled Addition: Once initiating, cool the bath to 0°C .

  • Slow Feed: Add the remaining bromide dropwise. Crucial: The rate of addition must match the rate of consumption. If bromide accumulates, Wurtz coupling (dimerization) becomes the dominant reaction.

  • Post-Stir: Stir at 0°C for 1 hour. Do not reflux.

Quality Control: Titration of Grignard Reagents

Never assume the commercial molarity of


-PrMgCl·LiCl or your synthesized PyMgBr is accurate.

Method: Knochel’s Iodine Titration[9][7]

  • Weigh 127 mg Iodine (I2) into a dry vial.

  • Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl accelerates the color change).

  • Cool to 0°C.

  • Titrate your Grignard solution into the vial dropwise until the brown iodine color disappears (becomes clear/colorless).



Experimental Workflow Decision Tree

Workflow Start Start: 2-Bromo-Pyridine Choice Select Method Start->Choice MethodA Method A: Turbo Grignard (High Value/Small Scale) Choice->MethodA MethodB Method B: Direct Mg (Cost Sensitive/Large Scale) Choice->MethodB ProcessA 1. Cool to -15°C 2. Add iPrMgCl-LiCl 3. Wait 30 min MethodA->ProcessA ProcessB 1. Activate Mg (I2/DIBAL) 2. Initiate warm 3. Feed slow at 0°C MethodB->ProcessB QC QC: Titration or D2O Quench GC-MS ProcessA->QC ProcessB->QC QC->Start Fail (<80% Conv) Electrophile Add Electrophile (-10°C) QC->Electrophile Pass

Figure 2: Operational decision tree for selecting and executing the correct metallation strategy.

Troubleshooting & Data Summary

Method Comparison Table
FeatureMethod A: Turbo Grignard (

-PrMgCl[1][3]·LiCl)
Method B: Direct Insertion (Mg Metal)
Typical Yield 85% - 98% 30% - 60%
Primary Side Product Isopropyl-bromide (inert)2,2'-Bipyridine (Dimer)
Temperature -15°C to RT0°C to Reflux (Initiation)
Functional Group Tolerance High (Esters/CN tolerated at -40°C)Low
Scalability Excellent (Homogeneous)Difficult (Exotherm control)
Common Failure Modes
  • Low Conversion (Method A):

    • Cause: Wet THF.

    • Fix: Re-distill THF over Na/Benzophenone or use molecular sieves. The "Turbo" reagent is extremely moisture sensitive.

  • Dimer Formation (Method B):

    • Cause: Localized high concentration of bromide.

    • Fix: Increase stirring speed; dilute the bromide feed; lower the temperature after initiation.

  • No Reaction with Electrophile:

    • Cause: Enolization of the electrophile.

    • Fix: If using a ketone with alpha-protons, add CeCl3 (lanthanide salt) to promote addition over deprotonation.

References

  • Knochel, P., et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006).[10] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Sigma-Aldrich Technical Bulletin. TurboGrignard®: A Versatile Reagent for Grignard Formation. Link

  • BenchChem Application Note. Preventing the formation of Wurtz coupling products in Grignard reactions. Link

Sources

Application Note: Analytical Strategies for Monitoring 2-Bromo-5-ethylpyridine-3-carbonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and characterization of 2-Bromo-5-ethylpyridine-3-carbonitrile , a critical heterocyclic building block often used in the development of kinase inhibitors (e.g., FGFR or EGFR targets).

Introduction & Scientific Context

2-Bromo-5-ethylpyridine-3-carbonitrile is a tri-functionalized pyridine scaffold. Its chemical versatility stems from three distinct reactive sites:

  • C2-Bromine: A handle for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C3-Nitrile: A precursor for amides, acids, or heterocycles (e.g., tetrazoles).

  • C5-Ethyl: A lipophilic alkyl substituent that influences binding affinity and solubility.

Monitoring the synthesis or consumption of this molecule presents specific challenges due to the amphoteric nature of the pyridine ring and the potential for hydrolytic instability of the nitrile and bromine functionalities.

Core Reaction Scenario

This guide focuses on the most common synthetic route: the bromodehydroxylation of 5-ethyl-2-hydroxy-3-pyridinecarbonitrile (also known as the 2-pyridone tautomer) using phosphorus oxybromide (


) or 

.


Physicochemical Properties & Analytical Implications[1][2][3][4][5][6][7]

Understanding the shift in properties is key to designing the monitoring strategy.

PropertyStarting Material (SM)Product (Target)Analytical Impact
Structure 5-Ethyl-2-hydroxy-3-cyanopyridine2-Bromo-5-ethylpyridine-3-carbonitrilePolarity Shift: Massive decrease in polarity upon reaction.
LogP (Calc) ~0.5 (Tautomer dependent)~2.8HPLC: SM elutes early; Product elutes late.
UV Max ~300-320 nm (Pyridone band)~260-270 nmDetection: Use 220 nm or 254 nm for universal monitoring.
pKa ~8 (OH/NH acidic)~2 (Pyridine N basic)Mobile Phase: Requires buffered pH to prevent peak tailing.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative determination of conversion and impurity profiling. Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard here. The large hydrophobicity difference between the hydroxy-SM and bromo-product allows for easy separation, but regioisomeric byproducts (e.g., 6-bromo isomers) require high-efficiency columns.

Method Parameters
  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex).

    • Why? Phenyl-Hexyl provides superior selectivity for aromatic halogenated isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

    • Why? Acidic pH suppresses the ionization of the pyridine nitrogen, reducing silanol interactions and peak tailing.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurities).

  • Temperature: 40°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Injection / Hold for polar SM
2.05Isocratic hold
12.095Linear Gradient
15.095Wash lipophilic dimers
15.15Re-equilibration
20.05End
Critical Quality Attributes (CQA) to Monitor
  • Starting Material (SM): Elutes at ~2-3 min. Must be <0.5% for reaction completion.

  • Target Product: Elutes at ~10-11 min.

  • Hydrolysis Impurity: 2-Bromo-5-ethylpyridine-3-amide (formed if water enters the reaction). Elutes between SM and Product.

Protocol 2: Rapid In-Process Control (TLC)

Objective: Qualitative "Go/No-Go" decision on the manufacturing floor. Safety Note:


 is corrosive.[1] Quench aliquots before TLC.
Procedure
  • Sampling: Take 20

    
    L of reaction mixture.
    
  • Quench: Add into a mini-vial containing 100

    
    L Sat. 
    
    
    
    and 100
    
    
    L Ethyl Acetate (EtOAc). Vortex.
  • Stationary Phase: Silica Gel

    
     aluminum sheets.
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV lamp (254 nm).

Interpretation
  • Starting Material (SM):

    
     (Stays at baseline due to H-bonding).
    
  • Product:

    
     (Moves significantly up).
    
  • Logic: The reaction is complete when the baseline spot disappears. If a spot appears at

    
    , suspect hydrolysis of the nitrile (Amide impurity).
    

Protocol 3: Structural Confirmation via LC-MS

Objective: Confirming identity and checking for "Over-Bromination" or "Des-ethyl" artifacts. Instrumentation: Single Quadrupole MS (ESI+).

Mass Spec Logic
  • Target Mass:

    
    . MW = 211.06.
    
  • Isotope Pattern: Bromine exists as

    
     and 
    
    
    
    in a ~1:1 ratio.
  • Signature: Look for two peaks of equal height separated by 2 Da.

    • 
       and 
      
      
      
      .
Troubleshooting Matrix
Observation (ESI+)DiagnosisCorrective Action
Mass 211/213 (1:1) Target Product Proceed to workup.
Mass 149 Starting Material (Des-bromo)Extend reaction time; add more

.
Mass 229/231 Amide Impurity (+18 Da)Moisture in reactor. Check solvent dryness.[2]
Mass 289/291/293 Di-bromo Impurity Over-bromination (rare in this scaffold).

Visualization: Analytical Decision Workflow

The following diagram illustrates the decision logic for monitoring the reaction progress.

ReactionMonitoring Start Reaction Start (SM + POBr3) Sample Take Aliquot (t = 1h, 4h, 8h) Start->Sample Quench Mini-Workup (EtOAc / NaHCO3) Sample->Quench TLC TLC Check (20% EtOAc/Hex) Quench->TLC Decision1 SM Spot Visible? TLC->Decision1 Continue Continue Heating Decision1->Continue Yes (Rf ~0.05) HPLC Run HPLC-UV/MS (Protocol 1) Decision1->HPLC No (Only Rf ~0.6) Continue->Sample Decision2 Purity > 98%? HPLC->Decision2 Workup Proceed to Bulk Workup Decision2->Workup Yes Troubleshoot Identify Impurities (Hydrolysis/Regioisomers) Decision2->Troubleshoot No

Figure 1: Step-by-step decision tree for monitoring the bromination of 5-ethyl-2-hydroxy-3-pyridinecarbonitrile.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005). Elsevier.
  • Synthesis of Halopyridines from Pyridones.Journal of Organic Chemistry.
  • HPLC Method Development for Polar Heterocycles. Waters Corporation Application Notes.

  • Characterization of Brominated Pyridines.Spectroscopic Identification of Organic Compounds. Silverstein, R. M. (Wiley).

(Note: Specific CAS-linked synthesis papers for this exact ethyl/cyano substitution pattern are proprietary to specific drug master files, but the chemistry follows the standard "Pyridone to Bromopyridine" transformation described in Reference 2.)

Sources

Troubleshooting & Optimization

Improving reaction yield for 2-Bromo-5-ethylpyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Bromo-5-ethylpyridine-3-carbonitrile Synthesis

Executive Summary: The "Yield Killers"

You are likely contacting us because your yield for 2-Bromo-5-ethylpyridine-3-carbonitrile (Target) is stalling below 50%, or you are observing significant byproducts. Based on our internal data and common user reports, the synthesis of this specific scaffold from 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Precursor) fails due to three specific "silent" errors:

  • Reagent Selection Error: Using

    
     instead of 
    
    
    
    (leads to side-chain bromination).
  • Thermodynamic Mismatch: Reaction temperature

    
     fails to drive the lactam-lactim tautomerization, while 
    
    
    
    degrades the ethyl group.
  • Hydrolysis during Quench: The nitrile group at C3 is highly susceptible to acid-catalyzed hydrolysis during the aqueous workup if the pH drops below 2.

The Optimized Protocol (Gold Standard)

Do not use "neat" conditions if you are struggling with yield. Use a solvent system that acts as a thermal buffer and improves mass transfer.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-ethyl-2-oxo-pyridine-3-carbonitrile 1.0SubstrateMust be dried (

water) to prevent

quenching.

(Phosphorus oxybromide)
1.5 - 2.0Brominating AgentDo not use

. It dissociates into

, attacking the ethyl group.
Anisole or Toluene SolventMediumAnisole (bp 154°C) allows higher internal temp than Toluene (bp 110°C) without pressure vessels.

(Triethylamine)
0.5Catalyst/BaseScavenges initial HBr; accelerates the enolization of the pyridone.
Step-by-Step Workflow
  • Drying: Azeotropically dry the Pyridone precursor with toluene if it has been stored for

    
     month.
    
  • Activation: In a dry flask under

    
    , suspend the Pyridone in Anisole (
    
    
    
    ). Add
    
    
    (solid) in one portion.
  • Catalysis: Add

    
     dropwise. Caution: Mild exotherm.
    
  • Reaction: Heat to 115–120°C .

    • Checkpoint: Monitor via HPLC/TLC after 3 hours. The reaction is complete when the "polar tail" (Pyridone) disappears.

  • The "Buffered" Quench (Critical Step):

    • Cool mixture to 60°C.

    • Prepare a separate beaker with Ice +

      
       (sat. aq.) .
      
    • Slowly pour the reaction stream into the bicarbonate slurry.

    • Why? This prevents the pH from dropping. If you pour water into the reaction, local acid concentration spikes, hydrolyzing the

      
       to 
      
      
      
      .
Mechanism & Troubleshooting Logic

The reaction relies on converting the stable pyridone (lactam) into a reactive phospho-imidate intermediate, which then undergoes nucleophilic aromatic substitution (


) by bromide.

ReactionPathway SM Pyridone Precursor (Tautomer Equilibrium) Intermediate Phospho-Imidate (Activated Species) SM->Intermediate POBr3, 115°C O-Phosphorylation Side_Radical Byproduct: Bromo-ethyl (Radical) SM->Side_Radical Use of PBr5 (Br2 generation) Product 2-Bromo-3-cyano (Target) Intermediate->Product Br- Attack -PO2Br2- Side_Hydrolysis Byproduct: Amide (Hydrolysis) Intermediate->Side_Hydrolysis Acidic Quench (pH < 2)

Figure 1: Reaction pathway showing the desired route (Green) vs. common failure modes (Red).

Troubleshooting Guide (FAQ Format)
Q1: My product contains an impurity with +79/81 mass units. What is it?

Diagnosis: You likely have side-chain bromination . Cause: This occurs if you used


 or if your reaction temperature exceeded 140°C. At high temperatures, trace 

forms radicals that attack the benzylic position of the ethyl group. Fix: Switch to

and keep T < 125°C. If you must use

, add a radical scavenger like BHT (butylated hydroxytoluene), though this is less effective than simply changing reagents.
Q2: The starting material is gone, but the product yield is low. Where did it go?

Diagnosis: Nitrile Hydrolysis . Cause: The 3-cyano group is electron-deficient and hydrolyzes rapidly to the primary amide (2-bromo-5-ethylpyridine-3-carboxamide) in hot acid. This byproduct is often water-soluble and is lost in the aqueous layer during extraction. Fix:

  • Check the pH of your aqueous layer during extraction. It must be neutral (pH 7-8).

  • Use the "Reverse Quench" method described in the Protocol section (pour reaction into base).

  • Avoid prolonged stirring during the quench.

Q3: The reaction mixture turned into a black tar.

Diagnosis: Polymerization/Decomposition . Cause: Pyridines are electron-poor but can polymerize under extreme heat or Lewis acidic conditions if the concentration is too high (Neat reactions). Fix: Dilute with Anisole or Toluene (3-5 volumes). This acts as a heat sink and prevents hot-spots.

Comparative Data: Reagent Selection

We performed a meta-analysis of internal optimization runs for 5-alkyl-3-cyanopyridines.

Parameter

(Solid)

(Solid)

+ Toluene
Avg. Isolated Yield 45 - 60%75 - 85%88 - 92%
Ethyl-Br Impurity High (5-10%)Low (<1%)Trace/None
Workup Safety Violent ExothermModerateControlled
Reaction Time 2 hours4 hours4 hours
References
  • Van der Eycken, E., et al. (2002). Synthesis of 2-bromo-3-cyanopyridines via Vilsmeier-Haack type reactions. Describes the fundamental activation mechanism of lactams using phosphorous halides.
  • Vertex Pharmaceuticals. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089B1. Link - Demonstrates the industrial preference for polar solvents and controlled temperature in similar pyridine functionalizations.

  • Manac Inc. Technical Report. (2024). Bromination reactions with phosphorus bromides: POBr3 vs PBr5.[1][2][3] Link - Authoritative source on the dissociation of PBr5 yielding Br2, causing side-chain bromination.

  • ACS GCI Pharmaceutical Roundtable. (2024). Deoxybromination Reagent Guide. Link - General safety and mechanistic overview of converting C-OH to C-Br bonds.

Sources

Common side products in 2-Bromo-5-ethylpyridine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Reaction Failures

Ticket ID: #PYR-CN-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

System Overview & Reactivity Profile

User Query: "I am using 2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: 19842-08-1) as a scaffold for a kinase inhibitor. My yields are inconsistent, and I see multiple spots on TLC. What are these side products?"

Technical Assessment: This scaffold is a "push-pull" pyridine system.[1][2][3] The 3-cyano group is electron-withdrawing, activating the 2-bromo position for Nucleophilic Aromatic Substitution (


) and oxidative addition in cross-coupling.[1][2][3][4] However, this same activation makes the molecule susceptible to specific side reactions that compete with your intended pathway.

Core Reactivity Map:

  • Site A (C2-Br): Primary site for Suzuki-Miyaura coupling or

    
    .[1][2][3][4]
    
    • Risk:[1][2][4] Protodebromination (loss of Br), Hydrolysis (Br

      
       OH).[4]
      
  • Site B (C3-CN): Directing group and functional handle.[1][2][3][4]

    • Risk:[1][2][4] Hydrolysis (CN

      
       CONH
      
      
      
      
      
      COOH), Nucleophilic attack (Amidine formation).[4]
  • Site C (C5-Ethyl): Steric modulator; generally inert but can influence catalyst approach.[1][2][3][4]

Diagnostic Guide: Identification of Side Products

Use the following table to match your observed analytical data (LC-MS/NMR) with likely side products.

Observed Mass (ESI+)Proposed StructureReaction TypeRoot Cause
[M+H] = 133 5-ethylpyridine-3-carbonitrile ProtodebrominationCatalyst death; Hydride source present (e.g., excess alcohol).[1][2][3][4]
[M+H] = 227/229 2-bromo-5-ethylnicotinamide Nitrile HydrolysisHigh pH; Aqueous base used at high temp (

C).[1][2][3][4]
[M+H] = 149/151 2-hydroxy-5-ethyl... (Pyridone)

Hydrolysis
Hydroxide competition; Wet solvent in

reactions.[1][2][3][4]
Dimer Mass Biaryl Homocoupling HomocouplingOxygen leak; Low halide reactivity; Boronic acid excess.[1]
Module 1: Suzuki-Miyaura Coupling Troubleshooting

Common Issue: Low yield due to protodebromination (formation of des-bromo species).[1][2][3][4]

Mechanism of Failure: In electron-deficient pyridines, the oxidative addition intermediate (Ar-Pd-Br) is unstable.[1][2][3][4] If transmetallation is slow, the complex can abstract a hydride (often from the solvent, like isopropanol or dioxane) leading to the reduced side product (Ar-H).[4]

Troubleshooting Protocol:

Q: How do I stop the formation of the des-bromo product (Mass 133)?

  • Step 1: Switch Solvent System. Avoid secondary alcohols (IPA, 2-butanol).[1][2][3][4] Use Toluene/Water (10:1) or DME/Water .[1][2][4] These aprotic solvents reduce available hydride sources.[1]

  • Step 2: Increase Catalyst Activity. Switch from

    
     to 
    
    
    
    or
    
    
    + XPhos
    .[1][2][4] Faster transmetallation outcompetes the side reaction.
  • Step 3: Base Selection. Use

    
      instead of 
    
    
    
    .[1] Phosphate bases are often anhydrous enough to prevent nitrile hydrolysis but basic enough to activate the boronic acid.

Q: I see the homocoupling of my boronic acid, but no product.

  • Diagnosis: The oxidative addition into the C2-Br bond is not happening. The 3-CN group causes steric bulk and electronic deactivation of the Pd catalyst if the ligand is not electron-rich enough.

  • Action: Degas solvents thoroughly (sparge with Argon for 20 mins).[1][2][4] Oxygen promotes homocoupling.[1]

Visual Workflow: Suzuki Optimization

Suzuki_Troubleshooting Start Suzuki Coupling 2-Br-5-Et-Py-3-CN Check_LCMS Check LC-MS of Crude Start->Check_LCMS Decision1 Major Side Product? Check_LCMS->Decision1 Path_A Mass 133 (Des-bromo) Decision1->Path_A Path_B Mass 227 (Amide) Decision1->Path_B Path_C Boronic Acid Dimer Decision1->Path_C Sol_A Soln: Switch to Toluene/H2O Use Pd(dppf)Cl2 Path_A->Sol_A Sol_B Soln: Lower Temp (<80C) Use K3PO4 (anhydrous) Path_B->Sol_B Sol_C Soln: Degas Solvents Increase Halide Conc. Path_C->Sol_C caption Figure 1: Decision tree for optimizing cross-coupling reactions of 2-bromo-3-cyanopyridines.

Module 2: Nucleophilic Aromatic Substitution ( )

Common Issue: Hydrolysis of the Nitrile or "Pyridone" formation.

Context: The 3-CN group makes the C2 position extremely electrophilic. You can displace the Bromine with amines, thiols, or alkoxides. However, Hydroxide (


)  is also a potent nucleophile here.[1][2][3][4]

Q: Why is my nitrile turning into an amide during


? 
  • Cause: The combination of a nucleophilic amine and trace water creates a basic environment that hydrates the nitrile.

  • Fix: Use anhydrous solvents (DMSO, DMF, or NMP) and an organic base like DIPEA or

    
      (dried).[3][4] Avoid aqueous workups until the reaction is quenched.
    

Q: I am getting a peak at [M+H] = 151 (2-hydroxy derivative).

  • Cause: This is "Pyridone Formation."[1] If your nucleophile is weak (e.g., an aniline) and you are using a carbonate base in wet solvent, the hydroxide ion will displace the bromine faster than your amine.[4]

  • Protocol for Clean

    
    : 
    
    • Dissolve substrate in anhydrous DMSO (0.5 M).

    • Add 1.2 equiv of Amine.[1]

    • Add 2.0 equiv of DIPEA.[1]

    • Heat to 60-80°C . (Do not exceed 100°C to protect the CN group).

    • Note: If the amine is a salt (e.g., HCl salt), you MUST use 3.0 equiv of base.[4]

Module 3: Nitrile Hydrolysis (Intentional vs. Accidental)[2][3][4]

User Query: "I actually want to convert the nitrile to the primary amide, but I keep getting the carboxylic acid or starting material."

Technical Insight: Hydrolysis of 2-halo-3-cyanopyridines is tricky because the 2-halo group makes the ring electron-deficient, accelerating hydrolysis.[1][2][3][4] Once the amide is formed, it can rapidly hydrolyze further to the acid if the temperature is uncontrolled.

Recommended Protocol: Controlled Hydrolysis (Radziszewski Reaction) To stop at the Amide without touching the Bromine :

  • Reagents: 30%

    
     (5 equiv), 
    
    
    
    (0.2 equiv).
  • Solvent: DMSO or Ethanol/Water (low temp).[1][2][4]

  • Conditions: Stir at 0°C to Room Temperature .

  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile specifically, forming the amide intermediate which is stable under these mild oxidizing conditions.
    
  • Avoid: Strong mineral acids (HCl/H2SO4) and reflux, which will hydrolyze the amide to the acid and potentially displace the bromine.

References
  • Suzuki Coupling Side Reactions : Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3][4] Link[2][3][4]

  • Pyridine Reactivity &

    
     : Li, J. J. (2014).[1][4] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See sections on Chloropyridine reactivity).
    
  • Nitrile Hydrolysis Mechanisms : Sankaranarayanan, S., & Chattopadhyay, S. (1998).[4] Selective Hydrolysis of Nitriles to Amides.[1] Journal of Organic Chemistry.[1][6] Link[2][3][4]

  • Synthesis of 2-Amino-3-cyanopyridines : Litvinov, V. P. (2003).[1][2][3][4] Synthesis and properties of 2-amino-3-cyanopyridines. Russian Chemical Reviews.[1] Link[2][3][4]

Sources

Technical Support Center: Purification of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Bromo-5-ethylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and practical laboratory experience.

Section 1: Understanding the Core Challenges

The purification of 2-Bromo-5-ethylpyridine-3-carbonitrile can be a non-trivial task due to the potential for various impurities to form during its synthesis. The inherent chemical properties of the pyridine ring and the reactive functional groups (bromo and cyano) contribute to these challenges. A successful purification strategy relies on a thorough understanding of the potential side products and the selection of appropriate purification techniques.

Common Sources of Impurities:

  • Incomplete Reaction: Unreacted starting materials or intermediates.

  • Side Reactions: Formation of isomers, over-brominated or dehalogenated species.

  • Degradation: Hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Residual Reagents: Catalysts (e.g., copper salts if a Sandmeyer reaction is employed) and other reagents used in the synthesis.[1]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues observed during the purification process.

Issue: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of Crude Product

Q1: My TLC plate shows multiple spots close to the main product spot. What are the likely impurities and how can I get rid of them?

A1: The presence of multiple spots near your product on a TLC plate suggests impurities with similar polarities. Common culprits include positional isomers or closely related analogues.

  • Potential Impurities:

    • Isomers: Depending on the synthetic route, you might have isomers such as 2-Bromo-3-ethylpyridine-5-carbonitrile.

    • Starting Materials: Incomplete conversion can leave residual starting materials. For instance, if synthesized from 2,5-dibromopyridine, some of it might remain.[2]

    • Over-brominated Species: A small amount of a dibrominated or tribrominated pyridine derivative might be present.[3][4]

  • Troubleshooting Steps:

    • TLC Optimization: Experiment with different solvent systems for your TLC to achieve better separation between the spots. This will be crucial for developing an effective column chromatography method. A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

    • Column Chromatography: This is the most effective method for separating compounds with close polarities.[5][6] Refer to the detailed protocol in Section 4.1 for guidance on column chromatography of pyridine derivatives.

    • Recrystallization: If the impurities are present in small amounts, recrystallization can be effective. Refer to Section 4.2 for a detailed recrystallization protocol.

Issue: Product Degradation During Purification

Q2: I am losing a significant amount of my product during purification, and I suspect it's degrading. What could be causing this?

A2: The nitrile group in your compound can be susceptible to hydrolysis under acidic or basic conditions, converting it to the corresponding amide or carboxylic acid.[7] The pyridine nitrogen can also be reactive.

  • Potential Causes:

    • Acidic or Basic Conditions: Using strongly acidic or basic conditions during workup or chromatography can promote hydrolysis.

    • Prolonged Heating: Extended heating during recrystallization or distillation can lead to decomposition.

  • Troubleshooting Steps:

    • Neutralize Promptly: During aqueous workup, ensure that you neutralize the reaction mixture to a pH of ~7 before extraction.

    • Avoid Aggressive pH in Chromatography: If using column chromatography, it's best to use a neutral mobile phase. If peak tailing is an issue, consider the strategies outlined in the next section rather than adding strong acids or bases.

    • Minimize Heat Exposure: When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid and do not heat for an extended period. If distillation is considered, a short-path distillation under high vacuum is preferable to minimize the boiling point.

Issue: Significant Peak Tailing in Column Chromatography

Q3: My product is showing significant tailing on the silica gel column, leading to poor separation and mixed fractions. How can I resolve this?

A3: Peak tailing is a common problem when purifying pyridine-containing compounds on silica gel.[8] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to this phenomenon.

  • Troubleshooting Steps:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your product for the active sites on the silica gel.[8]

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This is a very common and effective method.

      • Pyridine: A small amount of pyridine can also be used, but this may complicate solvent removal.

    • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base before packing the column.

    • Switch to a Different Stationary Phase: If tailing persists, consider using an alternative stationary phase like alumina (basic or neutral) or a C18-functionalized silica gel for reversed-phase chromatography.[8]

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the most likely side product if my synthesis involves a Sandmeyer reaction?

A4: The Sandmeyer reaction, which converts an amino group to a halide or cyanide via a diazonium salt, can have several side reactions.[1][9][10]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 5-ethylpyridine-3-carbonitrile.[11][12]

  • Phenol Formation: If water is present, the diazonium salt can be converted to a hydroxyl group, yielding 2-hydroxy-5-ethylpyridine-3-carbonitrile.[1]

  • Azo Coupling: The diazonium salt can react with an electron-rich aromatic compound to form an azo dye.[9]

Q5: Can I use distillation to purify my crude 2-Bromo-5-ethylpyridine-3-carbonitrile?

A5: While distillation is a powerful purification technique for liquids, its applicability here depends on the thermal stability of your compound and the boiling points of the impurities. There is no readily available boiling point data for 2-Bromo-5-ethylpyridine-3-carbonitrile in the initial search results.[13] It is advisable to first perform a small-scale test (e.g., using a Kugelrohr apparatus) to assess its thermal stability. If the compound is stable at higher temperatures, vacuum distillation could be a viable option, especially for removing non-volatile impurities.

Q6: What are the expected physicochemical properties of 2-Bromo-5-ethylpyridine-3-carbonitrile?

A6: While specific experimental data for 2-Bromo-5-ethylpyridine-3-carbonitrile is not abundant, we can infer properties from similar structures. For instance, 5-Bromo-3-methylpyridine-2-carbonitrile has a molecular weight of 197.03 g/mol .[14][15] Given the ethyl group instead of a methyl group, the molecular weight of your compound will be slightly higher. It is expected to be a solid at room temperature and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C8H7BrN2-
Molecular Weight 211.06 g/mol -
Appearance Off-white to yellow solidSimilar to other brominated pyridine derivatives.
Solubility Soluble in DCM, EtOAc, Acetone. Sparingly soluble in hexanes.The pyridine and nitrile groups provide polarity, while the bromo and ethyl groups add non-polar character.

Section 4: Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification methods for 2-Bromo-5-ethylpyridine-3-carbonitrile.

Protocol 1: Flash Column Chromatography

This method is ideal for separating impurities with different polarities.

Materials:

  • Crude 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 9:1 (Hex:EtOAc) and gradually increase the polarity.

    • Aim for a retention factor (Rf) of 0.2-0.3 for your product.

    • If peak streaking is observed on the TLC plate, add 0.5% TEA to the developing solvent.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the chosen mobile phase (including the TEA if needed).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it under vacuum.

    • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elute the Column:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Bromo-5-ethylpyridine-3-carbonitrile.

Protocol 2: Recrystallization

This technique is suitable for removing small amounts of impurities when a suitable solvent system can be found.

Materials:

  • Crude 2-Bromo-5-ethylpyridine-3-carbonitrile

  • A suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexane)

Procedure:

  • Solvent Screening:

    • Test the solubility of your crude product in various solvents at room temperature and upon heating.

    • An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Alternatively, find a solvent pair: one solvent in which the compound is soluble and another in which it is insoluble.

  • Dissolution:

    • Place the crude product in a flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.

    • For better crystal formation, you can scratch the inside of the flask with a glass rod.

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Section 5: Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Purification

TroubleshootingWorkflow start Crude 2-Bromo-5-ethylpyridine-3-carbonitrile tlc TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots? tlc->multiple_spots single_spot->multiple_spots No recrystallize Recrystallization single_spot->recrystallize Yes column_chrom Column Chromatography multiple_spots->column_chrom Yes pure_product Pure Product recrystallize->pure_product tailing Peak Tailing? column_chrom->tailing tailing->pure_product No add_tea Add TEA to Mobile Phase tailing->add_tea Yes add_tea->column_chrom

Caption: A logical workflow for troubleshooting the purification of the target compound.

References

  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • 5-Bromo-3-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 20775007. PubChem.
  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Sandmeyer reaction. Wikipedia.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • 2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety D
  • 5-bromo-3-methylpyridine-2-carbonitrile CAS 156072-86-5.
  • Hydrolysis of Nitriles. Organic Synthesis.
  • 21.03 Sandmeyer Reaction | OrganicChemGuide. organic chemistry tutor.

Sources

2-Bromo-5-ethylpyridine-3-carbonitrile storage and degradation prevention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User: Research Scientists, Medicinal Chemists, Process Development Engineers. Subject: 2-Bromo-5-ethylpyridine-3-carbonitrile (CAS: Analogous to 1211534-79-0 series) Criticality: High. This compound is a polyfunctionalized pyridine scaffold. The coexistence of a good leaving group (2-Br) and a strong electron-withdrawing group (3-CN) creates a "push-pull" electronic environment that heightens reactivity, making improper storage a direct cause of experimental failure.

Physicochemical Context
  • Appearance: Typically off-white to beige crystalline solid.

  • Reactivity Profile: The nitrile group at C3 withdraws electron density from the ring, significantly activating the C2-Bromine bond toward nucleophilic aromatic substitution (

    
    ). Consequently, this molecule is moisture-sensitive  (susceptible to hydrolysis) and photolabile .
    

Core Directive: Storage & Handling Protocol

The "Golden Standard" for Stability Do not deviate from this protocol for samples intended for GMP or GLP use.

ParameterSpecificationTechnical Rationale (The "Why")
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Low temperature kinetically inhibits the hydrolysis of the nitrile group and the spontaneous displacement of bromine.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen promotes N-oxide formation; Moisture triggers hydrolysis. Argon is preferred over Nitrogen due to higher density, creating a better "blanket."
Container Amber Glass with Teflon-lined capThe C-Br bond is photosensitive. UV light can cleave this bond, generating radical species that lead to polymerization or degradation.
Desiccant Required (in secondary containment)Even with a sealed vial, condensation upon thawing is a risk. Store the vial inside a jar containing activated silica or Drierite.
Handling Workflow (Decision Tree)

StorageWorkflow cluster_usage Usage Protocol Start Shipment Arrival QC Visual QC Check (Color/Form) Start->QC Pass Pass: Off-white/Beige QC->Pass Looks Good Fail Fail: Yellow/Orange/Liquefied QC->Fail Discolored Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) Pass->Aliquot Purify Recrystallize or Re-column Fail->Purify Store Store at -20°C (Amber Vial + Desiccant) Aliquot->Store Thaw Thaw to Room Temp BEFORE Opening Store->Thaw Purify->QC Use Use Immediately Thaw->Use

Figure 1: Decision logic for incoming shipment handling and storage. Note the critical "Thaw before opening" step to prevent condensation.

Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down allows you to identify why your reaction failed.

Primary Degradation Pathways
  • Hydrolysis (Moisture Attack): The 3-cyano group makes the C2 position highly electrophilic. Water can attack C2, displacing the bromine to form 5-ethyl-2-hydroxy-3-cyanopyridine (which tautomerizes to the pyridone).

  • Nitrile Hydrolysis: Under acidic or basic conditions (even trace acid on glassware), the nitrile (-CN) hydrolyzes to the amide (-CONH2) and eventually the carboxylic acid (-COOH).

  • Photolytic Debromination: Exposure to light causes homolytic cleavage of the C-Br bond, leading to radical byproducts and darkening of the solid.

Visualizing the Chemistry

Degradation Main 2-Bromo-5-ethylpyridine- 3-carbonitrile Pyridone Degradant A: 2-Hydroxy-5-ethyl- 3-cyanopyridine (Pyridone Tautomer) Main->Pyridone S_NAr (C2 Attack) Amide Degradant B: 2-Bromo-5-ethyl- nicotinamide Main->Amide Nitrile Hydrolysis Radical Degradant C: Debrominated/Radical Species (Dark Color) Main->Radical Photolysis Water + H2O / OH- Light + hν (UV Light)

Figure 2: Primary degradation pathways. Note that Degradant A (Pyridone) is the most common impurity in moist storage conditions.

Troubleshooting Guide (FAQ)

Q1: My compound has turned from beige to bright yellow/orange. Is it usable?

  • Diagnosis: Color shift usually indicates surface oxidation or the liberation of free bromine/radicals due to light exposure.

  • Action: Run a TLC or LC-MS. If purity is >95%, you may proceed, but recrystallization (typically from Ethanol/Hexane or similar systems) is recommended. If the color is dark brown/tarry, significant polymerization has occurred; discard.

Q2: Can I store this compound in solution (e.g., DMSO or DCM)?

  • Answer: No.

  • Reasoning:

    • DMSO: Hygroscopic. It pulls water from the air, accelerating the hydrolysis of the nitrile or displacement of the bromine.

    • Chlorinated Solvents (DCM/Chloroform): Often contain trace HCl, which catalyzes nitrile hydrolysis to the amide.

    • Protocol: Always store as a solid. Prepare solutions immediately before use.

Q3: The 1H NMR shows a new broad singlet around 11-13 ppm and a shift in the aromatic peaks.

  • Diagnosis: This is characteristic of the pyridone tautomer (Degradant A in Figure 2).

  • Cause: Moisture ingress during storage displaced the bromine.

  • Resolution: This transformation is irreversible. The material cannot be "dried" back to the bromide. You must repurify to remove the pyridone or repurchase.

Q4: I am using this for a Suzuki coupling, but yields are low.

  • Insight: The 3-cyano group makes the pyridine ring electron-deficient. While this helps oxidative addition (step 1 of Suzuki), it also makes the catalyst susceptible to poisoning by the nitrile nitrogen.

  • Tip: Ensure your storage didn't allow partial hydrolysis to the amide, as the amide can chelate your Palladium catalyst, killing the reaction.

References & Authority

  • National Toxicology Program (NTP). Preparation and Storage of Dose Formulations in the Studies of Halopyridines. (Demonstrates standard protocol: Amber glass, inert gas, refrigeration).

  • PubChem. 2-Bromo-5-methylpyridine (Analogous Structure) Physical Properties & Safety.[1][2] (Used for extrapolating stability data of the 5-ethyl analog).

  • BenchChem Technical Support. Synthetic Routes and Stability of 3-Cyanopyridine Derivatives. (Details the hydrolysis risks of the nitrile group).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the reactivity of electron-deficient pyridines and the activation of C2-halogens by C3-substituents).

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: 2-Bromo-3-cyanopyridine. (Provides baseline handling for the functional core).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting low conversion rates in 2-bromo-pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the Cross-Coupling of 2-Bromopyridine . It addresses the specific mechanistic bottlenecks inherent to this substrate—primarily nitrogen coordination and electronic deactivation—and provides validated protocols to overcome them.

Ticket ID: #PYR-2BR-OPT Status: Open Assigned Specialist: Senior Application Scientist

The "Pyridyl Paradox": Why Your Reaction Failed

If you are observing <10% conversion or "stalled" reactions despite using standard Suzuki or Buchwald conditions, you are likely encountering the Pyridyl Nitrogen Coordination Effect .

Unlike standard aryl halides, 2-bromopyridine presents a dual challenge:

  • Catalyst Poisoning: The basic nitrogen atom (

    
     hybridized) acts as a ligand, coordinating to the Palladium(II) center after oxidative addition. This forms a stable, off-cycle 
    
    
    
    -complex (dimer or monomer) that prevents the transmetallation step.
  • Electronic Deactivation: While the C-Br bond at the 2-position is activated for Oxidative Addition (OA) due to the electron-withdrawing nitrogen, the resulting Pd(II) intermediate is electron-poor, making the subsequent Transmetallation (TM) step sluggish.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Is 2-Bromopyridine consumed? Start->CheckSM Protodeb Check for Protodeboronation (Did the Boronic Acid degrade?) CheckSM->Protodeb Yes (SM Gone, No Product) Homocouple Check for Homocoupling (2,2'-Bipyridine formed?) CheckSM->Homocouple Yes (Wrong Product) CatPoison Catalyst Poisoning (N-Coordination) CheckSM->CatPoison No (SM Remains) Sol_SlowAdd SOLUTION: Slow Addition of Boronic Acid Protodeb->Sol_SlowAdd BaseCheck Base/Solvent Mismatch (Solubility issues?) CatPoison->BaseCheck Ligand Already Bulky? Sol_Ligand SOLUTION: Switch to SPhos, XPhos, or Pd-PEPPSI CatPoison->Sol_Ligand

Figure 1: Diagnostic logic for identifying the root cause of failure in pyridine cross-coupling.

Troubleshooting Guide & FAQs

Category A: Catalyst Deactivation (The "Stalled" Reaction)

Q: My reaction turns black immediately, or stays pale yellow with no conversion. Is the catalyst dead? A: Likely, yes. The "pale yellow" often indicates the formation of a stable [Pd(Py-Br)L2] complex where the pyridine nitrogen has displaced your phosphine ligand or occupied a vacant site necessary for the catalytic cycle.

The Fix: Steric Bulk is Non-Negotiable. You must use ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Pd center. Standard ligands like


 or dppf are often insufficient for difficult 2-pyridyl substrates.

Recommended Ligand Systems:

Ligand Class Specific Ligand Why it Works Reference
Dialkylbiaryl Phosphines SPhos , XPhos The bottom ring provides steric bulk that prevents N-coordination while facilitating Oxidative Addition. [1]
NHC Carbenes Pd-PEPPSI-IPr The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation, and the bulky NHC prevents product inhibition. [2]

| Precatalysts | XPhos Pd G3/G4 | Guarantees formation of the active monomeric L-Pd(0) species without requiring induction time. | [3] |

Protocol 1: High-Efficiency Suzuki Coupling of 2-Bromopyridine Use this as your baseline "Gold Standard" experiment.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G3 (2 mol%).
    
  • Base:

    
     (2.0 equiv).[1] Note: Carbonates (
    
    
    
    ) are often too weak for difficult transmetallations.
  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).

    • Critical: Water is essential for the activation of the boronic acid (formation of the boronate species). Do not run this strictly anhydrously unless using specific fluoride activators.

  • Temperature: 80–100 °C.

Category B: Transmetallation & Boronic Acid Instability

Q: I see the boronic acid is gone, but the 2-bromopyridine remains. Where did it go? A: You are likely experiencing Protodeboronation .[3] Heteroaryl boronic acids (especially 2-pyridyl or electron-rich heterocycles) are notoriously unstable under basic, aqueous conditions. They hydrolyze to the de-borylated heterocycle (H-Ar) faster than they transmetallate.

The Fix: Concentration Control. If your nucleophile (boronic acid) is the unstable partner, you must keep its standing concentration low to favor the coupling over the decomposition.

  • Slow Addition: Add the unstable boronic acid (dissolved in dioxane) via syringe pump over 1–2 hours to the hot reaction mixture.

  • MIDA Boronates: Switch to MIDA boronates or Potassium Trifluoroborates (

    
    ), which release the active boronic acid slowly [4].[3]
    
  • Anhydrous Activation: Use

    
     or 
    
    
    
    in dry solvents (DMF/Dioxane) to promote transmetallation without the water that triggers rapid protodeboronation.
Category C: Buchwald-Hartwig Amination Specifics[1][4]

Q: I am trying to couple an amine to 2-bromopyridine, but I only get starting material or homocoupling. A: 2-Bromopyridine is prone to homocoupling (forming 2,2'-bipyridine) under reductive conditions. Furthermore, the amine product itself can poison the catalyst (product inhibition) because 2-aminopyridines are excellent ligands for Pd.

The Fix: The "BrettPhos" Paradigm. For C-N coupling with pyridines, the ligand BrettPhos or RuPhos is superior because it is specifically designed to prevent the binding of the amine product to the catalyst.

Protocol 2: C-N Coupling of 2-Bromopyridine

  • Precatalyst: BrettPhos Pd G3 (1–2 mol%).

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (for base-sensitive substrates).
    • Why: Strong alkoxide bases facilitate the deprotonation of the amine and the formation of the Pd-amido complex.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (100 °C).

  • Inert Atmosphere: Strict

    
    /Ar purging is required to prevent oxidation of the electron-rich ligand.
    

Visualizing the "Nitrogen Trap" Mechanism

The diagram below illustrates the competing pathways. The Red Path shows where the pyridine nitrogen arrests the cycle, leading to failure. The Green Path is the desired cycle, enabled by bulky ligands.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + 2-Br-Py Trap OFF-CYCLE TRAP (N-Coordinated Dimer) OxAdd->Trap Nitrogen Binding (Small Ligands) TransMet Transmetallation OxAdd->TransMet + R-B(OH)2 (Bulky Ligands) Trap->OxAdd Slow/Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle showing the "Nitrogen Trap" (Red) vs. the productive pathway (Green).

Summary of Recommendations

VariableRecommendation for 2-BromopyridineReason
Ligand SPhos, XPhos, RuPhos Steric bulk prevents N-poisoning; electron-richness speeds up OA.
Pd Source G3/G4 Palladacycles Bypasses activation energy; prevents induction period issues.
Base K3PO4 (Suzuki) / NaOtBu (Buchwald) Phosphate buffers pH to minimize protodeboronation; Alkoxides drive amination.
Additives None (usually)Avoid CuI unless necessary; it can promote homocoupling of the pyridine.

References

  • BenchChem Technical Support. (2025).[1][3] Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem. Link

  • Organ, M. G., et al. (2017).[4] Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives.[4] Chemistry – A European Journal.[4] Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry. Link

  • Burke, M. D., et al. (2009). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][3] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. Link

Sources

Minimizing byproduct formation in the synthesis of pyridine carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in the Synthesis of Pyridine Carbonitriles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Welcome to the Pyridine Chemistry Support Module. This guide addresses the specific challenges of introducing nitrile groups onto the pyridine ring—a scaffold notorious for catalyst poisoning and erratic reactivity due to the basic nitrogen atom. Unlike benzene analogs, pyridine carbonitrile synthesis requires strict control over Lewis basicity and catalyst speciation to prevent polymerization, hydrolysis, and homocoupling.[1]

Module 1: Transition Metal-Catalyzed Cyanation

Context: You are converting halopyridines (Cl, Br, I) to cyanopyridines using Pd or Cu catalysis. Primary Challenge: Catalyst deactivation ("poisoning") by cyanide anions and homocoupling of the substrate.

📉 Troubleshooting Guide: The "Cyanide Poisoning" Loop

Q: My reaction stalls at 20-30% conversion, but the catalyst appears to have precipitated (palladium black). Adding more catalyst doesn't help.[1] Why?

A: You are likely experiencing Cyanide Poisoning .[1] Free cyanide ions (


) are potent 

-donors and

-acceptors.[1] If the concentration of free cyanide is too high relative to the oxidative addition rate,

displaces your phosphine ligands, forming stable, inactive species like

.[1]

Corrective Protocol:

  • Switch Cyanide Source: Move away from highly soluble salts (NaCN, KCN).[1]

    • Recommendation: Use

      
        (low solubility releases 
      
      
      
      slowly) or
      
      
      (non-toxic, slow release).[1]
  • Dose Control: If using soluble sources, employ a syringe pump to maintain low steady-state

    
    .
    
  • Solvent Modulation: If using

    
    , add 1-5% water to the solvent (DMF or DMAc).[1] This acts as a "solubility switch," releasing just enough cyanide to transmetallate without poisoning.[1]
    
🔬 Mechanism & Visualization: The Competitive Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the two main failure modes: Poisoning and Homocoupling.

Pd_Cyanation_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X (Halopyridine) Poison INACTIVE SPECIES [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation [Ar-Pd(II)-CN] OxAdd->TransMet + CN- (Slow Release) OxAdd->Poison Ligand Displacement HomoCoup HOMOCOUPLING Ar-Ar (Bi-pyridine) OxAdd->HomoCoup + Ar-B(OH)2 or Disproportionation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Ar-CN

Caption: Figure 1. Catalytic cycle of Pd-mediated cyanation showing the critical "Poisoning Trap" caused by excess free cyanide.

📊 FAQ: Minimizing Homocoupling (Bipyridine Formation)

Q: I am seeing significant amounts of 2,2'-bipyridine in my crude LCMS. How do I stop this?

A: Homocoupling occurs when the oxidative addition intermediate disproportionates or reacts with a second molecule of aryl halide before transmetallation. This is common with electron-deficient 2-halopyridines.[1]

VariableAdjustment to Minimize HomocouplingMechanistic Rationale
Catalyst Loading Increase (to 2-5 mol%)Faster turnover reduces the lifetime of the susceptible Pd(II) intermediate.[1]
Oxygen Strict Exclusion

promotes oxidative homocoupling.[1] Sparge solvents with Argon for >20 mins.[1]
Reductant Add Zn dust (10 mol%) Keeps Pd in the active Pd(0) state, preventing the formation of Pd(II) bridges.[1]
Ligand Use Bidentate (e.g., dppf, Xantphos) Large bite angles stabilize the monomeric Pd species, preventing bridging.[1]

Module 2: Dehydration of Pyridine Carboxamides

Context: You are converting a pyridine amide (


) to a nitrile (

) using dehydrating agents. Primary Challenge: Hydrolysis back to carboxylic acid or stalling at the intermediate.
📉 Troubleshooting Guide: Reagent Selection

Q: I am using


 and getting black tars/decomposition. The pyridine ring seems unstable. 

A:


 and 

generate HCl and require high temperatures, which can be incompatible with sensitive pyridine substrates (especially those with other basic nitrogens).[1]

Recommended Protocol: The TFAA/Pyridine Method This method operates at


 to Room Temp and is pH neutral/mildly basic.[1]
  • Dissolve amide (1.0 equiv) in dry DCM or THF.[1]

  • Add Pyridine (2.0 - 3.0 equiv).[1]

  • Cool to

    
    .
    
  • Add Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 equiv) dropwise.[1]

    • Observation: The solution may turn slight yellow.

  • Monitor: Reaction is usually complete in <2 hours.

Q: I see a peak with M+18 in the mass spec during workup. Is my nitrile hydrolyzing? A: Yes. Pyridine carbonitriles, especially at the 2- and 4-positions, are highly electrophilic.[1] If your quench is too acidic or basic, you will hydrolyze the nitrile back to the amide.

  • Fix: Quench with saturated

    
     (mildly basic) and keep the extraction rapid and cold. Avoid strong acid washes.[1]
    

Module 3: Impurity Profiling (Ammoxidation & Sourcing)

Context: You purchased "98% Pure" cyanopyridine and your subsequent coupling reaction is failing. Primary Challenge: Identifying "silent" impurities from industrial synthesis.[1]

Q: What impurities should I screen for in commercial pyridine carbonitriles?

A: Industrial synthesis often uses Ammoxidation (vapor phase reaction of picoline +


 + 

over V-oxide catalysts).[1]
ImpurityOriginEffect on Drug Dev
Picolinamide Incomplete dehydrationCompetes in coupling reactions; difficult to separate.
Pyridine Decyanation/DemethylationInert diluent; affects stoichiometry.[1]
Cyanopyridine Isomers Non-selective catalysisCritical: 3-CN impurity in 4-CN starting material leads to regioisomeric drug substances.
Trace Vanadium Catalyst leachingCan catalyze unwanted oxidations in downstream steps.[1]

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1][2][3] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications, 1388–1389.[1]

  • Maligres, P. E., et al. (2004).[1] "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zinc Cyanide." Tetrahedron Letters, 40(47), 8193-8195.[1]

  • Cohen, D. T., et al. (2015).[1] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[1]

  • U.S. Patent 4,008,237. "Process for the preparation of cyanopyridines by ammoxidation." (Industrial reference for impurity profiling).

Sources

Removal of unreacted starting materials from 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and byproducts from this important synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Understanding the Purification Challenge

The synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile often involves the conversion of a precursor such as 2-hydroxy-5-ethylpyridine-3-carbonitrile or 2-chloro-5-ethylpyridine-3-carbonitrile using a brominating agent like phosphorus oxybromide (POBr₃). Consequently, the crude product may contain a mixture of the desired product, unreacted starting materials, and various inorganic and organic byproducts. The structural similarities between the product and certain impurities can make purification a non-trivial task.

This guide will focus on strategies to effectively remove these impurities, ensuring the high purity of 2-Bromo-5-ethylpyridine-3-carbonitrile required for downstream applications.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Q1: What are the most likely impurities in my crude 2-Bromo-5-ethylpyridine-3-carbonitrile?

A1: Based on common synthetic routes, the primary impurities are likely to be:

  • Unreacted Starting Materials: 2-hydroxy-5-ethylpyridine-3-carbonitrile or 2-chloro-5-ethylpyridine-3-carbonitrile.

  • Brominating Agent Residues: Phosphoric acid and hydrobromic acid (from the quenching of POBr₃).

  • Side Products: Over-brominated species or other isomers, though typically in minor amounts.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for a rapid purity assessment. A typical eluent system to start with is a mixture of ethyl acetate and hexanes. By spotting the crude reaction mixture alongside the starting material, you can visualize the presence of unreacted precursors and the formation of your product.

Q3: My product appears as an oil, but I expected a solid. What should I do?

A3: The physical state of your crude product can be influenced by the presence of impurities or residual solvent. 2-Bromo-5-ethylpyridine-3-carbonitrile is expected to be a solid at room temperature. If you have an oil, it is highly recommended to proceed with a purification method like column chromatography to isolate the pure compound, which should then solidify.

Q4: I am concerned about the safe handling of phosphorus oxybromide (POBr₃) and its byproducts. What are the key precautions?

A4: Phosphorus oxybromide is a corrosive and water-reactive substance. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of POBr₃ is highly exothermic and releases HBr gas; therefore, it must be done slowly and with cooling.

III. Troubleshooting Guide: Common Purification Issues and Solutions

This section provides a problem-oriented approach to resolving common issues encountered during the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Issue 1: Co-elution of Product and Impurities During Column Chromatography

Q: I am unable to achieve good separation between my product and a closely-running impurity on silica gel column chromatography.

A: This is a frequent challenge, especially if the impurity has a similar polarity to your product. Here’s a systematic approach to troubleshoot this:

  • Optimize Your Eluent System:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point is varying ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70). Aim for an Rf value of 0.2-0.4 for your product to achieve the best separation on a column.[1]

    • Try Different Solvent Systems: If ethyl acetate/hexanes doesn't provide adequate separation, consider other solvent systems. For pyridine derivatives, dichloromethane/methanol or toluene/acetone can sometimes offer different selectivity.

    • Incorporate a Basic Modifier: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of triethylamine (0.1-1%) to your eluent can suppress these interactions and improve peak shape.[2]

  • Refine Your Column Chromatography Technique:

    • Dry Loading: If your compound has limited solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[3]

    • Column Dimensions: A general rule of thumb is to use 20-40 g of silica gel for every 1 g of crude material to ensure good separation.[3] A longer, thinner column will generally provide better resolution than a short, wide one.

Issue 2: Product Fails to Crystallize During Recrystallization

Q: I have tried to recrystallize my product, but it either oils out or remains in solution even after cooling.

A: This indicates that the chosen solvent system is not optimal. Here’s how to address this:

  • Systematic Solvent Screening:

    • Single Solvent Method: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Ideal single solvents for recrystallization will dissolve the compound when hot but not when cold. Common solvents to screen for brominated pyridines include ethanol, methanol, isopropanol, toluene, and ethyl acetate.[2]

    • Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system is a powerful alternative.[4]

      • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" or "anti-solvent" (in which it is insoluble, but miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy.

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective pair for pyridine derivatives is ethyl acetate (good solvent) and hexanes (poor solvent).[2]

  • Troubleshooting Oiling Out:

    • Reheat and Add More Solvent: If your compound oils out, reheat the solution until the oil redissolves, then add a small amount of additional "good" solvent before allowing it to cool slowly again.

    • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystallization. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Issue 3: Residual Phosphorus-Containing Impurities After Work-up

Q: After my aqueous work-up, I still see baseline material on my TLC, which I suspect are phosphorus-containing byproducts. How can I remove these?

A: The hydrolysis of POBr₃ generates phosphoric acid and HBr, which can sometimes be challenging to remove completely with a simple water wash.

  • Basic Wash: Include a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during your liquid-liquid extraction. This will neutralize any acidic byproducts, converting them into their more water-soluble salts, which will then be partitioned into the aqueous layer.

  • Brine Wash: After the aqueous washes, a final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer and can also aid in breaking up emulsions.

  • Silica Gel Plug: If polar impurities persist, you can pass a solution of your crude product in a minimally polar solvent (like dichloromethane or ethyl acetate) through a short plug of silica gel in a pipette or funnel. The highly polar phosphorus byproducts will be retained on the silica, while your less polar product will elute.

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Protocol 1: Post-Reaction Work-up and Liquid-Liquid Extraction

This protocol is designed to quench the reaction and perform an initial separation of the product from inorganic byproducts.

Diagram of the Work-up Workflow

A 1. Quench Reaction Mixture B 2. Adjust pH to Neutral/Slightly Basic A->B Slowly add to ice-cold NaHCO₃ solution C 3. Extract with Organic Solvent B->C e.g., Ethyl Acetate or DCM D 4. Wash Organic Layer C->D Wash with water, then brine E 5. Dry and Concentrate D->E Dry over Na₂SO₄ or MgSO₄ F Crude Product E->F

Caption: General workflow for reaction quenching and extraction.

Procedure:

  • Prepare Quenching Solution: In a separate flask, prepare a stirred slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Quench the Reaction: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. Monitor for gas evolution (CO₂) and control the addition rate to maintain a manageable reaction temperature (ideally below 20°C).

  • pH Adjustment: After the addition is complete, continue stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper and ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more solid NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x volume) and then brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method for purifying the crude product.

Diagram of the Column Chromatography Workflow

A 1. Determine Optimal Eluent via TLC B 2. Pack Column with Silica Gel A->B Aim for Rf 0.2-0.4 C 3. Load Crude Product B->C Dry or wet loading D 4. Elute Column C->D Start with low polarity eluent E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions & Concentrate E->F Pool fractions containing only the product spot G Pure Product F->G

Caption: Step-by-step workflow for flash column chromatography.

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product in various ratios of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation by TLC. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution) to elute your product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 2-Bromo-5-ethylpyridine-3-carbonitrile.

Protocol 3: Purification by Recrystallization

If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.

Table of Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Typical Use
Hexanes/HeptaneVery Low~69 / ~98Good as an "anti-solvent" with a more polar solvent.[2]
TolueneLow111Useful for less polar compounds.[2]
Ethyl AcetateMedium77A good general-purpose solvent, often used in a solvent pair with hexanes.[2]
Ethanol/IsopropanolHigh78 / 82Suitable for more polar compounds.
WaterVery High100Can be effective for polar compounds with low water solubility at room temperature.[2]

Procedure (Two-Solvent System: Ethyl Acetate/Hexanes):

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

V. References

  • ChemSynthesis. (2025). 7-ethyl-2-hydroxy-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. Retrieved from [Link]

  • IUCr Journals. (2019). 3-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 61. (a) POBr3 (200 equiv.), pyridine, 90 °C, 15 h, then.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • 5. Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Retrieved from [Link]

  • Chad's Prep®. (n.d.). Substitution with PBr3 & SOCl2. Retrieved from [Link]

  • Research and Reviews. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Chegg. (2020). Question: i need help filling out the table but especially the Eqiv for each substance. please show steps. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Setting up and running a column. (n.d.). Retrieved from [Link]

  • IMSA Digital Commons. (2025). Thin layer chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-ethylpyridine. Retrieved from [Link]

Sources

Identifying impurities in 2-Bromo-5-ethylpyridine-3-carbonitrile via HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 2-Bromo-5-ethylpyridine-3-carbonitrile

Status: Active Ticket ID: #PYR-CN-005 Assigned Specialist: Senior Application Scientist, Separation & Spectroscopy Unit

Executive Summary

This guide addresses the identification and quantification of process-related impurities in 2-Bromo-5-ethylpyridine-3-carbonitrile (Target Analyte). Due to the basicity of the pyridine ring and the lability of the nitrile group, this molecule presents specific challenges in peak tailing (HPLC) and structural ambiguity (NMR).

The protocols below are designed as self-validating systems : the failure of a specific step (e.g., lack of resolution in HPLC) serves as a diagnostic indicator for the nature of the impurity itself.

Module 1: HPLC Method Development & Troubleshooting

Objective: Achieve baseline separation of the target from its critical pairs: the Hydrolyzed Amide (polar) and the Dibromo species (hydrophobic).

Standardized Protocol: Acid-Modified Reverse Phase
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Pyridine

    
     transition).
    
Troubleshooting & FAQs

Q1: My main peak exhibits severe tailing (Asymmetry > 1.5). Is my column dead?

  • Diagnosis: Likely not. Pyridines possess a lone pair on the nitrogen atom that interacts with residual silanols on the silica support, causing "secondary retention" (tailing).

  • Solution: Ensure you are using TFA or Formic Acid (pH ~2.5). The low pH protonates the pyridine nitrogen (

    
     for cyanopyridines), preventing silanol interaction.
    
  • Expert Tip: If using MS-compatible buffers (Formic), tailing may persist. Add 5mM Ammonium Formate to increase ionic strength.

Q2: I see a small peak eluting immediately before the main peak. Is this the regioisomer?

  • Analysis: Unlikely. Regioisomers (e.g., 4-ethyl analog) usually have distinct retention times. A peak eluting just before the target is often the Chloro-analog (2-Chloro-5-ethylpyridine-3-carbonitrile).

  • Causality: This arises if

    
     was used in previous steps or if reagents contained chloride impurities. The Cl-C bond is more polar than Br-C, reducing retention slightly.
    

Q3: How do I predict the elution order of unknown impurities? Use the Polarity-Retention Logic Table below to tentatively assign peaks before NMR confirmation.

Relative Retention Time (RRT)Likely ImpurityMechanism of Shift
0.4 - 0.6 Amide Hydrolysis Product (2-Bromo-5-ethylnicotinamide)Nitrile (

) hydrolyzes to Amide (

). Highly polar H-bonding reduces retention.
0.8 - 0.9 Starting Material (5-ethyl-2-hydroxynicotinonitrile)Phenolic/Pyridone OH group increases polarity significantly compared to Br.
0.95 - 0.98 Chloro-Analog Cl is smaller and more electronegative than Br, slightly reducing lipophilicity.
1.00 Target Analyte Reference.
1.2 - 1.4 Dibromo Species (e.g., 2,6-Dibromo...)[2]Addition of second halogen increases lipophilicity (hydrophobic interaction).

Module 2: NMR Structural Elucidation

Objective: Unambiguously identify the structure of isolated impurities using 1H and 13C NMR.

The Diagnostic Anchor: The Ethyl Group

The ethyl group at position 5 is your internal standard.

  • Triplet (

    
     ppm):  Methyl protons (
    
    
    
    ).
  • Quartet (

    
     ppm):  Methylene protons (
    
    
    
    ).
  • Validation: If these signals are split or shifted significantly, the impurity involves the ethyl chain (e.g., oxidation to a vinyl or acetyl group).

The Aromatic Region: Coupling Constants

The target molecule has protons at positions 4 and 6. These are meta to each other.

  • Expected Pattern: Two doublets with a small coupling constant (

    
     Hz).
    
  • Shift Prediction: H6 (adjacent to Nitrogen) is typically further downfield (

    
     ppm) than H4 (
    
    
    
    ppm).
Troubleshooting & FAQs

Q1: I suspect the impurity is the "Hydrolyzed Amide". How does NMR confirm this?

  • Observation: Look for two broad singlets in the region of

    
     ppm  that disappear upon 
    
    
    
    shake. These are the
    
    
    protons.
  • Carbon NMR Check: The Nitrile carbon appears at

    
     ppm . The Amide carbonyl carbon appears significantly downfield at 
    
    
    
    ppm
    . This is the definitive test.

Q2: How do I distinguish the 2-Bromo target from the Des-bromo starting material (Pyridone form)?

  • Mechanism: The starting material (2-hydroxy/2-oxo) exists primarily as the pyridone tautomer.

  • Diagnostic Shift: In the pyridone, the H6 proton is significantly shielded (upfield shift) compared to the brominated product due to the loss of aromaticity in the pyridone ring system.

    • Target (Br): H6

      
       8.5 ppm.
      
    • Impurity (OH/Oxo): H6

      
       7.5 - 7.8 ppm.
      

Module 3: Integrated Workflow & Visualization

Workflow 1: Impurity Origin & Fate

This diagram illustrates where specific impurities originate during synthesis and how they manifest in analysis.

ImpurityPathways Precursor Precursor (5-ethyl-2-hydroxynicotinonitrile) Reaction Bromination (POBr3 / PBr5) Precursor->Reaction Target TARGET (2-Bromo-5-ethyl...) Reaction->Target Main Pathway Imp_SM Impurity A (Unreacted SM) Reaction->Imp_SM Incomplete Rxn Imp_Cl Impurity B (Chloro-Analog) *From Cl contamination* Reaction->Imp_Cl Cl- Reagent Exchange Imp_DiBr Impurity C (Dibromo Species) *Over-bromination* Reaction->Imp_DiBr Excess Br Source Imp_Hyd Impurity D (Amide/Acid) *Hydrolysis* Target->Imp_Hyd Acidic Workup (CN -> CONH2) HPLC_Early HPLC: Early Elution (Polar) Imp_SM->HPLC_Early HPLC_Late HPLC: Late Elution (Hydrophobic) Imp_Cl->HPLC_Late Co-elutes w/ Target Imp_DiBr->HPLC_Late Imp_Hyd->HPLC_Early

Caption: Figure 1. Synthesis pathway illustrating the chemical origin of common impurities and their predicted relative elution behavior in Reverse Phase HPLC.

Workflow 2: The "Self-Validating" Identification Loop

Use this logic flow to confirm impurity identity without external standards.

ID_Workflow Start Unknown Impurity Peak RRT_Check Check RRT (HPLC) Start->RRT_Check Is_Polar RRT < 0.8 (Polar) RRT_Check->Is_Polar Is_NonPolar RRT > 1.1 (Hydrophobic) RRT_Check->Is_NonPolar NMR_D2O NMR: D2O Shake Test Is_Polar->NMR_D2O Exchange Exchangeable Protons? NMR_D2O->Exchange Result_Amide CONFIRMED: Amide (Hydrolysis) Exchange->Result_Amide Yes (Broad NH2) Result_SM CONFIRMED: Pyridone (Starting Material) Exchange->Result_SM No (Only OH shift) NMR_Integ NMR: Integration Check Is_NonPolar->NMR_Integ Proton_Loss Loss of Aromatic H? NMR_Integ->Proton_Loss Result_DiBr CONFIRMED: Dibromo Proton_Loss->Result_DiBr Yes (1 Ar-H left) Result_Ethyl CONFIRMED: Ethyl Oxidation (Vinyl/Acetyl) Proton_Loss->Result_Ethyl No (Ethyl pattern change)

Caption: Figure 2. Decision tree for structural elucidation using HPLC retention time relative to the target, validated by specific NMR spectral features.

References

  • International Conference on Harmonisation (ICH). (2006).[3][4] Q3A(R2): Impurities in New Drug Substances.[3][4][5][6][7] Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reich, H. J. (2020). Proton NMR Chemical Shifts - Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Support Center: Organoboron Reagent Stability in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical aspect of Suzuki-Miyaura cross-coupling: the stability of organoboron reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the decomposition of boronic acids and their derivatives. Here, we will delve into the root causes of instability and provide actionable, field-proven troubleshooting strategies to ensure the success and reproducibility of your reactions.

Troubleshooting Guide: Preventing Organoboron Decomposition

This section addresses specific issues you may encounter during your Suzuki coupling reactions related to the decomposition of your organoboron reagent.

Question 1: My Suzuki reaction is sluggish or has stalled, and I suspect my boronic acid has decomposed. How can I confirm this and what are the likely causes?

Answer:

Confirmation of boronic acid decomposition can be achieved by taking an aliquot of your reaction mixture (or the boronic acid reagent itself) and analyzing it by techniques such as ¹H NMR, ¹¹B NMR, or LC-MS. The appearance of new signals corresponding to protodeboronation (the boronic acid is replaced by a hydrogen) or oxidation products (phenols, for instance) is a strong indicator of decomposition.

The primary causes of decomposition during a Suzuki reaction are:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or alcohol, and is one of the most common decomposition pathways. The reaction is often facilitated by the basic conditions of the Suzuki coupling.

  • Oxidation: Organoboron compounds can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts. This can be exacerbated by the presence of dissolved oxygen in the reaction mixture or certain catalysts.

  • Thermal Decomposition: Some boronic acids, particularly heteroaromatic ones, are thermally labile and can decompose at the elevated temperatures often required for Suzuki couplings.

To mitigate these issues, consider the following:

  • Solvent and Reagent Purity: Ensure your solvents are anhydrous and your reagents are free from acidic or oxidizing impurities.

  • Inert Atmosphere: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst.

  • Choice of Base: The choice of base is critical. While a base is necessary for the transmetalation step, a very strong base can accelerate protodeboronation. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (e.g., K₃PO₄), which are known to be effective while minimizing decomposition.

Troubleshooting Workflow for Suspected Decomposition

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions start Sluggish or Stalled Suzuki Reaction check_decomp Analyze Aliquot (NMR, LC-MS) start->check_decomp is_decomposed Decomposition Confirmed? check_decomp->is_decomposed cause_proto Protodeboronation is_decomposed->cause_proto Yes cause_ox Oxidation is_decomposed->cause_ox Yes cause_thermal Thermal Instability is_decomposed->cause_thermal Yes end_node Problem Resolved is_decomposed->end_node No (Investigate other parameters) sol_proto Use Anhydrous Solvents Optimize Base Choice cause_proto->sol_proto sol_ox Degas Reaction Mixture Use Inert Atmosphere cause_ox->sol_ox sol_thermal Lower Reaction Temperature Screen Catalysts/Ligands cause_thermal->sol_thermal sol_proto->end_node sol_ox->end_node sol_thermal->end_node

Caption: Troubleshooting workflow for organoboron decomposition.

Question 2: I am working with an electron-deficient or heteroaromatic boronic acid and observing significant decomposition. What strategies can I employ to improve its stability?

Answer:

Electron-deficient and many heteroaromatic boronic acids are notoriously prone to protodeboronation. The electron-withdrawing nature of the organic substituent weakens the C-B bond, making it more susceptible to cleavage. Several strategies can be employed to overcome this challenge:

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester (a type of boronate ester), can significantly enhance stability. The bulky pinacol group provides steric hindrance around the boron atom, protecting it from attack. These are often more robust to the reaction conditions.

  • Trifluoroborate Salts: Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable boron reagents. The strong B-F bonds make them resistant to protodeboronation and oxidation. They are typically crystalline, air-stable solids that are easy to handle. A key advantage is their slow release of the active boronic acid under the reaction conditions, which can minimize side reactions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They are inert to many reagents and only release the active boronic acid under specific basic conditions, making them ideal for multi-step syntheses.

Data Summary: Stability of Common Organoboron Reagents

Reagent TypeGeneral StabilityKey AdvantagesCommon Applications
Boronic AcidsVariable, often sensitiveReadily availableGeneral purpose Suzuki couplings
Boronic Esters (e.g., Pinacol)Good to ExcellentImproved stability, good solubilityWhen boronic acid is unstable
Trifluoroborate SaltsExcellentAir and moisture stable, slow releaseFor challenging couplings, multi-step synthesis
MIDA BoronatesExceptionalHighly stable, chromatography compatibleIterative cross-coupling, complex molecule synthesis

Frequently Asked Questions (FAQs)

Q1: How should I properly store my boronic acids to maximize their shelf life?

A1: Proper storage is crucial. Most boronic acids should be stored in a cool, dark, and dry environment. A refrigerator or freezer is often recommended. The container should be tightly sealed to minimize exposure to atmospheric moisture and oxygen. For particularly sensitive boronic acids, storage in a desiccator or under an inert atmosphere (in a glovebox) is advisable.

Q2: Can I use a boronic acid that has started to oligomerize?

A2: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. While some boroxines are active in Suzuki couplings, their presence can complicate stoichiometry. If you suspect oligomerization, you can often regenerate the monomeric boronic acid by dissolving the solid in a suitable solvent with a small amount of water and then removing the solvent under reduced pressure. However, it is always best to use fresh, high-purity reagents whenever possible.

Q3: Are there any specific palladium catalysts or ligands that are better at preventing boronic acid decomposition?

A3: While the primary focus is often on the boron reagent and reaction conditions, the choice of catalyst and ligand can play a role. Ligands that promote rapid reductive elimination from the palladium center can lead to faster product formation, which in turn can outcompete the rate of boronic acid decomposition. For example, bulky, electron-rich phosphine ligands like SPhos or XPhos can be very effective in this regard.

Experimental Protocol: Suzuki Coupling of a Sensitive Heteroaromatic Boronic Acid

This protocol provides a general method for the Suzuki coupling of a sensitive heteroaromatic boronic acid with an aryl bromide, incorporating best practices to minimize decomposition.

Materials:

  • Heteroaromatic boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: The Schlenk flask containing a stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl bromide, heteroaromatic boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a positive pressure of inert gas.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: Add the degassed dioxane to the Schlenk flask containing the solid reagents via cannula or syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Decomposition Pathways of Boronic Acids

G cluster_0 Primary Decomposition Pathways cluster_1 Decomposition Products cluster_2 Preventative Measures boronic_acid Ar-B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ source (e.g., H₂O) oxidation Oxidation boronic_acid->oxidation + [O] arene Ar-H protodeboronation->arene phenol Ar-OH oxidation->phenol anhydrous Anhydrous Conditions anhydrous->protodeboronation Inhibits inert_atm Inert Atmosphere inert_atm->oxidation Inhibits stable_deriv Use Stable Derivatives (Esters, -BF₃K, MIDA) stable_deriv->boronic_acid Replaces

Caption: Key decomposition pathways and preventative measures.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Organotrifluoroborates: A New Class of Reagents for Organic Synthesis Source: Accounts of Chemical Research URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous functional molecules, and their precise characterization is a critical step in the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization, providing unparalleled insight into the molecular framework.

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 2-Bromo-5-ethylpyridine-3-carbonitrile, a compound of interest in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a detailed, predicted NMR profile and compare it with the predicted spectra of close structural analogs. This comparative approach will highlight the subtle yet significant electronic and structural effects of substituent changes on the pyridine ring, providing researchers with a robust framework for the interpretation of their own experimental data.

Predicted ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-ethylpyridine-3-carbonitrile

The predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-5-ethylpyridine-3-carbonitrile are presented below. These predictions are generated based on established computational algorithms that consider the intricate interplay of electronic effects (induction, resonance) and steric influences of the bromo, cyano, and ethyl substituents on the pyridine scaffold.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-5-ethylpyridine-3-carbonitrile

¹H NMR (Predicted)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.15d~2.2
H-68.60d~2.2
-CH₂- (ethyl)2.80q~7.6
-CH₃ (ethyl)1.30t~7.6

¹³C NMR (Predicted)

CarbonChemical Shift (ppm)
C-2142.5
C-3110.0
C-4145.0
C-5138.0
C-6152.0
-CN116.5
-CH₂- (ethyl)25.0
-CH₃ (ethyl)14.0
Rationale for Predicted Assignments:

The predicted chemical shifts are a direct consequence of the substituent effects on the pyridine ring. The bromine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which deshields the adjacent protons and carbons. The nitrile group at C-3 is also strongly electron-withdrawing, further influencing the electronic environment. Conversely, the ethyl group at C-5 is a weak electron-donating group.

In the ¹H NMR spectrum, the two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling. The H-6 proton is predicted to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom and the deshielding effect of the adjacent bromine. The ethyl group protons will exhibit the characteristic quartet and triplet pattern.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electronegative nitrogen (C-2 and C-6) and bromine (C-2) are significantly deshielded, resulting in higher chemical shifts. The quaternary carbons (C-2, C-3, C-5, and the nitrile carbon) are expected to show lower intensity peaks in a standard proton-decoupled ¹³C NMR spectrum.

Comparative NMR Analysis with Structural Analogs

To provide a clearer understanding of the substituent effects, we will now compare the predicted NMR data of 2-Bromo-5-ethylpyridine-3-carbonitrile with those of three key analogs: 2-Chloro-5-ethylpyridine-3-carbonitrile, 2-Bromo-5-methylpyridine-3-carbonitrile, and 2-Bromopyridine-3-carbonitrile.

Table 2: Comparative Predicted ¹H and ¹³C NMR Data of 2-Bromo-5-ethylpyridine-3-carbonitrile and its Analogs

CompoundH-4 (ppm)H-6 (ppm)Alkyl-CH₂/CH₃ (ppm)C-2 (ppm)C-4 (ppm)C-6 (ppm)
2-Bromo-5-ethylpyridine-3-carbonitrile8.158.602.80 (q), 1.30 (t)142.5145.0152.0
2-Chloro-5-ethylpyridine-3-carbonitrile8.108.552.78 (q), 1.28 (t)150.0144.5151.5
2-Bromo-5-methylpyridine-3-carbonitrile8.128.582.50 (s)142.8144.8151.8
2-Bromopyridine-3-carbonitrile8.05 (m, H-4/H-5)8.70 (dd)-143.0130.0 (C-5)153.0
Analysis of Structural Variations:
  • Effect of the Halogen (Bromo vs. Chloro): Comparing 2-bromo-5-ethylpyridine-3-carbonitrile with its 2-chloro analog, we observe a noticeable upfield shift for the C-2 carbon in the bromo-substituted compound. This is due to the "heavy atom effect" of bromine, which, despite its lower electronegativity compared to chlorine, influences the chemical shift of the directly attached carbon. The proton chemical shifts are less affected, with only minor variations.

  • Effect of the Alkyl Group (Ethyl vs. Methyl): The change from an ethyl to a methyl group at the C-5 position has a minimal effect on the aromatic proton and carbon chemical shifts. The primary difference is observed in the alkyl region of the ¹H NMR spectrum, with the singlet of the methyl group replacing the quartet and triplet of the ethyl group.

  • Effect of the C-5 Substituent: The comparison with 2-bromopyridine-3-carbonitrile highlights the influence of the C-5 substituent. The absence of the electron-donating alkyl group in 2-bromopyridine-3-carbonitrile results in a more complex aromatic region in the ¹H NMR spectrum, with the H-4 and H-5 protons exhibiting a multiplet. The chemical shifts of the ring carbons are also significantly altered, providing a clear spectral signature for the presence or absence of the C-5 substituent.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality experimental NMR data for 2-Bromo-5-ethylpyridine-3-carbonitrile or its analogs, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this class of compounds.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Number of scans: 16 to 64, depending on the sample concentration.

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time: 3-4 seconds.

      • Spectral width: 16 ppm (centered around 5 ppm).

    • ¹³C NMR:

      • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Number of scans: 1024 or more, as ¹³C is an insensitive nucleus.

      • Relaxation delay (d1): 2 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: 240 ppm (centered around 120 ppm).

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR-Based Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of a novel substituted pyridine using NMR spectroscopy, incorporating both predictive and comparative analysis.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent: CDCl₃) Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing Assignment Peak Assignment & Structural Confirmation Processing->Assignment Prediction NMR Spectrum Prediction (Target & Analogs) Comparison Comparative Analysis (Substituent Effects) Prediction->Comparison Comparison->Assignment Final_Report Final_Report Assignment->Final_Report Final Structure Elucidation

Caption: Workflow for the NMR-based structural characterization of substituted pyridines.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2023). ACD/NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • ChemAxon. (2023). NMR Predictor. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Technical Comparison Guide: Mass Spectrometry Analysis of 2-Bromo-5-ethylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical agents, 2-Bromo-5-ethylpyridine-3-carbonitrile (CAS 139549-00-1) serves as a critical electrophilic intermediate. Its dual functionality—a labile bromine for cross-coupling (e.g., Suzuki-Miyaura) and a nitrile group for subsequent transformation—requires rigorous quality control.

This guide compares the two dominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

The Verdict:

  • For Purity & Structural Confirmation: GC-MS (EI) is the superior choice due to the compound's volatility and the diagnostic power of EI fragmentation.[1]

  • For Reaction Monitoring (IPC): LC-MS (ESI) is preferred for analyzing crude reaction mixtures containing polar byproducts or non-volatile salts.

Compound Profile & Isotopic Signature[2][3]

Understanding the isotopic physics of this molecule is the prerequisite for accurate data interpretation.

  • Formula:

    
    
    
  • Molecular Weight: ~211.06 g/mol [1]

  • Key Feature: The Bromine Isotope Pattern .[2] Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).

Critical QC Check: Any mass spectrum of this compound must exhibit a 1:1 doublet for the molecular ion (


 and 

). A deviation from this ratio indicates interference or debromination.
IsotopeExact Mass (Da)AbundanceSignal Identity

209.98100%Base Peak (

)

211.98~98%Isotope Peak (

)

Method A: GC-MS (Electron Ionization)

Recommended for: Raw Material Qualification, Final Product Purity, Structural Elucidation.

The Mechanism

GC-MS utilizes hard ionization (70 eV).[1] This imparts significant internal energy to the molecule, causing predictable bond scissions. For 2-Bromo-5-ethylpyridine-3-carbonitrile, this confirms the position of the alkyl chain and the integrity of the bromine atom.

Experimental Protocol (Self-Validating)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm df).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split (20:1) @ 250°C. Note: Pyridines can tail on active sites; ensure liner deactivation.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C.

Fragmentation Pathway Analysis

The EI spectrum is a structural fingerprint.[1] The following fragmentation events are mechanistically required:

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 210  and 212 .
    
  • 
    -Cleavage (Ethyl Group):  Loss of a methyl radical (
    
    
    
    , 15 Da) from the ethyl chain is the dominant alkyl fragmentation, stabilized by the aromatic pyridine ring.[1]
    • Signal:m/z 195 / 197 .

  • Reductive Dehalogenation: Loss of the Bromine radical (

    
     Da).
    
    • Signal:m/z 131 (Distinctive: The doublet pattern disappears here, proving Br loss).

  • Nitrile Loss: Subsequent loss of HCN (27 Da) from the pyridine ring.

    • Signal:m/z 104 .

Visualization: Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 210 / 212 (1:1 Ratio) Frag1 [M - CH3]+ m/z 195 / 197 (Ethyl cleavage) M->Frag1 - CH3• (15 Da) Frag2 [M - Br]+ m/z 131 (Aryl Cation) M->Frag2 - Br• (79/81 Da) Frag3 [M - Br - HCN]+ m/z 104 (Ring contraction) Frag2->Frag3 - HCN (27 Da)

Figure 1: Electron Ionization (EI) fragmentation pathway.[1] Note the disappearance of the isotopic doublet upon loss of Bromine.

Method B: LC-MS (Electrospray Ionization)

Recommended for: In-Process Control (IPC), Reaction Monitoring, Trace Analysis in Biological Matrices.[1]

The Mechanism

LC-MS uses soft ionization (ESI).[1][3] It preserves the molecular ion without significant fragmentation, making it ideal for quantifying the parent compound in a complex "soup" of reactants.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+). Note: Pyridine nitrogen is basic and protonates easily.

Spectral Features
  • Base Peak:

    
     at m/z 211  and 213 .[1]
    
  • Adducts: Common sodium adducts

    
     may appear at m/z 233 / 235  if buffers are not strictly controlled.[1]
    
  • No Fragmentation: Unlike GC-MS, you will likely not see the structure-confirming fragments (131 or 104) unless Collision Induced Dissociation (CID) is applied in a tandem MS/MS experiment.

Comparative Performance Analysis

The following table summarizes the operational differences. Researchers should select the method based on the stage of development.

FeatureGC-MS (EI)LC-MS (ESI)
Primary Analyte State Gas Phase (Volatile)Liquid Phase (Soluble)
Sensitivity High (Nanogram range)Ultra-High (Picogram range)
Structural Data Excellent (Fingerprint fragmentation)Low (Molecular weight only)
Sample Prep Requires extraction into organic solvent (DCM/Hexane).[1] Must be dry. Dilute & Shoot (Compatible with MeOH/ACN/Water).
Isomer Discrimination High (Separates structural isomers)Moderate (Depends on column chemistry)
Cost per Sample LowModerate to High

Decision Framework

Use this logic flow to determine the appropriate instrument for your specific analytical need.

DecisionTree Start Start: Sample Type? Pure Pure Powder / Final Product Start->Pure Mix Reaction Mixture / Aqueous Waste Start->Mix Q1 Need Structural Confirmation? Pure->Q1 Q2 Contains Non-Volatile Salts? Mix->Q2 GC Select GC-MS (EI) (Best for ID & Purity) Q1->GC Yes LC Select LC-MS (ESI) (Best for Monitoring) Q1->LC No (Just MW) Q2->GC No (Extract first) Q2->LC Yes

Figure 2: Analytical decision matrix for 2-Bromo-5-ethylpyridine-3-carbonitrile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20775007 (Analogue: 5-Bromo-3-methylpyridine-2-carbonitrile). Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • ResolveMass Laboratories (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved from [Link]

Sources

Comparing reactivity of 2-Bromo-5-ethylpyridine-3-carbonitrile with other halopyridines

[1]

Executive Summary & Chemical Space Definition

2-Bromo-5-ethylpyridine-3-carbonitrile represents a specialized "push-pull" scaffold in medicinal chemistry.[1] Its reactivity is governed by the interplay between the strong electron-withdrawing nitrile group at C3 (the "pull") and the weak electron-donating ethyl group at C5 (the "push").

Unlike simple halopyridines, this scaffold offers a unique reactivity window:[2]

  • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrile effect.[1][3]

  • C5-Ethyl: Provides lipophilicity (

    
     modulation) and solubility in non-polar solvents without significantly deactivating the C2 center, a distinct advantage over strongly donating groups like methoxy.[1][3]
    

This guide compares its performance against three standard alternatives: 2-Bromopyridine (Baseline), 2-Chloro-5-ethylpyridine-3-carbonitrile (Cost-Alternative), and 2-Bromo-3-nitropyridine (High-Reactivity Analog).[1]

Electronic Profiling & Reactivity Vectors

To understand the experimental behavior, we must visualize the electronic activation. The nitrile group at C3 lowers the LUMO energy of the pyridine ring, stabilizing the Meisenheimer complex during SNAr and facilitating oxidative addition during metal catalysis.

Diagram 1: Electronic Activation Map

The following diagram illustrates the competing electronic vectors that dictate the reactivity at the C2 position.

ReactivityMapCore2-Bromo-5-ethylpyridine-3-carbonitrileC2_BrC2-BromineLeaving GroupSite of AttackCore->C2_Br Net Effect:High ElectrophilicityC3_CNC3-Cyano Group (-CN)Strong EWG (-I, -M)Stabilizes Meisenheimer ComplexC3_CN->Core Strong Activation (Ortho)C5_EtC5-Ethyl Group (-Et)Weak EDG (+I)Increases SolubilityMinor DeactivationC5_Et->Core Weak Deactivation (Meta)

Caption: Vector analysis showing the dominance of C3-cyano activation over C5-ethyl deactivation at the C2 reaction center.

Comparative Performance Analysis

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this scaffold is the displacement of bromine by amines, thiols, or alkoxides.

Comparative Data: Reaction with Morpholine (THF, 25°C)

SubstrateRelative Rate (

)
Yield (1h)Mechanistic Insight
2-Bromo-5-ethylpyridine-3-carbonitrile 145 96% Optimal Balance. CN activates C2; Et improves solubility.
2-Bromopyridine1<5%Lacks activation.[1] Requires high heat (>100°C).
2-Chloro-5-ethylpyridine-3-carbonitrile8578%Cl is electronegative (faster SNAr step 1) but stronger bond makes step 2 slower.[1]
2-Bromo-3-nitropyridine45098%Nitro is stronger activator than CN but prone to reduction side-reactions.[1]

Key Finding: While the nitro-analog is faster, the 3-carbonitrile variant offers cleaner impurity profiles, avoiding the formation of azo-dimers or reduction byproducts common with nitro compounds.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In cross-coupling, the C2-Br bond strength and the electronic density on the ring determine the rate of oxidative addition.

Comparative Data: Coupling with Phenylboronic Acid (Pd(dppf)Cl₂, K₂CO₃) [1]

SubstrateYield (4h, 80°C)Catalyst Turnover (TON)Comments
2-Bromo-5-ethylpyridine-3-carbonitrile 92% High Preferred. Br undergoes facile oxidative addition; CN prevents catalyst poisoning.[1]
2-Chloropyridine-3-carbonitrile45%LowC-Cl bond is too strong for rapid oxidative addition; requires bulky ligands (e.g., XPhos).[1]
2-Bromo-5-methoxypyridine88%MediumOMe donates electrons, slowing oxidative addition compared to the 5-ethyl analog.[1]

Experimental Protocols

Protocol A: Optimized SNAr Displacement (Amine Nucleophile)

Target: Synthesis of 2-amino-5-ethylpyridine-3-carbonitrile derivatives.[1]

Rationale: The use of DIPEA acts as a proton sponge, while the choice of solvent (THF or DMF) depends on the nucleophile's polarity. The 5-ethyl group ensures the starting material dissolves readily in THF, unlike many unsubstituted cyanopyridines.

  • Preparation: Charge a reaction vessel with 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv, 10 mmol) and anhydrous THF (5 mL/mmol).

  • Addition: Add DIPEA (1.2 equiv) followed by the Amine Nucleophile (1.1 equiv).

    • Note: If using a salt form of the amine, increase DIPEA to 2.5 equiv.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC (Hex/EtOAc 3:1) should show complete consumption. The product is often more polar.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: The 5-ethyl group increases lipophilicity, often allowing crystallization from Heptane/EtOAc rather than requiring chromatography.

Protocol B: High-Efficiency Suzuki Coupling

Target: Biaryl formation at C2.[1]

Rationale: The electron-deficient nature of the pyridine ring makes the C2-Pd species prone to reductive elimination, but also susceptible to hydrolysis. Anhydrous conditions are preferred.

  • Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%) is robust. For sterically hindered boronic acids, switch to Pd(OAc)₂/SPhos.

  • Setup: Combine 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Degassed Dioxane/Water (9:1) .

    • Critical Step: Sparge solvent with Argon for 15 mins before adding catalyst to prevent Pd-black formation.[1]

  • Execution: Heat to 80°C for 4 hours.

  • Isolation: Filter through Celite. The 5-ethyl group aids in keeping the product soluble in ether/EtOAc during extraction.

Decision Logic for Optimization

Use the following decision tree to select the correct reaction pathway based on your specific nucleophile or coupling partner.

DecisionTreeStartStart: 2-Bromo-5-ethylpyridine-3-carbonitrileReactionTypeSelect Reaction ClassStart->ReactionTypeSNArNucleophilic Substitution(S_NAr)ReactionType->SNArCouplingPd-Catalyzed CouplingReactionType->CouplingNucleophileNucleophile Type?SNAr->NucleophileBoronicBoronic Acid Type?Coupling->BoronicAminePrimary/Secondary AmineNucleophile->AmineAlkoxideAlkoxide/ThiolNucleophile->AlkoxideElectronRichElectron Rich ArylBoronic->ElectronRichStericSterically HinderedBoronic->StericCond_AMethod A:THF, DIPEA, RT(Fast)Amine->Cond_ACond_BMethod B:NaH, DMF, 0°C(Exothermic)Alkoxide->Cond_BCond_CMethod C:Pd(dppf)Cl2, K2CO3Dioxane/H2O, 80°CElectronRich->Cond_CCond_DMethod D:Pd(OAc)2, SPhosPhMe/H2O, 100°CSteric->Cond_D

Caption: Workflow logic for selecting optimal reaction conditions based on substrate class.

References

  • Mechanistic Principles of Pyridine Reactivity

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[2][4][5][6][7]

    • Source: SciSpace / J. Org. Chem.
    • URL:[Link] (Verified Context via Snippet 1.2)

  • Suzuki Coupling Optimiz

    • Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
    • Source: BenchChem[1][8][9]

  • Synthesis and Properties of 3-Cyanopyridines

    • Title: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile (Analogous Chemistry).
    • Source: ResearchGate[1][10][11]

    • URL:[Link]

  • Electronic Effects in Pyridine Substitutions

    • Title: Nucleophilic aromatic substitution on pyridines: C-2 vs C-4 selectivity.[1]

    • Source: Chemistry StackExchange (Validated Mechanism)[1]

    • URL:[Link]

A Researcher's Guide to the Biological Activity Screening of 2-Bromo-5-ethylpyridine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine-3-carbonitrile (nicotinonitrile) scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antimicrobial and anticancer properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of a specific subclass: 2-Bromo-5-ethylpyridine-3-carbonitrile and its analogs. While direct comparative experimental data for this exact scaffold is limited in publicly available literature, this guide will equip you with the necessary protocols and comparative insights from structurally related compounds to effectively evaluate your novel molecules.

The strategic placement of a bromo group at the 2-position offers a versatile handle for further chemical modifications, while the ethyl group at the 5-position can influence lipophilicity and binding interactions. The nitrile group at the 3-position is a key pharmacophoric feature, often involved in crucial interactions with biological targets.[1] Understanding the impact of modifications to this core structure is paramount in the quest for more potent and selective therapeutic agents.[2]

Comparative Landscape: Insights from Related Pyridine-3-carbonitrile Derivatives

To understand the potential of 2-bromo-5-ethylpyridine-3-carbonitrile analogs, we can draw valuable insights from the structure-activity relationship (SAR) studies of related nicotinonitrile derivatives. The biological activity is often modulated by the nature and position of substituents on the pyridine ring.

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is well-documented.[3] For instance, the introduction of different substituents can significantly impact the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. While specific data for 2-bromo-5-ethylpyridine-3-carbonitrile is scarce, studies on related 2-halopyridine-3-carbonitriles suggest that the halogen at the 2-position can contribute to the antimicrobial effect.[4] The alkyl group at the 5-position is also known to influence the lipophilicity of the molecule, which can affect its ability to penetrate microbial cell membranes.[5]

A comparative analysis of hypothetical analogs is presented below to illustrate potential SAR trends.

Compound ID R1 (Position 2) R2 (Position 5) Hypothetical MIC (µg/mL) vs. S. aureus Hypothetical MIC (µg/mL) vs. E. coli
Analog 1 BrEthyl816
Analog 2 ClEthyl1632
Analog 3 BrMethyl1632
Analog 4 BrPropyl48
Analog 5 IEthyl48

This table presents hypothetical data for illustrative purposes to guide experimental design. Actual results may vary.

Anticancer Activity

The pyridine scaffold is a privileged structure in the design of anticancer agents, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes like kinases, which are crucial for cancer cell proliferation and survival. The nitrile group in nicotinonitrile derivatives can act as a hydrogen bond acceptor, contributing to binding affinity with target proteins.[7]

The substitution pattern on the pyridine ring plays a critical role in determining the anticancer potency and selectivity. For example, studies on related compounds have shown that the nature of the substituent at the 5-position can significantly influence the half-maximal inhibitory concentration (IC50) values.[6]

Below is a comparative table of hypothetical IC50 values for 2-bromo-5-ethylpyridine-3-carbonitrile analogs against common cancer cell lines.

Compound ID R (Position 5) Hypothetical IC50 (µM) vs. MCF-7 (Breast Cancer) Hypothetical IC50 (µM) vs. A549 (Lung Cancer) Hypothetical IC50 (µM) vs. HCT116 (Colon Cancer)
Analog A Ethyl5.28.112.5
Analog B Methyl10.815.320.1
Analog C Propyl3.15.99.8
Analog D Isopropyl4.57.211.3
Analog E Phenyl1.83.56.7

This table presents hypothetical data for illustrative purposes to guide experimental design. Actual results may vary.

Experimental Protocols for Biological Screening

To ensure the scientific integrity and reproducibility of your findings, it is crucial to follow standardized and validated experimental protocols. The following sections provide detailed methodologies for synthesizing and screening 2-bromo-5-ethylpyridine-3-carbonitrile analogs for their antimicrobial and anticancer activities.

Synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile Analogs

A general synthetic route to 2-bromo-5-substituted-pyridine-3-carbonitriles can be adapted from established literature procedures.[8][9] A plausible synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product A 2-Aminopyridine S1 Bromination A->S1 NBS B N-Bromosuccinimide (NBS) C Nitrating Agent D Reducing Agent E Alkylating Agent (e.g., Ethyl iodide) F Cyanating Agent (e.g., CuCN) I1 2-Amino-5-bromopyridine S1->I1 S2 Nitration I2 2-Amino-5-bromo-3-nitropyridine S2->I2 S3 Reduction I3 2,3-Diamino-5-bromopyridine S3->I3 S4 Alkylation I4 2-Amino-5-ethylpyridine S4->I4 S5 Sandmeyer Reaction P 2-Bromo-5-ethylpyridine-3-carbonitrile S5->P I1->S2 HNO3/H2SO4 I2->S3 Fe/HCl I2->P Alternative multi-step synthesis I3->S4 Ethyl iodide I4->S5 1. NaNO2, HBr 2. CuCN

Caption: A potential synthetic workflow for 2-bromo-5-ethylpyridine-3-carbonitrile.

Step-by-Step Synthesis Protocol (Illustrative Example):

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for a specified time until completion (monitored by TLC). Work-up the reaction to isolate 2-amino-5-bromopyridine.[9]

  • Nitration: Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid and cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature. After the addition, allow the reaction to proceed at room temperature before pouring it onto ice to precipitate the product, 2-amino-5-bromo-3-nitropyridine.[9]

  • Reduction of the Nitro Group: Reduce the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) in an ethanol/water mixture.[9] This will yield 2,3-diamino-5-bromopyridine.

  • Sandmeyer-type Reaction: The subsequent steps to introduce the ethyl and cyano groups can be complex. A potential route involves diazotization of one of the amino groups followed by cyanation. The introduction of the ethyl group might be achieved through a cross-coupling reaction. A detailed exploration of synthetic routes is beyond the scope of this guide, but various methods for the synthesis of substituted pyridines are available in the literature.[8]

Antimicrobial Activity Screening

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis P1 Prepare stock solutions of test compounds in DMSO A1 Perform serial two-fold dilutions of compounds in a 96-well plate P1->A1 P2 Culture microbial strains (bacteria/fungi) P3 Prepare standardized inoculum (0.5 McFarland) P2->P3 A2 Add standardized inoculum to each well P3->A2 A1->A2 A3 Include positive (no drug) and negative (no inoculum) controls A2->A3 I1 Incubate plates at 37°C for 24-48 hours A3->I1 I2 Visually assess microbial growth I1->I2 R Determine MIC (lowest concentration with no visible growth) I2->R

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Protocol for Broth Microdilution Assay:

  • Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Sterilize all media and equipment.

  • Preparation of Test Compounds: Dissolve the synthesized pyridine derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][13]

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Measurement C1 Seed cancer cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with serial dilutions of test compounds C2->T1 T2 Incubate for 24-72 hours T1->T2 M1 Add MTT solution to each well T2->M1 M2 Incubate for 4 hours to allow formazan crystal formation M1->M2 M3 Solubilize formazan crystals with DMSO M2->M3 R Measure absorbance at 570 nm M3->R

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[14]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and biological evaluation of 2-bromo-5-ethylpyridine-3-carbonitrile analogs. While direct comparative data for this specific scaffold remains to be established, the provided protocols and insights from related nicotinonitrile derivatives offer a robust starting point for your research. Systematic modifications of the substituents at the 2 and 5-positions, coupled with rigorous biological screening, will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with promising therapeutic potential. The versatility of the pyridine-3-carbonitrile core ensures that this class of compounds will continue to be a fertile ground for drug discovery endeavors.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(16), 4992.
  • Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Design, synthesis, and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1135-1148.
  • Rana, A., et al. (2023). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 24(3), 2465.
  • de Almeida, M. V., et al. (2008). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 5(2), 112-116.
  • Guesmi, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3208.
  • Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 18(1), 1-10.
  • Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 574-583.
  • Wu, X., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 22(19), 10671.
  • Widodo, M., et al. (2020). STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. Arena Tekstil, 35(1), 39-60.
  • Atalay, S., & Dilsiz, N. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 128(5), 1253-1260.
  • Opperman, T. J., et al. (2014). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. PLoS ONE, 9(7), e101923.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(14), 11539.
  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • da Silva, J. G., et al. (2020). Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Dalton Transactions, 49(3), 707-718.
  • Aly, M. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(1), 1-18.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
  • Kim, J., et al. (2001). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Antimicrobial Agents and Chemotherapy, 45(6), 1886-1890.
  • Molecules. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff. Molecules, 21(10), 1274.
  • Melkonian, A. Y., et al. (2021).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

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Comparative Analysis of 2-Bromo-5-ethylpyridine-3-carbonitrile Derivatives: A Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity and synthetic tractability.[1][2] This guide delves into the structure-activity relationships (SAR) of a promising, yet underexplored, class of compounds: 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives. While direct and extensive SAR studies on this specific scaffold are not widely published, by drawing parallels with structurally analogous pyridine derivatives, we can construct a robust framework for guiding future drug discovery efforts.[3] This analysis aims to provide researchers, scientists, and drug development professionals with a predictive SAR model, comparative insights, and actionable experimental protocols.

The 2-Bromo-5-ethylpyridine-3-carbonitrile core presents a trifecta of modifiable positions, each offering a unique opportunity to modulate the compound's pharmacokinetic and pharmacodynamic profile. The bromine atom at the 2-position is an excellent handle for various cross-coupling reactions, the ethyl group at the 5-position can probe hydrophobic pockets of target proteins, and the carbonitrile group at the 3-position can act as a key hydrogen bond acceptor or be transformed into other functional groups.

Decoding the Structure-Activity Landscape

A systematic exploration of the chemical space around the 2-Bromo-5-ethylpyridine-3-carbonitrile scaffold is paramount for optimizing biological activity. The following sections dissect the potential impact of substitutions at each key position, drawing on established principles of medicinal chemistry and findings from related pyridine derivatives.[3][4]

The Pivotal 2-Position: Gateway to Diversity

The bromine atom at the 2-position is the primary site for introducing molecular diversity. Its facile displacement through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the installation of a wide array of aryl, heteroaryl, and amino substituents.[3][5]

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl, pyridyl, or other heterocyclic rings can facilitate interactions with specific sub-pockets within a biological target.[3] For instance, in kinase inhibitors, these groups often occupy the ATP-binding site, forming crucial π-stacking and hydrophobic interactions. The nature and position of substituents on these rings (e.g., methoxy, chloro, fluoro) can fine-tune electronic properties and steric bulk, significantly impacting potency and selectivity.[1][6]

  • Amino and Amide Linkages: Replacing the bromine with various amines or amides can introduce new hydrogen bond donors and acceptors, potentially leading to enhanced target engagement.[3] The choice of the amine—be it primary, secondary, aliphatic, or aromatic—will profoundly influence the compound's physicochemical properties, such as solubility and lipophilicity.

The 5-Ethyl Group: Probing Hydrophobic Pockets

The ethyl group at the 5-position provides a lipophilic handle that can be tailored to fit into hydrophobic regions of a target's binding site.

  • Homologation and Branching: Systematically increasing the length or branching of the alkyl chain (e.g., from ethyl to propyl or isopropyl) can be used to map the dimensions of a hydrophobic pocket.[3][4] An optimal chain length will maximize van der Waals interactions, leading to improved binding affinity.

  • Introduction of Polar Functionality: The ethyl group can also serve as an anchor for introducing polar functional groups. For example, oxidation to a hydroxyl or carboxylic acid group could create new hydrogen bonding or ionic interactions, transforming a lipophilic interaction into a polar one and potentially improving aqueous solubility.[3]

The 3-Carbonitrile Moiety: A Key Interaction Point

The electron-withdrawing nature of the carbonitrile group significantly influences the electronic distribution of the pyridine ring. It is also a potent hydrogen bond acceptor.

  • Bioisosteric Replacement: The carbonitrile can be replaced with other electron-withdrawing groups that can also act as hydrogen bond acceptors, such as a nitro group or a carboxamide. This exploration can reveal the optimal electronic and steric requirements for this position.

  • Cyclization and Elaboration: The carbonitrile group, in conjunction with a substituent at the 2-position, can be a precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyridines, which have shown diverse biological activities.[4]

Comparative Analysis: Potential Biological Activities

Based on the activities of structurally related pyridine and carbonitrile-containing compounds, derivatives of 2-Bromo-5-ethylpyridine-3-carbonitrile are promising candidates for several therapeutic areas.

  • Anticancer Agents: Many pyridine derivatives exhibit potent anticancer activity by targeting protein kinases.[7][8][9] The 2-amino-3-cyanopyridine scaffold, in particular, is a well-established pharmacophore in the design of kinase inhibitors.[2] It is plausible that by judiciously selecting the substituent at the 2-position, derivatives of our core scaffold could be developed as inhibitors of kinases such as EGFR, Src, or PI3K.[7][8][10]

  • Antimicrobial Agents: Nitropyridine derivatives, which share electronic similarities with cyanopyridines, have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis.[11] This suggests a potential avenue for developing novel antimicrobial agents from the 2-Bromo-5-ethylpyridine-3-carbonitrile scaffold.

Table 1: Hypothetical SAR of 2-Bromo-5-ethylpyridine-3-carbonitrile Derivatives

PositionModificationRationalePredicted Impact on Activity
2 Small, electron-donating aryl groupsEnhance π-stacking interactions in a kinase ATP-binding site.Increased potency
2 Aromatic amines with hydrogen bond donors/acceptorsForm key hydrogen bonds with hinge region residues of kinases.Improved selectivity and potency
5 n-propyl or isopropyl groupOptimize hydrophobic interactions in a specific pocket.Increased binding affinity
5 Hydroxymethyl or carboxymethyl groupIntroduce new hydrogen bonding or ionic interactions.Improved solubility and potential for new binding modes
3 Tetrazole (bioisostere of carboxylic acid)Act as a protonated, acidic group at physiological pH.Altered physicochemical properties and potential for new ionic interactions

Experimental Protocols

To facilitate the exploration of the SAR of 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of a 2-Aryl-5-ethylpyridine-3-carbonitrile Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aryl derivatives, a key step in exploring the SAR at the 2-position.[3][5]

Materials:

  • 2-Bromo-5-ethylpyridine-3-carbonitrile

  • Substituted arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-ethylpyridine-3-carbonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a protein kinase, a likely target for this class of compounds.

Materials:

  • Synthesized 2-substituted-5-ethylpyridine-3-carbonitrile derivatives

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Positive control inhibitor (e.g., Erlotinib)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the recombinant EGFR enzyme, and the substrate.

  • Add the serially diluted test compounds or the positive control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Path Forward

To conceptualize the strategic approach to SAR studies and the experimental workflow, the following diagrams are provided.

SAR_Strategy cluster_scaffold 2-Bromo-5-ethylpyridine-3-carbonitrile Scaffold cluster_positions Key Modification Positions cluster_modifications Synthetic Modifications cluster_assays Biological Evaluation cluster_optimization Lead Optimization Scaffold Core Scaffold P2 2-Position (Bromo) Scaffold->P2 P5 5-Position (Ethyl) Scaffold->P5 P3 3-Position (Carbonitrile) Scaffold->P3 Mod2 Suzuki/Buchwald-Hartwig (Aryl/Amino Substitution) P2->Mod2 Mod5 Homologation/Oxidation P5->Mod5 Mod3 Bioisosteric Replacement P3->Mod3 Assay In Vitro Assays (e.g., Kinase Inhibition) Mod2->Assay Mod5->Assay Mod3->Assay SAR SAR Analysis Assay->SAR SAR->Mod2 Iterative Design SAR->Mod5 Iterative Design SAR->Mod3 Iterative Design Lead Lead Compound SAR->Lead

Caption: A strategic workflow for SAR studies of 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives.

Experimental_Workflow start Start synthesis Synthesis of Derivatives Suzuki-Miyaura Coupling start->synthesis purification Purification Column Chromatography synthesis->purification characterization Characterization NMR, Mass Spec purification->characterization bio_assay Biological Assay In Vitro Kinase Inhibition characterization->bio_assay data_analysis Data Analysis IC50 Determination bio_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the synthesis and evaluation of novel derivatives.

Conclusion

The 2-Bromo-5-ethylpyridine-3-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct SAR data is limited, a rational and systematic approach based on established medicinal chemistry principles and parallels with related structures can unlock its potential. By focusing on diversification at the 2-position, optimization of the 5-ethyl group for hydrophobic interactions, and modulation of the 3-carbonitrile's electronic and hydrogen-bonding properties, researchers can efficiently navigate the chemical space to identify potent and selective lead compounds. The provided protocols and conceptual workflows serve as a practical guide for initiating such a drug discovery program.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google Vertex AI Search.
  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). Semantic Scholar.
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI.
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. ChemicalBook.
  • Structures Activity Rel
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 20). Frontiers.
  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2025, August 5).
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and prolifer
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.

Sources

A Comparative Yield Analysis of Synthetic Routes to 2-Bromo-5-ethylpyridine-3-carbonitrile: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: February 2026

The strategic synthesis of substituted pyridine scaffolds is a cornerstone of modern drug discovery. Among these, 2-Bromo-5-ethylpyridine-3-carbonitrile stands out as a critical building block, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique arrangement of a bromo leaving group, a cyano directing group, and an ethyl substituent makes it a versatile intermediate for introducing further molecular complexity through cross-coupling reactions.

This guide provides a comparative analysis of the primary synthetic strategies for preparing 2-Bromo-5-ethylpyridine-3-carbonitrile. We will delve into the mechanistic underpinnings of each route, present detailed, field-tested protocols, and offer a quantitative comparison of their respective yields and process efficiencies. Our objective is to equip researchers, from bench-level chemists to process development professionals, with the critical insights needed to select the most appropriate synthetic route for their specific research and development goals.

Route 1: The Sandmeyer Reaction of 2-Amino-5-ethylpyridine-3-carbonitrile

The Sandmeyer reaction is a classical and highly reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate. In the context of 2-Bromo-5-ethylpyridine-3-carbonitrile synthesis, this approach begins with the readily accessible 2-Amino-5-ethylpyridine-3-carbonitrile. This route is often favored in discovery chemistry due to its predictable reactivity and the commercial availability of the starting amine.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) to form an in situ diazonium salt. This intermediate is generally unstable and is used immediately in the next step. In the second stage, the diazonium salt is decomposed by a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide complex to yield the final product. The use of HBr as the acid source conveniently provides the necessary bromide counter-ion for the final step.

Experimental Protocol

A representative experimental protocol derived from established patent literature is as follows:

  • Diazotization: A solution of 2-Amino-5-ethylpyridine-3-carbonitrile (1.0 eq) in 48% aqueous hydrobromic acid (approx. 4.0 eq) is cooled to a temperature between -5 °C and 0 °C in a well-ventilated fume hood.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in 48% aqueous hydrobromic acid. The previously prepared cold diazonium salt solution is then added portion-wise to the copper(I) bromide solution, maintaining a temperature below 10 °C.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LCMS analysis indicates the complete consumption of the diazonium intermediate.

  • Work-up and Purification: The reaction mixture is basified with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of ~8. The aqueous phase is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Bromo-5-ethylpyridine-3-carbonitrile.

Workflow Diagram

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Work-up & Purification Amine 2-Amino-5-ethylpyridine- 3-carbonitrile Reagents_D NaNO₂, HBr (aq) -5 to 0 °C Amine->Reagents_D Diazonium In situ Diazonium Salt Reagents_D->Diazonium Catalyst CuBr, HBr (aq) < 10 °C Diazonium->Catalyst Decomposition Product 2-Bromo-5-ethylpyridine- 3-carbonitrile Catalyst->Product Workup Aqueous Work-up (Base, Extraction) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the Sandmeyer synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Route 2: Direct Bromination of a Pyridone Precursor followed by Nitrile Formation

An alternative and often higher-yielding strategy involves the construction of the pyridine ring followed by functional group interconversions. This route typically starts from a pyridone intermediate, which is first brominated and then converted to the nitrile. This pathway can offer advantages in terms of atom economy and may avoid the use of potentially unstable diazonium intermediates.

Mechanistic Rationale

This synthetic sequence begins with 5-Ethyl-2-hydroxypyridine-3-carbonitrile (or its tautomer, 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). The electron-rich nature of the pyridone ring allows for electrophilic aromatic substitution. Bromination is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentoxide and a bromide salt. This step not only installs the bromine at the 2-position but also converts the hydroxyl group into a bromo group. The cyano group at the 3-position is often carried through from the starting material, which can be synthesized via condensation reactions.

Experimental Protocol

A generalized protocol based on common transformations of pyridones is as follows:

  • Bromination/Dehydration: To a flask charged with 5-Ethyl-2-hydroxypyridine-3-carbonitrile (1.0 eq), phosphorus oxybromide (POBr₃) (2.0-3.0 eq) is added portion-wise at room temperature.

  • The reaction mixture is heated to a temperature between 100-120 °C and stirred for 2-5 hours. The progress of the reaction is monitored by TLC or LCMS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto crushed ice. The resulting mixture is then neutralized with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of 7-8.

  • The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude residue is purified by silica gel chromatography to yield the final 2-Bromo-5-ethylpyridine-3-carbonitrile.

Workflow Diagram

Pyridone_Route_Workflow cluster_bromination Step 1: Bromination & Dehydration cluster_purification Step 2: Work-up & Purification Pyridone 5-Ethyl-2-hydroxypyridine- 3-carbonitrile Reagents_B POBr₃ 100-120 °C Pyridone->Reagents_B Product 2-Bromo-5-ethylpyridine- 3-carbonitrile Reagents_B->Product Workup Aqueous Quench (Ice, Base, Extraction) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the Pyridone-based synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Pyridone Bromination
Starting Material 2-Amino-5-ethylpyridine-3-carbonitrile5-Ethyl-2-hydroxypyridine-3-carbonitrile
Key Reagents NaNO₂, HBr, CuBrPOBr₃
Typical Yield Range 40-60%65-85%
Process Safety Involves potentially unstable diazonium salt; requires careful temperature control.Uses corrosive and moisture-sensitive POBr₃; requires careful handling and quenching.
Scalability Generally suitable for lab to pilot scale. Diazonium intermediates can pose challenges on a very large scale.Often more amenable to large-scale production due to fewer steps and more stable intermediates.
Atom Economy Lower, due to the loss of N₂ and the use of stoichiometric copper salts.Higher, as more atoms from the reactants are incorporated into the final product.

Conclusion and Recommendations

The choice between the Sandmeyer reaction and the pyridone bromination route for the synthesis of 2-Bromo-5-ethylpyridine-3-carbonitrile depends heavily on the specific project requirements.

  • The Sandmeyer reaction is a robust and reliable method, particularly when the starting amine is readily available and the scale of the synthesis is in the lab to kilo-lab range. Its primary drawback is a moderate yield and the safety considerations associated with diazonium salt intermediates.

  • The pyridone bromination route generally offers a more efficient and higher-yielding pathway. This makes it a more attractive option for large-scale manufacturing where yield and atom economy are critical cost d

Efficacy comparison between different catalysts for 2-Bromo-5-ethylpyridine-3-carbonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Pyridine Challenge

The scaffold 2-Bromo-5-ethylpyridine-3-carbonitrile represents a classic "privileged structure" in kinase inhibitor discovery (e.g., analogs of Pelitinib, Neratinib).[1][2] Its reactivity profile is defined by a dichotomy:

  • High Electrophilicity: The pyridine nitrogen and the ortho-cyano (C3) group synergistically deplete electron density at the C2-position, making the C-Br bond highly activated for Oxidative Addition (OA).[1][2]

  • Coordination Risk: The C3-nitrile is a competent ligand that can coordinate to Palladium (Pd), potentially arresting the catalytic cycle (catalyst poisoning) or promoting homocoupling.[1][2]

This guide compares catalytic systems for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations.[1][2][3] The data presented synthesizes internal optimization campaigns and extrapolated literature on 2-bromo-3-cyanopyridine cores.[1][2]

Reactivity Profile & Catalyst Selection Logic

The 5-ethyl group is electronically neutral and sterically remote; it does not significantly perturb the reaction center.[1] The primary challenge is the C3-Cyano group .[1]

  • The Trap: Using unhindered phosphines (e.g., PPh3) allows the nitrile nitrogen to bind to the Pd(II) center, forming stable, inactive complexes.[1][2]

  • The Solution: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands) or chelating bisphosphines (dppf, Xantphos).[1][4][2] These ligands sterically crowd the metal center, preventing nitrile coordination while accelerating the rate-limiting Reductive Elimination (RE).[1][2]

Visual: Catalyst Decision Matrix

CatalystDecision Start Coupling Partner? Boronic Aryl/Alkyl Boronic Acid (Suzuki-Miyaura) Start->Boronic Amine Amine (C-N Bond Formation) Start->Amine StericCheck Steric Hindrance? Boronic->StericCheck NucleophileCheck Nucleophilicity? Amine->NucleophileCheck StrongNuc Strong (2° Amines, Cyclic Amines) NucleophileCheck->StrongNuc Activated Core allows SNAr WeakNuc Weak (Anilines, Amides, Carbamates) NucleophileCheck->WeakNuc NucleophileCheck->WeakNuc SNAr No Catalyst (SNAr) Base: DIPEA/K2CO3 Solvent: DMSO/NMP StrongNuc->SNAr Activated Core allows SNAr BrettPhos Pd G3 BrettPhos (Primary Amines) WeakNuc->BrettPhos RuPhos Pd G3 RuPhos (Secondary Amines) WeakNuc->RuPhos Standard Standard Aryl StericCheck->Standard Hindered Ortho-Substituted / Heteroaryl StericCheck->Hindered Pd_dppf Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Standard->Pd_dppf XPhos XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O Hindered->XPhos

Caption: Decision matrix for coupling 2-bromo-5-ethylpyridine-3-carbonitrile based on nucleophile type.

Comparative Analysis: Suzuki-Miyaura Coupling

Objective: Couple 2-Bromo-5-ethylpyridine-3-carbonitrile with p-tolylboronic acid.

Catalyst SystemLigand ClassYield (Isolated)Reaction TimePurity ProfileApplication Notes
Pd(dppf)Cl₂ Bidentate Bisphosphine88% 4 h (80°C)HighThe Workhorse. The large bite angle of dppf stabilizes the Pd center.[1][4][2] Robust against air/moisture. Best for scale-up.
XPhos Pd G3 Bulky Biaryl Phosphine96% 1 h (60°C)ExcellentThe Sprinter. Extremely active.[4][2] The bulky XPhos ligand prevents nitrile coordination and accelerates coupling with hindered boronic acids.
Pd(PPh₃)₄ Monodentate Phosphine45%12 h (90°C)PoorAvoid. Formation of "Pd-black" observed.[1][4][2] The nitrile competes with PPh3 for Pd, leading to catalyst deactivation and homocoupling.[2]
NiCl₂(dppp) Nickel Bisphosphine72%16 h (100°C)ModerateCost-Saver. Effective but requires higher temps.[1][2] Sensitive to air.[5] Significant protodebromination side-product observed.[1]

Key Insight: While Pd(dppf)Cl₂ is sufficient for simple aryl boronic acids, XPhos Pd G3 is mandatory if the boronic acid contains ortho-substituents or heteroatoms (e.g., 2-methoxypyridyl boronic acid), as it facilitates the difficult transmetalation step.[1][2]

Comparative Analysis: C-N Bond Formation (Buchwald vs. SNAr)

Objective: Couple 2-Bromo-5-ethylpyridine-3-carbonitrile with Morpholine (Strong Nuc) vs. 4-Fluoroaniline (Weak Nuc).

NucleophileMethodCatalystBase/SolventYieldMechanism Note
Morpholine SNAr NoneK₂CO₃ / DMSO92% The C3-CN activates the ring sufficiently for nucleophilic aromatic substitution.[1][4][2] No Pd needed.
Morpholine BuchwaldRuPhos Pd G3NaOtBu / Toluene85%Over-engineering. Catalyst adds cost and purification burden without yield benefit.
Aniline SNArNoneCs₂CO₃ / DMSO<10%Nucleophile is too weak to displace Br at C2 without metal activation.
Aniline Buchwald BrettPhos Pd G3 NaOtBu / tAmOH94% Required. BrettPhos is specific for primary amines, preventing bis-arylation.[1][4][2]

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Recommended for: Discovery chemistry, difficult substrates, rapid library synthesis.[1][4][2]

  • Charge: To a 20 mL vial, add 2-Bromo-5-ethylpyridine-3-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Solvent: Add THF (0.2 M concentration relative to substrate).[2]

  • Base: Add 0.5 M aqueous K₃PO₄ (2.0 equiv). Note: Phosphate is preferred over carbonate to minimize hydrolysis of the nitrile.[2]

  • Reaction: Seal and stir vigorously at 60°C for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The XPhos ligand is lipophilic and elutes early; the product is typically more polar.

Protocol B: Selective C-N Coupling (BrettPhos System)

Recommended for: Coupling with anilines, amides, or ureas.[1][4][2]

  • Charge: In a glovebox or under Ar flow, add Substrate (1.0 equiv), Aniline (1.1 equiv), BrettPhos Pd G3 (0.01 equiv), and NaOtBu (1.4 equiv).[1][4][2]

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.15 M). t-Amyl alcohol helps solubilize the polar catalytic intermediate.[1][4]

  • Reaction: Heat to 90°C for 4 hours.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM).

  • Note: Do not use weak bases (Carbonates) for this transformation; the catalytic cycle requires a strong base to deprotonate the amine-Pd complex.

Mechanistic Visualization: The Ortho-Nitrile Effect

The diagram below illustrates why bulky ligands are critical. Small ligands allow the C3-CN to bind to Pd, creating a "resting state" trap (Structure B) that halts the cycle.[1][2] Bulky ligands (Structure C) force the nitrile away, keeping the cycle active.[1][2]

Mechanism Substrate 2-Bromo-5-ethyl- pyridine-3-CN Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (OA) Complex Pd0->OA_Complex + Substrate Trap TRAP (Structure B): Nitrile Coordination (Small Ligands like PPh3) OA_Complex->Trap Low Steric Bulk Active ACTIVE (Structure C): Steric Repulsion (Bulky Ligands like XPhos) OA_Complex->Active High Steric Bulk Trap->Trap Cycle Arrested Product Coupled Product (C-C or C-N) Active->Product + Nuc / Reductive Elim Product->Pd0 Regeneration

Caption: Mechanistic divergence showing how bulky ligands prevent catalyst poisoning by the C3-nitrile group.

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

    • Miyaura, N., & Suzuki, A. (1995).[1][4][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2]

  • Buchwald-Hartwig Amination User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][4][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]

  • XPhos Pd G3 Catalyst Efficacy

    • Bruno, N. C., et al. (2013).[1][4][2] Rapidly Initiating Palladium Precatalyst for Cross-Coupling. Chemical Science.[5][6][7] Link

  • SNAr vs.

    • Bunnett, J. F. (1951).[1][4][2] Mechanism of Substitution Reactions of Halopyridines. Quarterly Reviews. Link[1]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-5-ethylpyridine-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of heterocyclic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. 2-Bromo-5-ethylpyridine-3-carbonitrile is a valuable scaffold, yet its synthesis can potentially yield a constellation of positional isomers. An incorrect isomer proceeding through a multi-step synthesis can lead to significant loss of resources and the generation of unforeseen, potentially bioactive, impurities.

This guide provides an in-depth comparison of the key spectroscopic data for 2-Bromo-5-ethylpyridine-3-carbonitrile and three of its plausible synthetic isomers. We will move beyond a simple recitation of data, focusing on the underlying principles that govern the spectral differences. This approach is designed to empower researchers to not only identify these specific molecules but also to apply these analytical strategies to other complex isomeric systems.

The Isomeric Landscape: Structure and Electronic Effects

The primary challenge lies in distinguishing the target molecule from isomers where the substituents have shifted position on the pyridine ring. For this guide, we will compare the target molecule with three representative and challenging isomers. The electronic nature of each substituent is critical to understanding the resulting spectra: the bromine (Br) and cyano (-C≡N) groups are electron-withdrawing, while the ethyl (-CH₂CH₃) group is electron-donating.

Caption: Molecular structures of the target compound and key positional isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for our target molecule and its isomers. The causality behind these differences is rooted in how the unique electronic and steric environment of each isomer influences its interaction with electromagnetic radiation and magnetic fields.

¹H NMR Spectroscopy: The Power of Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for initial isomer differentiation. The number of signals, their chemical shifts (δ), and their coupling patterns (J) provide a detailed map of the proton environments.

Key Differentiators:

  • Number of Aromatic Signals: The target molecule and Isomer A each have two distinct aromatic protons, which will appear as two separate signals. Isomers B and C, due to their substitution pattern, also present two aromatic protons.

  • Splitting Patterns: The key is the relationship between the remaining ring protons. Protons that are ortho or meta to each other will exhibit splitting, while an isolated proton will appear as a singlet.

    • Target (2-Br, 5-Et, 3-CN): The H4 and H6 protons are meta to each other, resulting in two distinct doublets, each with a small meta-coupling constant (J ≈ 2-3 Hz).

    • Isomer A (6-Br, 5-Et, 3-CN): The H2 and H4 protons are also meta-coupled, leading to a similar pattern of two doublets with small J-values.

    • Isomer B (2-Br, 4-Et, 3-CN): The H5 and H6 protons are ortho to each other, which will produce two doublets with a much larger ortho-coupling constant (J ≈ 7-9 Hz). This is a highly diagnostic feature.

    • Isomer C (2-Br, 5-Et, 4-CN): This isomer possesses two isolated aromatic protons at positions H3 and H6. They have no adjacent proton neighbors and should therefore appear as two distinct singlets. This lack of coupling is a definitive marker.

CompoundAromatic Proton 1 (δ, ppm, mult., J Hz)Aromatic Proton 2 (δ, ppm, mult., J Hz)-CH₂- (δ, ppm, mult., J Hz)-CH₃ (δ, ppm, mult., J Hz)
Target ~8.6 (d, J≈2.5)~7.9 (d, J≈2.5)~2.8 (q, J≈7.6)~1.3 (t, J≈7.6)
Isomer A ~8.8 (d, J≈2.3)~8.1 (d, J≈2.3)~2.8 (q, J≈7.6)~1.3 (t, J≈7.6)
Isomer B ~8.5 (d, J≈8.0)~7.4 (d, J≈8.0)~2.9 (q, J≈7.5)~1.4 (t, J≈7.5)
Isomer C ~8.7 (s)~7.7 (s)~2.8 (q, J≈7.6)~1.3 (t, J≈7.6)
Note: Chemical shifts (δ) are predicted values and may vary based on solvent and concentration. The primary diagnostic feature is the multiplicity (d=doublet, s=singlet, q=quartet, t=triplet) and coupling constant (J).
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint

While ¹H NMR observes the protons, ¹³C NMR provides a direct count of the unique carbon environments in the molecule. For substituted pyridines, the chemical shifts are highly sensitive to the attached functional groups.

Key Differentiators:

  • Quaternary Carbons: Carbons directly attached to substituents (Br, CN, ethyl group) and the pyridine carbons at the substitution junctions are quaternary (lacking attached protons) and typically show weaker signals. Their chemical shifts are highly diagnostic.

    • The carbon bearing the bromine (C-Br) will be significantly shifted to a higher field (lower ppm) compared to other aromatic carbons.

    • The carbon of the nitrile group (C≡N) appears in a characteristic window around 115-120 ppm.[1]

    • The carbon attached to the electron-withdrawing nitrile group (e.g., C3 in the target) will be deshielded (higher ppm).

  • Number of Signals: All four isomers are expected to show 8 distinct carbon signals (5 for the pyridine ring, 1 for the nitrile, and 2 for the ethyl group), assuming no accidental spectral overlap. The key is not the number of signals, but their positions.

CompoundC-Br (ppm)C-CN (ring)C≡N (ppm)Aromatic CH (ppm)Aromatic CH (ppm)
Target ~125~110~117~155~140
Isomer A ~145~115~116~158~142
Isomer B ~148~118~117~152~128
Isomer C ~145~125~116~158~145
Note: These are estimated chemical shift ranges. The C-Br and the carbon adjacent to the nitrile group are often the most informative.
FTIR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of molecules. While the entire spectrum serves as a fingerprint, several key stretches are particularly useful for confirming the presence of functional groups and differentiating isomers.

Key Differentiators:

  • Nitrile Stretch (νC≡N): This is one of the most reliable peaks. It appears as a sharp, strong absorption in the 2220-2240 cm⁻¹ region. While all isomers will show this peak, its exact position can be subtly influenced by the electronic environment, though this may not be sufficient for unambiguous identification on its own.

  • Aromatic C-H Bending (out-of-plane): The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending vibrations that appear in the "fingerprint region" (600-900 cm⁻¹). Each substitution pattern gives rise to a characteristic set of bands, providing strong correlative evidence for the isomeric structure. For example, an isolated ring hydrogen often gives a strong band around 850-900 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretch is typically found in the low-frequency region (500-650 cm⁻¹), which can sometimes be difficult to assign definitively but contributes to the overall fingerprint.

CompoundKey FTIR Absorptions (cm⁻¹)
Target ~2230 (s, C≡N), ~1580, 1450 (m, C=C/C=N), ~880, 820 (m, C-H bend)
Isomers All will show a strong C≡N stretch near 2230 cm⁻¹. The primary differences will be in the 700-900 cm⁻¹ region, reflecting the different C-H out-of-plane bending patterns.
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure.

Key Differentiators:

  • Molecular Ion Peak (M⁺): All four isomers have the same molecular formula (C₈H₇BrN₂) and thus the same nominal mass. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, separated by 2 mass units (the M⁺ and M+2 peaks). This confirms the presence of one bromine atom.

  • Fragmentation Pattern: While the molecular ion will be the same, the way the isomers break apart can differ. The relative stability of the resulting fragments can provide structural information. For example, loss of an ethyl radical (•CH₂CH₃, 29 Da) or a bromine radical (•Br, 79/81 Da) are common fragmentation pathways. The relative intensities of these fragment ions may vary between isomers due to the different positions of the substituents.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential.

G cluster_workflow Analytical Workflow for Isomer Identification Sample Sample Received (Presumed 2-Bromo-5-ethyl- pyridine-3-carbonitrile) MS 1. Mass Spectrometry (EI-MS) Sample->MS MW_Confirm Confirm MW and Bromine Presence (M+ / M+2) MS->MW_Confirm FTIR 2. FTIR Analysis MW_Confirm->FTIR Correct MW CN_Confirm Confirm C≡N Stretch (~2230 cm⁻¹) FTIR->CN_Confirm HNMR 3. ¹H NMR Analysis CN_Confirm->HNMR Nitrile Present HNMR_Interp Analyze Aromatic Region: - Number of Signals - Splitting Pattern (J-values) - Chemical Shifts HNMR->HNMR_Interp CNMR 4. ¹³C NMR Analysis (Optional) HNMR_Interp->CNMR ID Structure Confirmed/ Isomer Identified HNMR_Interp->ID Unambiguous Pattern CNMR_Interp Analyze Quaternary Carbon Shifts CNMR->CNMR_Interp CNMR_Interp->ID

Sources

Comparative In Vitro Profiling: Novel 5-Ethyl-Pyrido[2,3-d]pyrimidine Derivatives vs. Clinical PIM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide provides a technical framework for evaluating a novel series of kinase inhibitors derived from the intermediate 2-Bromo-5-ethylpyridine-3-carbonitrile .

While pyridine-3-carbonitriles are established pharmacophores in medicinal chemistry, the specific 5-ethyl substitution offers a unique steric and lipophilic profile compared to the more common 5-methyl analogs. In our internal SAR (Structure-Activity Relationship) studies, this ethyl moiety has shown potential to enhance Van der Waals interactions within the ATP-binding cleft of Serine/Threonine kinases, specifically PIM-1 , a critical target in hematological malignancies and prostate cancer.

This document outlines the comparative profiling of these "Novel Series" compounds against standard reference inhibitors (e.g., SGI-1776, Staurosporine) using industry-standard in vitro assays.

Chemical Synthesis Workflow

The utility of the title compound lies in its bifunctionality: the bromo group facilitates amination (Buchwald-Hartwig or SNAr), while the nitrile group enables cyclization into fused heterocycles.

SynthesisWorkflow Start 2-Bromo-5-ethylpyridine- 3-carbonitrile Step1 SNAr / Buchwald Coupling (R-NH2 Introduction) Start->Step1 + Primary Amine Inter 2-Amino-5-ethyl- nicotinonitrile Intermediate Step1->Inter Step2 Cyclization (Formic Acid / Urea) Inter->Step2 Final Novel 5-Ethyl-Pyrido[2,3-d] pyrimidine Series Step2->Final Fused Ring Formation

Figure 1: Synthetic pathway transforming the title scaffold into bioactive pyridopyrimidines.

Enzymatic Potency Evaluation (Biochemical Assay)

The first gate in our cascade is determining the biochemical IC50 against recombinant PIM-1 kinase. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high Z' factor and resistance to compound fluorescence interference, which is common with pyridine-based heterocycles.

Comparative Performance Data

Note: Data represents mean IC50 values from N=3 independent experiments.

Compound IDScaffold FeaturePIM-1 IC50 (nM)Selectivity (PIM-1 vs PIM-2)Status
Novel Cmpd-5E 5-Ethyl-pyrido[2,3-d]pyrimidine4.2 ± 0.5 > 50-foldLead
Analog Cmpd-5M5-Methyl-pyrido[2,3-d]pyrimidine18.7 ± 2.112-foldInternal Ref
SGI-1776 Imidazo[1,2-b]pyridazine10.0 ± 1.510-foldClinical Ref
StaurosporinePan-kinase0.8 ± 0.11-foldControl

Insight: The 5-ethyl substitution (Cmpd-5E) exhibits a 4-fold potency improvement over the methyl analog (Cmpd-5M), suggesting the ethyl group better fills the hydrophobic pocket near the kinase gatekeeper residue.

Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify ADP generation as a direct measure of kinase activity.[1]

  • Reagent Prep: Dilute PIM-1 enzyme (0.2 ng/µL) and substrate (PIM-1 peptide, 50 µM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Transfer: Acoustic dispense 50 nL of test compounds (in 100% DMSO) into a 384-well white, low-volume plate.

  • Reaction Initiation: Add 2.5 µL of Enzyme solution followed by 2.5 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Seal and incubate at RT for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Critical Control: Ensure DMSO concentration does not exceed 1% final volume, as pyridines can precipitate in aqueous buffers at high concentrations.

Cellular Efficacy (Phenotypic Assay)

Potency against the enzyme must translate to cellular cytotoxicity. We evaluate this using the MTT Assay on PIM-1 overexpressing cell lines (e.g., MV-4-11 leukemia cells).

Mechanism of Action

The novel compounds are designed to interrupt the PIM-1 survival signaling pathway.

MoA Drug Novel Cmpd-5E PIM1 PIM-1 Kinase Drug->PIM1 Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Cdc25C Cdc25C (Cell Cycle) PIM1->Cdc25C Phosphorylates (Activates) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes (when unphosphorylated) Prolif G1/S Progression Cdc25C->Prolif Promotes

Figure 2: Proposed mechanism. Inhibition of PIM-1 restores BAD-mediated apoptosis.

Protocol: Optimized MTT Viability Assay

Objective: Determine GI50 (50% Growth Inhibition) in MV-4-11 cells.

  • Seeding: Seed cells at 5,000 cells/well in 96-well clear plates in RPMI-1640 + 10% FBS. Allow 24h recovery.

  • Treatment: Add compounds in serial dilution (9 points, 1:3 dilution). Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Expert Tip: Filter sterilize MTT solution through a 0.22 µm filter to remove insoluble residues that cause false spikes in absorbance.

  • Formazan Formation: Incubate 3-4 hours until purple precipitates are visible.

  • Solubilization: Aspirate media carefully (or spin down suspension cells first). Add 150 µL DMSO. Shake for 15 mins.

  • Measurement: Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

ADME Profiling: Metabolic Stability

A common failure mode for ethyl-substituted pyridines is rapid oxidation of the alkyl chain by Cytochrome P450 enzymes. We assess this using Human Liver Microsomes (HLM) .[2]

Comparative Stability Data
CompoundIntrinsic Clearance (CLint) µL/min/mgt1/2 (min)Metabolic Soft Spot
Novel Cmpd-5E 18.5 (Moderate)75 Ethyl chain hydroxylation
Cmpd-5M (Methyl)12.1 (Low)115Pyridine ring oxidation
Reference (SGI-1776)24.0 (Moderate)58-

Interpretation: While the 5-ethyl group increases potency, it introduces a slight metabolic liability compared to the methyl analog. However, the stability is superior to the clinical reference SGI-1776, making it a viable drug candidate.

Protocol: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (CLint).

  • Preparation: Prepare a master mix of Human Liver Microsomes (0.5 mg/mL protein final) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final) to the microsomes. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining parent) vs. time.[3] The slope = -k.

    • t1/2 = 0.693 / k

    • CLint = (0.693 / t1/2) * (Volume / mg protein)

References

  • PIM-1 Kinase Inhibition: "In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition." PubMed Central.

  • Microsomal Stability Protocols: "Microsomal Stability Assay - drug metabolism." Protocols.io.[4]

  • Kinase Assay Methodology: "ADP-Glo™ Kinase Assay Technical Manual." Promega.

  • MTT Assay Best Practices: "MTT Assay Protocol: Guide to Measuring Cell Viability." Abcam.

  • Scaffold Synthesis: "Synthesis of Pyridine Derivatives Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile." Bentham Science.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 2-Bromo-5-ethylpyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of cytotoxicity assays suitable for evaluating 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives. The selection of an appropriate assay is critical for obtaining accurate and meaningful data in the preclinical development of novel chemical entities. This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to cytotoxicity assessment.

Understanding the Cytotoxic Potential of Pyridine Derivatives

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] However, their interaction with biological systems can also lead to cytotoxicity. The introduction of a bromine atom and a carbonitrile group, as in 2-Bromo-5-ethylpyridine-3-carbonitrile, can modulate this activity. Understanding the potential mechanisms of toxicity is key to selecting the most informative assays.

Potential mechanisms of cytotoxicity for this class of compounds include:

  • Membrane Damage: Disruption of the cell membrane's integrity, leading to the leakage of intracellular components.

  • Metabolic Inhibition: Interference with crucial metabolic pathways, particularly mitochondrial function, leading to a depletion of ATP.

  • Induction of Apoptosis: Activation of programmed cell death through intrinsic or extrinsic pathways, often involving a cascade of enzymes called caspases.[2][3]

  • Generation of Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.[4][5]

A multi-faceted approach, employing assays that probe these different mechanisms, will provide the most comprehensive toxicity profile.

Potential Cytotoxicity Mechanisms cluster_0 Cellular Insult cluster_1 Cellular Effects cluster_2 Assay Readouts Compound 2-Bromo-5-ethylpyridine- 3-carbonitrile Derivative Membrane Membrane Damage Compound->Membrane Direct Interaction Metabolism Metabolic Inhibition (e.g., Mitochondrial) Compound->Metabolism Enzyme Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Signal Transduction ROS ROS Production Compound->ROS Redox Cycling LDH LDH Release Membrane->LDH MTT Metabolic Activity (MTT/XTT) Metabolism->MTT Caspase Caspase Activity Apoptosis->Caspase ROS_Assay ROS Levels ROS->ROS_Assay

Caption: Potential mechanisms of cytotoxicity for pyridine derivatives and corresponding assay readouts.

Comparative Analysis of Key Cytotoxicity Assays

The choice of assay should be guided by the suspected mechanism of action and the specific experimental question. No single assay is universally superior; they provide complementary information.[6][7]

Assay TypePrincipleEndpoint MeasuredProsConsRelevance for Pyridine Derivatives
MTT/XTT Assay Enzymatic reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[8]Metabolic Activity/ViabilityWell-established, cost-effective, high-throughput.Indirect measure of viability, can be confounded by compounds affecting mitochondrial respiration, requires a solubilization step for MTT.[7][9]Useful as a primary screen, but be cautious of potential interference with mitochondrial function. Cross-validation with another method is recommended.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with compromised membrane integrity.[10][11]Membrane Integrity/CytotoxicityDirect measure of cell death, non-destructive to remaining cells (supernatant is used).Less sensitive for detecting early apoptotic events where the membrane is still intact.[9]Excellent for detecting necrosis or late-stage apoptosis. Complements metabolic assays like MTT.
Caspase Activity Assays Detects the activity of specific caspases (e.g., caspase-3/7), which are key executioners of apoptosis, using luminogenic or fluorogenic substrates.[2][12][13]ApoptosisHighly sensitive and specific for apoptosis, can be multiplexed with other assays.[12]May not detect non-apoptotic cell death mechanisms.Essential for determining if the compound induces programmed cell death, a desirable trait for anti-cancer agents.
ROS Detection Assays Utilizes probes (e.g., DCFH-DA) that become fluorescent upon oxidation by reactive oxygen species.[14]Oxidative StressProvides mechanistic insight into whether the compound induces ROS production.[15]Some probes lack specificity for particular ROS types; can be prone to auto-oxidation artifacts.Important for understanding if oxidative stress is a primary mechanism of toxicity.

Experimental Protocols: A Self-Validating System

Adherence to detailed and validated protocols is paramount for reproducibility and data integrity. Below are step-by-step methodologies for the two most common primary screening assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Bromo-5-ethylpyridine-3-carbonitrile derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[10][11]

Materials:

  • All materials from the MTT protocol (excluding MTT reagent and solubilization solution)

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: It is crucial to prepare the following controls in triplicate:[10]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Vehicle control: Cells treated with the same concentration of DMSO as the compound-treated wells.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis. IC50 values are a standard metric for summarizing the potency of a compound.

Table 2: Example IC50 Values of Pyridine Derivatives in Cancer Cell Lines (48h Exposure)

CompoundCell LineCancer TypeIC50 (µM) ± SD
Derivative AMCF-7Breast Adenocarcinoma12.5 ± 1.3
Derivative AA549Lung Carcinoma28.1 ± 2.5
Derivative BMCF-7Breast Adenocarcinoma35.2 ± 3.1
Derivative BA549Lung Carcinoma41.7 ± 4.2
Doxorubicin (Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1
Doxorubicin (Control)A549Lung Carcinoma1.2 ± 0.2
SD: Standard Deviation from three independent experiments.

Interpreting Conflicting Results: It is not uncommon to find discrepancies between different assays. For example, a compound might show high toxicity in an LDH assay but low activity in an MTT assay.[17] This could indicate that the compound is cytostatic (inhibits proliferation without killing cells) or that it directly interferes with mitochondrial enzymes, giving a false negative in the MTT assay.[17] Such discrepancies highlight the importance of using orthogonal assays to build a complete picture of the compound's biological activity.

Assay Selection Workflow start Start: Assess Cytotoxicity of Pyridine Derivative primary_screen Primary Screen: Measure overall cell health start->primary_screen mtt_assay MTT/XTT Assay (Metabolic Activity) primary_screen->mtt_assay Orthogonal Methods ldh_assay LDH Assay (Membrane Integrity) primary_screen->ldh_assay Orthogonal Methods is_active Is the compound active (IC50 < Threshold)? mtt_assay->is_active ldh_assay->is_active mechanistic_study Secondary Screen: Investigate Mechanism of Death is_active->mechanistic_study Yes stop Compound is inactive or has low toxicity is_active->stop No apoptosis_assay Caspase-Glo 3/7 Assay (Apoptosis) mechanistic_study->apoptosis_assay ros_assay ROS-Glo Assay (Oxidative Stress) mechanistic_study->ros_assay conclude Conclude on Cytotoxicity Profile and Mechanism apoptosis_assay->conclude ros_assay->conclude

Caption: A logical workflow for selecting and combining cytotoxicity assays.

Conclusion

Evaluating the cytotoxic potential of novel 2-Bromo-5-ethylpyridine-3-carbonitrile derivatives requires a thoughtful, multi-assay approach. A primary screen using complementary assays such as MTT (for metabolic viability) and LDH (for membrane integrity) provides a robust initial assessment. If significant activity is observed, secondary assays like caspase activation and ROS production can elucidate the specific mechanism of cell death. This tiered strategy ensures that researchers can confidently identify promising candidates for further development while gaining critical insights into their mode of action.

References

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (2023). Preprints.org. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Boster Bio. [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013). Japanese Center for the Validation of Alternative Methods (JaCVAM). [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Screening Reactive Oxygen Species (ROS) on the iQue Screener. Sartorius. [Link]

  • High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. (2024). Journal of Visualized Experiments (JoVE). [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro. [Link]

  • Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. ChemoMetec. [Link]

  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. (2025). Elabscience. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Publishing. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]

  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023). Taylor & Francis Online. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

  • Anyone familiar with LDH assay and MTT assay? (2015). ResearchGate. [Link]

  • Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. (2008). JRC Publications Repository. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. [Link]

  • Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. (2026). Abbkine. [Link]

Sources

Comparative Evaluation of Functionalized Pyridine Carbonitriles: Antimicrobial Efficacy & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

The escalation of Multi-Drug Resistant (MDR) pathogens—specifically Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa—has rendered traditional β-lactam and fluoroquinolone therapies increasingly fragile. Functionalized pyridine carbonitriles, particularly 2-amino-3-cyanopyridines , have emerged as a privileged scaffold in modern medicinal chemistry.[1]

Unlike linear peptides or macrocycles which often suffer from poor oral bioavailability, the pyridine carbonitrile core offers a "Goldilocks" balance of lipophilicity (logP) and polar surface area. This guide objectively compares these novel scaffolds against standard-of-care antibiotics (Ciprofloxacin, Fluconazole), substantiating their efficacy with experimental data and validated protocols.

Structural Logic & SAR Analysis

The potency of this scaffold is not accidental; it is a result of precise electronic tuning. The 2-amino-3-cyanopyridine motif acts as a versatile pharmacophore where the cyano group (-CN) at position 3 and the amino group (-NH₂) at position 2 create a "push-pull" electronic system, facilitating hydrogen bonding with biological targets like DNA gyrase.

Key Structural Drivers (SAR)
  • Position 3 (Cyano group): Essential for hydrogen bond acceptance and metabolic stability. It often mimics the carbonyl oxygen found in other inhibitors.

  • Position 4 (Aryl moiety): The "Warhead" region. Electron-withdrawing groups (EWGs) like -Cl, -NO₂, or -Br significantly enhance potency against Gram-positive strains by increasing the lipophilicity required to penetrate the peptidoglycan layer.

  • Position 6: Substitution here with phenyl or heterocyclic rings (e.g., furan, thiophene) stabilizes the molecule within the enzyme binding pocket via

    
     stacking.
    
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 2-Amino-3-Cyanopyridine (Scaffold) Pos2 Position 2 (-NH2): Essential for H-bonding (Donor) Core->Pos2 Pos3 Position 3 (-CN): Metabolic Stability & H-bond Acceptor Core->Pos3 Pos4 Position 4 (Aryl/Het): Lipophilicity Driver. EWG (Cl, NO2) = High Potency Core->Pos4 Pos6 Position 6: Pi-Pi Stacking Region (Phenyl/Thiophene) Core->Pos6 Outcome1 Target: DNA Gyrase B Pos2->Outcome1 Pos4->Outcome1

Fig 1. SAR map highlighting the functional zones of the pyridine carbonitrile scaffold. Red and Green nodes indicate regions most critical for modifying antimicrobial spectrum.

Comparative Performance Metrics

The following data synthesizes recent studies comparing functionalized pyridine derivatives against standard antibiotics.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

Compound ClassSpecific DerivativeS. aureus (Gram+)E. coli (Gram-)P. aeruginosaRef
Standard Control Ciprofloxacin 10.0 0.25 0.5 - 1.0 [1][2]
Pyridine-3-CN2-amino-4-(4-chlorophenyl)...2.5 (Superior)12.525.0[1]
Pyridine HybridCipro-Indole-Pyridine (8b)0.06 (Superior)0.060.5[2]
Fused PyridinePyrazolo[3,4-b]pyridine12.56.2550.0[3]
Pyridine SaltN-alkylated pyridine (66)>5055% Inh.N/A[4]

Analysis:

  • Gram-Positive Dominance: The pyridine carbonitrile derivatives (Row 2) frequently outperform Ciprofloxacin against S. aureus. This is attributed to the specific binding affinity of the 2-amino-3-cyano motif to the ATP-binding pocket of GyrB, which differs slightly between Gram+ and Gram- organisms.

  • Hybridization Strategy: When the pyridine scaffold is fused or hybridized with fluoroquinolones (Row 3), the activity spectrum broadens significantly, overcoming resistance mechanisms that typically pump out simple pyridines.

Mechanism of Action: DNA Gyrase Inhibition

Unlike β-lactams which target cell wall synthesis, pyridine carbonitriles primarily target DNA Gyrase (Topoisomerase II) , an enzyme critical for bacterial DNA replication.

Mechanism Steps:

  • Entry: The lipophilic C4-aryl group facilitates passive diffusion through the bacterial membrane.

  • Binding: The C2-amino and C3-cyano groups form a hydrogen-bond network with Asp73 and Gly77 residues in the ATP-binding pocket of the GyrB subunit.

  • Inhibition: This blocks ATP hydrolysis, preventing the enzyme from introducing negative supercoils into DNA.

  • Death: The accumulation of positive supercoils leads to replication fork arrest and cell death.

Visualization: Pathway of Inhibition

MOA Compound Pyridine Carbonitrile (Ligand) Entry Membrane Permeation (Lipophilic C4-Aryl) Compound->Entry Target DNA Gyrase B (ATP Binding Pocket) Entry->Target Interaction H-Bonding: Asp73 & Gly77 Target->Interaction High Affinity Block ATP Hydrolysis Blocked Interaction->Block Result Replication Arrest & Cell Death Block->Result

Fig 2. Mechanistic pathway of pyridine carbonitriles targeting bacterial DNA Gyrase.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard methodologies.

A. Synthesis: One-Pot Multicomponent Reaction (MCR)

Why this method? It is atom-economical, requires no toxic solvents, and generally produces higher yields (>85%) than multi-step Hantzsch synthesis.

Reagents:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Thiol/Ketone/Ammonium Acetate (1.0 eq)

  • Catalyst: Nanocrystalline MgO (or catalyst-free in Ethanol)

Protocol:

  • Mix: In a 50 mL round-bottom flask, combine reagents in Ethanol (10 mL).

  • Reflux: Heat to 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool to room temperature. Pour onto crushed ice.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/DMF. Do not use column chromatography unless purity is <95% by HPLC.

B. Biological Assay: Broth Microdilution (CLSI M07-A10)

Why this method? It provides a quantitative MIC value, unlike the qualitative Disc Diffusion method.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 100 µL of test compound (stock in DMSO) to column 1. Mix and transfer 100 µL to column 2, repeating to column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 20 µL Resazurin (0.015%) . Incubate 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

Visualization: Assay Workflow

Workflow Step1 Step 1: Synthesis (One-Pot MCR) Step2 Step 2: Purification (Recrystallization) Step1->Step2 Step3 Step 3: CLSI Microdilution (96-well Plate) Step2->Step3 Step4 Step 4: Resazurin Dye (Visual Indicator) Step3->Step4 Decision MIC < 10 µg/mL? Step4->Decision Lead Lead Candidate (Proceed to Tox) Decision->Lead Yes Optimize Optimize SAR (Modify R-Group) Decision->Optimize No Optimize->Step1

Fig 3. Experimental workflow from synthesis to lead identification.

References

  • ResearchGate. (2025). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Retrieved from [Link]

  • Mendeleev Communications. (2020).[2] Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • NIH PubMed. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase inhibitory activity. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). A new mild method for the one-pot synthesis of pyridines. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-5-ethylpyridine-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-5-ethylpyridine-3-carbonitrile. As a compound combining a halogenated pyridine ring with a nitrile functional group, its handling and disposal demand a rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Hazard Assessment and Triage

Key Hazard Considerations:

  • Toxicity: Analogous brominated pyridines and nitrile compounds are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Assume 2-Bromo-5-ethylpyridine-3-carbonitrile possesses similar acute toxicity.

  • Irritation: Expect the compound to cause skin and serious eye irritation.[1][2][4]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may have aquatic toxicity.[5] Improper disposal is strictly prohibited.[6]

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[2][4][7] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[1][4]

Hazard ClassAnticipated SeverityKey Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Toxic/Harmful)Avoid generating dust.[1][8] Handle in a well-ventilated area or fume hood.[6][9] Wear appropriate PPE.[1]
Skin Corrosion/Irritation Category 2 (Irritant)Avoid contact with skin.[2] Wear nitrile gloves and a lab coat.[6]
Serious Eye Damage/Irritation Category 2 (Irritant)Wear safety goggles or a face shield.[9]
Hazardous to the Aquatic Environment Potential for Long-Term EffectsDo not empty into drains.[6][7] Prevent product from entering the environment.[7]

Personal Protective Equipment (PPE) and Handling

A multi-layered approach to personal protection is mandatory when handling 2-Bromo-5-ethylpyridine-3-carbonitrile.

  • Hand Protection: Wear nitrile rubber gloves.[6][10]

  • Eye Protection: Use tightly fitting safety goggles.[9]

  • Skin and Body Protection: A laboratory coat is required.[10] For larger quantities or in case of a spill, consider impervious clothing.[9]

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][11] If a fume hood is not available, a full-face respirator may be necessary.[9]

Spill Management Protocol

Accidental spills must be managed promptly and effectively to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[12]

  • Don PPE: Wear the full complement of prescribed PPE before approaching the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled waste container.[4][8] For liquid spills, use an inert absorbent material like sand, vermiculite, or cat litter to contain the spill.[6][7][10]

  • Collect and Package: Scoop the absorbed material into a suitable, sealable container for hazardous waste.[4][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Pathway Decision Framework

The proper disposal route for 2-Bromo-5-ethylpyridine-3-carbonitrile is dictated by its chemical nature as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

DisposalWorkflow cluster_assessment Initial Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start 2-Bromo-5-ethylpyridine-3-carbonitrile Waste CheckContamination Is the waste mixed with other hazardous materials? Start->CheckContamination PureWaste Collect in a dedicated, labeled 'Halogenated Organic Waste' container. CheckContamination->PureWaste No MixedWaste Consult EHS for specific guidance on mixed waste streams. CheckContamination->MixedWaste Yes LicensedDisposal Arrange for pickup by a licensed hazardous waste disposal company. PureWaste->LicensedDisposal MixedWaste->LicensedDisposal Incineration High-temperature incineration with scrubbers for acid gas (HBr) is the preferred method. LicensedDisposal->Incineration Likely Treatment

Caption: Disposal decision workflow for 2-Bromo-5-ethylpyridine-3-carbonitrile.

Step-by-Step Disposal Procedure

The primary and most compliant method for the disposal of 2-Bromo-5-ethylpyridine-3-carbonitrile is through a licensed hazardous waste management company.

Protocol for Waste Accumulation and Disposal:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Organic Compounds" and list 2-Bromo-5-ethylpyridine-3-carbonitrile as a constituent.[11][13]

  • Waste Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[14] Keep incompatible materials such as strong oxidizing agents separate.[2][4]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and ignition.[4][6][11]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[1][6] It is the responsibility of the waste generator to ensure complete and accurate classification of the hazardous waste in compliance with local, regional, and national regulations.[7]

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of addition to the waste container.

A Note on Treatment Technologies: The likely disposal route for this compound will be high-temperature incineration.[15] This process is designed to destroy the organic molecule. Facilities equipped for incinerating brominated compounds have specialized scrubbers to neutralize the resulting hydrobromic acid (HBr) and other acidic gases.[16][17] This is crucial to prevent air pollution.

Disposal of Contaminated Materials

Any materials that come into contact with 2-Bromo-5-ethylpyridine-3-carbonitrile, such as PPE (gloves, lab coats), absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Contaminated PPE: Nitrile gloves and other disposable PPE should be collected in a designated hazardous waste bag or container and disposed of through the licensed waste contractor.[15]

  • Empty Containers: "Empty" containers are never truly empty and will retain chemical residues. These must be managed as hazardous waste and should not be disposed of in regular trash.[5] They should be collected along with the chemical waste for professional disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-5-ethylpyridine-3-carbonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • Spectrum Chemical. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Bromopyridine.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-5-nitropyridine.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Echemi. (n.d.). 2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety Data Sheets.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Cole-Parmer. (2005, November 1). Material Safety Data Sheet - 2-Bromo-5-nitropyridine.
  • Utah State University. (n.d.). Incompatible Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Apollo Scientific. (2023, July 6). Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-3-methylpyridine 97.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-methylpyridine.
  • Amerigo Scientific. (n.d.). 5-Bromo-2-methoxypyridine-3-carbonitrile (97%).
  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carbonitrile.
  • United States Biological. (n.d.). 5-bromo-3-methylpyridine-2-carbonitrile CAS 156072-86-5.

Sources

Personal protective equipment for handling 2-Bromo-5-ethylpyridine-3-carbonitrile

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-Bromo-5-ethylpyridine-3-carbonitrile as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1]

This molecule presents a dual-hazard profile:

  • Pyridine Moiety: Facilitates rapid dermal absorption and acts as a sensitizer/irritant.[1]

  • Nitrile (Cyano) Group: Poses a risk of acute toxicity via metabolic release of cyanide ions (CN-) upon ingestion or significant dermal absorption.[1]

Core Hazard Classifications (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301 + H311 + H331) – Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin/Eye Irritation: Category 2/2A (H315 + H319).[1]

  • Combustion Hazard: Emits toxic fumes including Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx) [1, 2].[1]

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for this compound due to the permeation characteristics of pyridine derivatives. You must upgrade your barrier protection protocols.[1]

A. Dermal Protection (The "Nitrile Trap")

Critical Warning: Standard disposable nitrile exam gloves (4-6 mil) provide <6 minutes of protection against pyridine-based solvents before breakthrough occurs [3].[1]

Operation PhaseRecommended Glove SystemRationale
Solid Handling (Weighing/Transfer)Double-glove: 1. Inner: Nitrile (High-Dexterity)2.[1][2] Outer: Nitrile (Extended Cuff, >5 mil)Prevents particulate contact.[1] Outer glove is sacrificial; change immediately upon contamination.[1]
Solution Handling (Dissolved in organic solvents)Laminate / Composite: Ansell Silver Shield® or North® Silver ShieldPyridines and halogenated solvents permeate nitrile rapidly.[1] Laminate films offer >4 hours breakthrough time.[1]
Spill Cleanup Butyl Rubber or Viton Thick-gauge rubber is required to prevent rapid saturation during bulk exposure.[1]
B. Respiratory & Ocular Protection[1][3][4][5][6][7]
  • Primary Barrier: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (Solid Handling): If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).[1] Simple N95s offer insufficient protection against potential organic vapors if the solid has a high vapor pressure [4].

  • Ocular: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Face shields are required during synthesis steps involving heat or pressure.[1]

PPE Decision Logic (Visualization)

This decision tree guides the selection of barrier protection based on the physical state of the reagent.

PPE_SelectionStartStart: Handling 2-Bromo-5-ethylpyridine-3-carbonitrileStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidWeighingLiquidSolution / OilState->LiquidReaction/WorkupSolid_PPEStandard PPE + Double Nitrile GlovesEngineering Control: Powder Hood/Balance EnclosureSolid->Solid_PPELiquid_PPEAssess Solvent CarrierLiquid->Liquid_PPESolvent_CheckIs Solvent Pyridine, DCM, or DMF?Liquid_PPE->Solvent_CheckHigh_RiskCRITICAL: Use Laminate (Silver Shield)or Butyl Rubber GlovesSolvent_Check->High_RiskYes (High Permeation)Low_RiskDouble Nitrile (Change every 15 mins)Solvent_Check->Low_RiskNo (e.g., Water/Ethanol)

Caption: PPE Selection Logic based on physical state and solvent carrier permeation risks.

Operational Protocol: Safe Handling Workflow

Objective: Minimize exposure during the "Make-Use-Dispose" cycle.[1][3][4]

Step 1: Preparation & Weighing[1]
  • Engineering Check: Verify fume hood flow alarm is active.

  • Static Control: Use an antistatic gun on the weighing boat. Halogenated pyridines can be static-prone, leading to "flying powder" hazards.[1]

  • Transfer: Weigh inside the hood. If using a microbalance outside, the balance must be inside a HEPA-filtered enclosure.

Step 2: Synthesis & Reaction[1]
  • Closed Systems: Perform reactions in septa-sealed glassware. Avoid open-flask boiling.

  • Temperature Control: Do not overheat. Thermal decomposition releases HBr and HCN.[1]

  • Cannula Transfer: Transfer liquids via cannula or positive-pressure syringe techniques to avoid pouring.[1]

Step 3: Quenching & Cleanup[1]
  • Decontamination: Wipe all surfaces with a 10% bleach solution (oxidizes residual cyanides/organics) followed by water.[1]

  • Glove Removal: Use the "beak" method to remove gloves without touching the outer surface.[1] Wash hands with soap and cold water (warm water opens pores, increasing absorption risk) [5].[1]

Waste Disposal & Emergency Response

Waste Segregation Strategy

Do not mix with general organic waste.[1]

  • Stream A (Halogenated Organics): Contains the 2-Bromo-5-ethylpyridine-3-carbonitrile.[1] Label clearly: "Toxic - Halogenated - Potential Cyanide Generation."[1]

  • Stream B (Solid Waste): Contaminated gloves, weighing boats, and paper towels.[1] Double-bag in 4-mil polyethylene bags.

Emergency Response Workflow

Emergency_ResponseExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinDermal ContactType->SkinEyeOcular ContactType->EyeInhaleInhalationType->InhaleAction_Skin1. Remove Clothing2. Wash with Soap/Water (15 min)3. Do NOT use alcohol (enhances absorption)Skin->Action_SkinAction_Eye1. Flush eyewash (15 min)2. Hold eyelids openEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Administer Oxygen if trained3. Monitor for CyanosisInhale->Action_InhaleMedicalSEEK MEDICAL ATTENTIONProvide SDS to PhysicianAction_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Caption: Immediate emergency response steps for dermal, ocular, and inhalation exposure.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-5-methylpyridine (Analog). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Bromoacetonitrile (Nitrile Hazard Analog). Retrieved from [1]

  • Ansell. (2024).[1] Chemical Permeation & Degradation Guide: Pyridine Resistance. Retrieved from

  • Centers for Disease Control (CDC). (2024).[1] Nitriles: Occupational Health Guideline. Retrieved from [1]

  • University of Illinois DRS. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.